molecular formula C42H58O43 B13785065 L-heptaguluronic acid heptasodium salt

L-heptaguluronic acid heptasodium salt

カタログ番号: B13785065
分子量: 1250.9 g/mol
InChIキー: GXPCMELWUBXVLD-HTAIWMSRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-heptaguluronic acid heptasodium salt is a useful research compound. Its molecular formula is C42H58O43 and its molecular weight is 1250.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H58O43

分子量

1250.9 g/mol

IUPAC名

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H58O43/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,36+,37+,38+,39+,40+,41+,42+/m0/s1

InChIキー

GXPCMELWUBXVLD-HTAIWMSRSA-N

異性体SMILES

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

正規SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Diethylenetriamine Penta(methylene Phosphonic Acid) Heptasodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: The query for "L-heptaguluronic acid heptasodium salt" did not yield specific results in scientific and chemical databases. The information presented in this guide pertains to Diethylenetriamine (B155796) Penta(methylene Phosphonic Acid) Heptasodium Salt (DTPMP Heptasodium Salt), a compound with significant industrial applications and for which substantial technical data is available. It is plausible that "this compound" is a less common or erroneous name for DTPMP Heptasodium Salt.

Executive Summary

This technical guide provides a comprehensive overview of Diethylenetriamine Penta(methylene Phosphonic Acid) Heptasodium Salt, a versatile phosphonate (B1237965) salt widely utilized for its excellent scale and corrosion inhibition properties, as well as its strong chelation capabilities. This document is intended for researchers, scientists, and professionals in drug development and other relevant industries, offering detailed information on its chemical and physical properties, mechanism of action, industrial applications, and relevant experimental protocols.

Chemical and Physical Properties

DTPMP Heptasodium Salt is the salt of Diethylenetriamine Penta(methylene Phosphonic Acid) (DTPMPA). The acid form has limited solubility in water, thus it is commonly supplied as a sodium salt solution. It is a nitrogenous organic polyphosphonic acid that is effective in inhibiting the precipitation of various mineral scales.

PropertyValueReference(s)
Synonyms DTPMP heptasodium salt; Hepta sodium salt of Diethylene Triamine Penta (Methylene Phosphonic Acid)[1][2]
CAS Number 68155-78-2[2]
Molecular Formula C₉H₂₁N₃Na₇O₁₅P₅
Molecular Weight 727.07 g/mol
Appearance Amber transparent liquid
pH (1% water solution) 6.0 - 8.0[2]
Density (20°C) 1.34 - 1.44 g/cm³

Mechanism of Action

The primary functions of DTPMP Heptasodium Salt are scale inhibition, corrosion inhibition, and chelation. These actions are a result of its unique molecular structure, which contains multiple phosphonate groups.

3.1 Scale Inhibition: DTPMP is a highly effective scale inhibitor, particularly against barium sulfate, calcium carbonate, and calcium sulfate.[3] Its mechanism involves:

  • Threshold Effect: At sub-stoichiometric concentrations, DTPMP molecules adsorb onto the active growth sites of micro-crystals of scaling minerals. This disrupts the crystal lattice, preventing further growth and agglomeration.

  • Crystal Distortion: The adsorption of DTPMP on the crystal surface modifies the crystal morphology, making the scale less adherent and more easily dispersed in the bulk solution.

3.2 Corrosion Inhibition: DTPMP provides corrosion protection by forming a protective film on metal surfaces. This is achieved through the formation of complexes with metal ions present on the surface, creating a barrier against corrosive agents.

3.3 Chelation: The multiple phosphonate groups in the DTPMP molecule act as ligands, enabling it to form stable, water-soluble complexes with a variety of di- and trivalent metal ions. This sequestration of metal ions prevents them from participating in scale formation or acting as catalysts in degradation reactions.

Chelation of metal ions by a DTPMP molecule.

Applications in Research and Industry

DTPMP Heptasodium Salt is utilized in a wide array of industrial processes due to its stability and efficacy under harsh conditions, such as high temperatures and alkaline environments.[3]

  • Water Treatment: It is a key component in cooling water systems, boiler water treatment, and oilfield water injection systems to prevent scale and corrosion.

  • Detergents and Cleaning Agents: It acts as a sequestrant to improve cleaning efficiency by binding metal ions that can interfere with the cleaning process.

  • Pulp and Paper Industry: Used as a scale inhibitor and dispersant.

  • Textile Industry: Employed as a sequestering agent during dyeing and finishing to prevent scale formation.

  • Peroxide Bleach Stabilization: It stabilizes hydrogen peroxide by chelating metal ions that catalyze its decomposition.

  • Agriculture: Used as a chelating agent to improve the bioavailability of micronutrients to plants.

Experimental Protocols

5.1 Synthesis of DTPMPA (the parent acid)

The synthesis of DTPMPA is typically achieved through the phosphonomethylation of diethylenetriamine using phosphorous acid and formaldehyde (B43269) in the presence of a mineral acid like hydrochloric acid.[4][5]

DTPMP_Synthesis_Workflow start Start reactants Charge Reactor: - Diethylenetriamine - Phosphorous Acid - Hydrochloric Acid start->reactants mix Stir and maintain temperature < 50°C reactants->mix heat Heat to reaction temperature (e.g., 115°C) mix->heat add_formaldehyde Slowly add Formaldehyde solution heat->add_formaldehyde react Maintain temperature and stir for several hours add_formaldehyde->react concentrate Concentrate by evaporation react->concentrate adjust Adjust pH with NaOH to obtain DTPMP Heptasodium Salt concentrate->adjust end End Product: DTPMP Heptasodium Salt Solution adjust->end

General workflow for the synthesis of DTPMPA and its sodium salt.

Methodology:

  • A reaction vessel is charged with diethylenetriamine, phosphorous acid, and hydrochloric acid.[4]

  • The mixture is stirred, and the temperature is controlled to remain below 50°C during the initial exothermic reaction.[5]

  • The reactor is then heated to the reaction temperature, typically around 115°C.[4]

  • An aqueous solution of formaldehyde is added dropwise to the mixture while maintaining the reaction temperature.[4]

  • The reaction is allowed to proceed with continuous stirring for a specified period, often several hours, to ensure complete phosphonomethylation.[4]

  • After the reaction, the mixture may be concentrated by evaporating water and excess hydrochloric acid.[4]

  • For the heptasodium salt, the resulting DTPMPA solution is neutralized by the controlled addition of a sodium hydroxide (B78521) solution to a pH of approximately 7.[4]

5.2 Performance Evaluation: Scale Inhibition

The effectiveness of DTPMP as a scale inhibitor is commonly assessed using static jar tests and dynamic tube blocking tests.

Scale_Inhibition_Testing_Workflow cluster_static Static Jar Test cluster_dynamic Dynamic Tube Blocking Test s1 Prepare synthetic brines (cation and anion solutions) s2 Add varying concentrations of DTPMP to test jars s1->s2 s3 Mix brines in jars to initiate scaling s2->s3 s4 Incubate at test temperature for a set time (e.g., 24h) s3->s4 s5 Filter and analyze supernatant for residual Ca²⁺, Ba²⁺, etc. s4->s5 s6 Calculate inhibition efficiency s5->s6 d1 Pump separate cation and anion brines through a capillary tube d2 Heat brines to test temperature d1->d2 d3 Inject DTPMP into one of the brine streams d2->d3 d4 Monitor differential pressure across the capillary d3->d4 d5 Record time until a significant pressure increase (blockage) d4->d5 d6 Determine Minimum Inhibitor Concentration (MIC) d5->d6

Workflow for Static and Dynamic Scale Inhibition Testing.

5.2.1 Static Jar Test

This method evaluates the inhibitor's performance under static conditions.[6][7]

Methodology:

  • Prepare two synthetic brine solutions: one containing the scaling cations (e.g., Ca²⁺, Ba²⁺) and another with the anions (e.g., CO₃²⁻, SO₄²⁻).

  • In a series of jars, add the cation-containing brine and different concentrations of the DTPMP inhibitor solution.

  • Initiate the scaling reaction by adding the anion-containing brine to each jar. A blank with no inhibitor is also prepared.

  • The jars are sealed and placed in a water bath at the desired test temperature for a specified duration (e.g., 24 hours).

  • After incubation, the solutions are filtered, and the supernatant is analyzed for the concentration of the scaling cation (e.g., using ICP-OES or titration).

  • The scale inhibition efficiency is calculated based on the amount of cation that remains in the solution compared to the blank.

5.2.2 Dynamic Tube Blocking Test

This test simulates flowing conditions to determine the Minimum Inhibitor Concentration (MIC) required to prevent scale deposition.[8][9][10]

Methodology:

  • Cation- and anion-containing brines are pumped separately through pre-heating coils to reach the test temperature.

  • The inhibitor solution is injected at a specific concentration into one of the brine streams before they are mixed.

  • The two streams are then combined and flow through a narrow-bore capillary tube.

  • The differential pressure across the capillary tube is continuously monitored.

  • Scale formation and deposition in the tube cause a restriction, leading to an increase in differential pressure. The time taken to reach a predefined pressure increase is the "scaling time".

  • The test is repeated with decreasing inhibitor concentrations to determine the MIC, which is the lowest concentration that provides a desired period of protection against scaling.[9]

5.3 Chelation Capacity Determination

The chelation capacity of DTPMP can be quantified by titration with a standard metal ion solution in the presence of a metal-ion indicator.[11]

Methodology:

  • A known volume of the DTPMP solution is placed in a flask and diluted with deionized water.

  • A buffer solution is added to adjust the pH to a level where the metal-indicator complex is stable (e.g., pH 10 for calcium titration with Eriochrome Black T).[12]

  • A small amount of the metal-ion indicator is added.

  • The solution is titrated with a standardized solution of the metal ion of interest (e.g., calcium acetate (B1210297) or calcium chloride).[11]

  • The endpoint is reached when all the DTPMP has been complexed, and the excess metal ions cause a color change in the indicator.[12]

  • The chelation value is then calculated based on the volume of the titrant used.

Toxicological and Environmental Data

DTPMP and its salts have been studied for their toxicological and environmental impact. The data indicates low toxicity and a low potential for bioaccumulation.

ParameterValueSpeciesReference(s)
Acute Oral LD50 5838 - 8757 mg/kg bwRat[13][14]
Acute Dermal LD50 > 5838 mg/kg bwRat[13][14]
90-Day Feeding Study (NOAEL) 83 mg/kg bw/dayMale Rat[13]
Biodegradability Not readily biodegradable[15]
Bioaccumulation Potential Low (BCF < 94)Fish (Cyprinus carpio)[15]
Aquatic Toxicity (Fish) 96-h LC50: 180-252 mg/LRainbow Trout
Aquatic Toxicity (Invertebrates) EC50 > 150 mg/L[13]

Biological Signaling Pathways

A thorough review of the scientific literature did not yield any information regarding the interaction of Diethylenetriamine Penta(methylene Phosphonic Acid) Heptasodium Salt with specific biological signaling pathways. As an industrial chemical primarily designed for its physicochemical properties of chelation and surface adsorption, its biological activity at the cellular and molecular signaling level has not been a focus of research. Its applications are not in the pharmaceutical or biomedical fields where such interactions are typically investigated. Therefore, for professionals in drug development, it is important to note that this compound is not characterized for its effects on biological signaling.

Conclusion

Diethylenetriamine Penta(methylene Phosphonic Acid) Heptasodium Salt is a high-performance chemical with well-established applications in industrial water treatment and other processes requiring scale and corrosion control. Its efficacy stems from its strong chelating properties and its ability to interfere with crystal growth. While it exhibits low toxicity and environmental persistence, its primary role is as a functional chemical in industrial settings. For researchers and scientists, understanding its fundamental mechanisms of action and the methodologies for evaluating its performance is key to its effective application and the development of new formulations.

References

An In-depth Technical Guide to Diethylenetriamine Penta(methylene Phosphonic Acid) Heptasodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial topic requested was "L-heptaguluronic acid heptasodium salt." Extensive research revealed no such compound in the chemical literature. It is highly probable that this was a misnomer for Diethylenetriamine (B155796) Penta(methylene Phosphonic Acid) Heptasodium Salt , a widely used industrial chemical. This guide will focus on the latter compound, hereafter referred to as DTPMP•Na₇.

Introduction

Diethylenetriamine penta(methylene phosphonic acid) heptasodium salt (DTPMP•Na₇) is a versatile and highly effective sequestrant, scale inhibitor, and chelating agent. It belongs to the class of organic compounds known as phosphonates. Due to its exceptional ability to control metal ions and prevent the formation of mineral scale and corrosion, DTPMP•Na₇ is extensively used in a variety of demanding industrial applications, including water treatment, the oil and gas industry, detergents, and as a stabilizer in peroxide bleaching processes. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical methods, and primary applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

DTPMP•Na₇ is the heptasodium salt of Diethylenetriamine penta(methylene phosphonic acid) (DTPMPA). The core structure consists of a diethylenetriamine backbone with five methylene (B1212753) phosphonic acid groups attached to the nitrogen atoms. In the heptasodium salt form, seven of the acidic protons from the phosphonic acid groups are replaced by sodium ions.

Chemical Structure Diagram

Below is a 2D representation of the DTPMP•Na₇ structure.

Caption: 2D Chemical Structure of DTPMP•Na₇.

Physicochemical Properties

The physicochemical properties of DTPMP•Na₇ are summarized in the table below. These properties make it highly suitable for aqueous applications.

PropertyValueReference(s)
CAS Number 68155-78-2[1]
Molecular Formula C₉H₂₁N₃Na₇O₁₅P₅[1]
Molecular Weight 727.07 g/mol [1][2]
Appearance Amber or Umber transparent liquid[2][3]
Density (20°C) 1.25 g/cm³ (min)[2][3]
pH (1% water solution) 7.0 - 9.0[3]
Solubility in Water High (≥ 500 g/L for the acid form)
Melting Point -13 °C[2][4]
Boiling Point ~1003.3 °C[2]
Flash Point 560.6 °C[2]

Experimental Protocols

Synthesis of DTPMP•Na₇ (Industrial Method)

The synthesis of DTPMP•Na₇ is typically a two-step process. First, the acid form, DTPMPA, is synthesized, followed by neutralization with a sodium base to form the heptasodium salt.

Step 1: Synthesis of DTPMPA

The synthesis of DTPMPA is based on the Mannich-type reaction of diethylenetriamine, phosphorous acid, and formaldehyde (B43269).[1]

  • Reactants:

    • Diethylenetriamine (DETA)

    • Phosphorous Acid (H₃PO₃)

    • Formaldehyde (HCHO)

    • Hydrochloric Acid (HCl) (as a catalyst and reaction medium)

  • General Procedure:

    • Phosphorous acid and hydrochloric acid are charged into a temperature-controlled reactor.[4]

    • Diethylenetriamine is slowly added to the reactor while maintaining a low temperature (e.g., <50°C) to control the initial exothermic neutralization reaction.[4]

    • The mixture is then heated to a higher temperature (e.g., 95-120°C).[3][4]

    • Formaldehyde solution is added dropwise to the heated mixture over a period of several hours. The reaction is highly exothermic and requires careful temperature control.[4]

    • After the addition of formaldehyde is complete, the reaction mixture is held at the elevated temperature for a period to ensure the reaction goes to completion.[3]

    • The final product is a solution of DTPMPA.

Step 2: Formation of the Heptasodium Salt (DTPMP•Na₇)

  • Reactant:

  • General Procedure:

    • The DTPMPA solution from Step 1 is cooled.

    • A solution of sodium hydroxide is slowly added while monitoring the pH.

    • The addition of NaOH is continued until the pH of the solution reaches the desired range (typically 7.0-9.0 for the heptasodium salt).[3]

    • The final product is an aqueous solution of DTPMP•Na₇.

Analytical Methodologies for Quantification

Several methods are available for the quantification of phosphonates like DTPMP•Na₇ in industrial water samples. The choice of method depends on the required sensitivity and the sample matrix.

Method 1: Colorimetric Determination via UV Oxidation

This is a common method for determining the total phosphonate (B1237965) concentration in water samples.

  • Principle: The C-P bond in phosphonates is resistant to hydrolysis but can be broken by UV oxidation. The phosphonate is oxidized to orthophosphate (PO₄³⁻), which can then be quantified using a standard colorimetric method (e.g., the ascorbic acid method).[2]

  • Procedure Outline:

    • Sample Preparation: The water sample is filtered to remove suspended solids.

    • UV Digestion: An oxidizing agent (e.g., potassium persulfate) is added to the sample. The sample is then exposed to UV light in a photoreactor. This process cleaves the C-P bond, converting the organically bound phosphorus into orthophosphate.[2]

    • Colorimetric Analysis: After digestion, a mixed reagent containing molybdate (B1676688) and ascorbic acid is added. This reacts with the orthophosphate to form a blue-colored complex.[2]

    • Quantification: The intensity of the blue color is measured using a spectrophotometer or colorimeter at a specific wavelength (e.g., 880 nm). The concentration is determined by comparing the absorbance to a calibration curve prepared with known concentrations of phosphate (B84403) standards.

Method 2: Titrimetric Analysis

This method is suitable for higher concentrations of phosphonates.

  • Principle: DTPMP•Na₇ is titrated with a solution of a metal ion that forms a stable complex with the phosphonate, such as thorium(IV) nitrate. A color indicator that also complexes with the metal ion, but less strongly than the phosphonate, is used to determine the endpoint.

  • Procedure Outline:

    • An aliquot of the sample containing DTPMP•Na₇ is taken and its pH is adjusted.

    • A color indicator, such as xylenol orange, is added to the solution.

    • The solution is titrated with a standardized solution of thorium(IV) nitrate.

    • The thorium ions first react with the DTPMP•Na₇. Once all the phosphonate has been complexed, the excess thorium ions react with the indicator, causing a distinct color change, which signals the endpoint of the titration.

Method 3: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the analysis of trace levels of DTPMP and other phosphonates.

  • Principle: The components of a sample are separated by HPLC and then detected and quantified by mass spectrometry. Due to the high polarity and poor volatility of phosphonates, a derivatization step is often required to improve their chromatographic behavior and detection sensitivity.[1]

  • Procedure Outline:

    • Sample Preparation: The sample may undergo solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[1]

    • Derivatization: The phosphonic acid groups are methylated using a reagent like trimethylsilyldiazomethane (B103560) (TMSCHN₂). This increases the volatility and improves the ionization efficiency of the analyte.[1]

    • HPLC Separation: The derivatized sample is injected into an HPLC system. Separation is typically achieved using a suitable column and mobile phase gradient.

    • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific parent-to-daughter ion transitions for the derivatized DTPMP, allowing for highly selective and sensitive quantification.[1]

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that DTPMP•Na₇ is involved in or designed to modulate specific biological signaling pathways. Its primary interactions with biological systems are related to its low toxicity and environmental fate. It is not used as a pharmaceutical agent. The main application of DTPMP•Na₇ is as a functional chemical in industrial processes, where its strong chelating properties are paramount.

Applications and Workflows

The primary application of DTPMP•Na₇ is as a scale and corrosion inhibitor in industrial water systems.

Workflow: Scale Inhibition in Cooling Water Systems

The following diagram illustrates the logical workflow of using DTPMP•Na₇ to prevent scale formation in an industrial cooling water circuit.

G start Cooling Water System Startup makeup_water Makeup Water Introduction (Contains Ca²⁺, Mg²⁺, CO₃²⁻, SO₄²⁻ ions) start->makeup_water scaling_risk Increased Ion Concentration (due to evaporation) Leads to Supersaturation & Scale Risk makeup_water->scaling_risk injection Inject DTPMP•Na₇ into Water Stream scaling_risk->injection Triggers Dosing dosing DTPMP•Na₇ Dosing System dosing->injection mechanism Mechanism of Action injection->mechanism threshold Threshold Inhibition: DTPMP adsorbs onto crystal nuclei, distorting growth and preventing precipitation. mechanism->threshold chelation Chelation: DTPMP complexes with Ca²⁺ and other cations, keeping them in solution. mechanism->chelation result Scale-Free Operation: Heat exchanger surfaces remain clean, maintaining thermal efficiency. threshold->result chelation->result monitoring Monitor Residual DTPMP & Water Quality result->monitoring adjust Adjust Dosing Rate monitoring->adjust adjust->dosing Feedback Loop

Caption: Workflow for Scale Inhibition using DTPMP•Na₇.

Conclusion

Diethylenetriamine penta(methylene phosphonic acid) heptasodium salt is a high-performance chemical with significant industrial importance. Its strong ability to chelate metal ions and inhibit crystal growth makes it an indispensable tool for maintaining the efficiency and longevity of water-based industrial systems. While it does not play a role in biological signaling, its well-understood physicochemical properties and mechanisms of action provide a solid foundation for its application in its designated fields. The experimental protocols for its synthesis and analysis, though requiring specialized equipment, are well-established, ensuring consistent quality and performance for researchers and industry professionals.

References

Technical Guide: Physicochemical Characteristics of Diethylenetriamine penta(methylene phosphonic acid) heptasodium salt (DTPMP•Na₇)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research for "L-heptaguluronic acid heptasodium salt" did not yield relevant scientific data. The information presented in this guide pertains to Diethylenetriamine (B155796) penta(methylene phosphonic acid) heptasodium salt (DTPMP•Na₇) , a compound with significant industrial applications and for which substantial data is available. It is presumed that the initial query may have contained an alternative or less common nomenclature for this compound.

This technical guide provides an in-depth overview of the core physicochemical characteristics of Diethylenetriamine penta(methylene phosphonic acid) heptasodium salt (DTPMP•Na₇). It is intended for researchers, scientists, and drug development professionals seeking comprehensive data on this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of DTPMP•Na₇. These properties are crucial for understanding its behavior in various applications, particularly in aqueous systems.

Identifier Value
Chemical Name Diethylenetriamine penta(methylene phosphonic acid) heptasodium salt
CAS Number 68155-78-2
Molecular Formula C₉H₂₁N₃Na₇O₁₅P₅
Molecular Weight 727.07 g/mol
Appearance Amber-colored aqueous solution
Property Value
Melting Point -13 °C[1]
Boiling Point Approximately 100 °C (as an aqueous solution)
Density ~1.25 g/cm³ (for a ~55% aqueous solution)
Solubility in Water Highly soluble
pH (1% solution) 6.0 - 8.0[1]
Stability Good thermal and hydrolytic stability, stable in the presence of chlorine.[2] Effective at high temperatures (above 210 °C) and in alkaline environments.[2]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of DTPMP•Na₇, based on internationally recognized guidelines.

Determination of Melting Point

The melting point of DTPMP•Na₇, which is typically supplied as an aqueous solution, is determined as the freezing point. A standard method for this is the Differential Scanning Calorimetry (DSC) method, following the principles outlined in OECD Guideline 102 .

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The phase transition from liquid to solid (freezing) is observed as an exothermic peak.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample of the DTPMP•Na₇ solution is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are cooled at a constant rate (e.g., 10 °C/min) in the DSC furnace.

    • The heat flow to the sample is monitored and plotted against temperature.

    • The onset temperature of the exothermic peak corresponding to the freezing of the solution is determined as the melting point.

Determination of Boiling Point

The boiling point of the aqueous solution of DTPMP•Na₇ can be determined using a method such as the ebulliometer method , as described in OECD Guideline 103 .

  • Principle: An ebulliometer is used to measure the boiling point of a liquid at a given pressure by measuring the temperature of the vapor-liquid equilibrium.

  • Apparatus: A calibrated ebulliometer equipped with a thermometer and a pressure gauge.

  • Procedure:

    • The ebulliometer is filled with the DTPMP•Na₇ solution.

    • The liquid is heated to its boiling point.

    • The temperature of the boiling liquid and the ambient pressure are recorded once the temperature reading stabilizes.

    • The observed boiling point is corrected to standard pressure (101.325 kPa) if necessary.

Determination of Density

The density of the DTPMP•Na₇ solution is determined using a pycnometer or an oscillating densitometer , following the principles of OECD Guideline 109 .

  • Principle: The density is calculated from the mass of the liquid and its known volume.

  • Apparatus: A calibrated pycnometer of a known volume or an oscillating densitometer.

  • Procedure (using a pycnometer):

    • The empty pycnometer is cleaned, dried, and weighed.

    • The pycnometer is filled with the DTPMP•Na₇ solution, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a thermostat at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

    • The pycnometer is removed, wiped dry, and weighed.

    • The density is calculated by dividing the mass of the solution by the volume of the pycnometer.

Determination of Water Solubility

As DTPMP•Na₇ is highly soluble in water, a quantitative determination can be performed using the Flask Method as described in OECD Guideline 105 .

  • Principle: A weighted amount of the substance is dissolved in a known volume of water at a specific temperature with agitation until saturation is reached. The concentration of the dissolved substance is then determined analytically.

  • Apparatus: A thermostatically controlled shaker or magnetic stirrer, centrifuge, and an appropriate analytical instrument (e.g., HPLC with a suitable detector).

  • Procedure:

    • An excess amount of DTPMP•Na₇ is added to a known volume of water in a flask.

    • The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24 hours).

    • The solution is then centrifuged to separate the undissolved solid.

    • A sample of the clear supernatant is carefully taken and diluted.

    • The concentration of DTPMP•Na₇ in the diluted sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The solubility is calculated from the measured concentration and the dilution factor.

Mechanism of Action & Synthesis Workflow

The primary industrial application of DTPMP•Na₇ is as a scale and corrosion inhibitor in water treatment processes. Its efficacy is derived from its ability to chelate metal ions and interfere with crystal growth.

G Mechanism of Action of DTPMP as a Scale and Corrosion Inhibitor cluster_0 Scale Inhibition cluster_1 Corrosion Inhibition A DTPMP•Na₇ in Aqueous Solution B Chelation of Metal Ions (Ca²⁺, Mg²⁺, Ba²⁺) A->B D Adsorption onto Crystal Surfaces A->D G DTPMP•Na₇ Adsorption on Metal Surface A->G C Formation of Stable DTPMP-Metal Complexes B->C F Inhibition of Scale Formation C->F E Disruption of Crystal Growth D->E E->F H Formation of a Protective Film G->H I Inhibition of Corrosion H->I

Caption: Mechanism of DTPMP as a scale and corrosion inhibitor.

The synthesis of DTPMP•Na₇ generally involves the reaction of diethylenetriamine with formaldehyde (B43269) and phosphorous acid, followed by neutralization with sodium hydroxide.

G Generalized Synthesis Workflow of DTPMP•Na₇ cluster_0 Synthesis of DTPMPA cluster_1 Neutralization A Reactants: - Diethylenetriamine - Formaldehyde - Phosphorous Acid B Reaction in an Aqueous Medium A->B C Formation of Diethylenetriamine penta(methylene phosphonic acid) (DTPMPA) B->C D DTPMPA C->D E Addition of Sodium Hydroxide (NaOH) D->E F Formation of DTPMP•Na₇ E->F

Caption: Generalized synthesis workflow of DTPMP•Na₇.

References

The Keystone of Alginate: A Technical Guide to the Discovery and Natural Sources of L-Guluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-guluronic acid, a C5 epimer of D-mannuronic acid, is a monosaccharide uronic acid that plays a pivotal role in the structure and function of alginate, a biopolymer of significant interest in the pharmaceutical, food, and biomedical industries. This technical guide provides an in-depth exploration of the discovery of L-guluronic acid and its primary natural sources. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this essential biomolecule.

The Discovery of L-Guluronic Acid: A Historical Perspective

The journey to identifying L-guluronic acid began with the discovery of its parent polymer, alginate. In the 1880s, the Scottish chemist E.C.C. Stanford first isolated a new substance from brown seaweed, which he named "algin".[1] For decades, the precise composition of this novel polysaccharide remained a subject of investigation. It was initially believed to be composed solely of D-mannuronic acid residues.

The critical breakthrough came in 1955 when Fischer and Dörfel, through meticulous experimentation, definitively demonstrated that alginate is a copolymer.[2] Employing paper chromatography, they successfully separated and identified a second uronic acid component, which was confirmed to be L-guluronic acid. This discovery fundamentally changed the understanding of alginate's structure and laid the groundwork for correlating its composition with its diverse physicochemical properties.

Natural Sources of L-Guluronic Acid

L-guluronic acid is not found as a free monosaccharide in nature. Instead, it exists as a crucial structural component of the anionic polysaccharide alginate. The primary natural sources of alginate, and therefore L-guluronic acid, are brown algae (Phaeophyceae) and certain species of bacteria.

Brown Algae (Phaeophyceae)

Brown seaweeds are the most abundant and commercially significant source of alginate. The L-guluronic acid content in algal alginates can vary significantly depending on the species, the specific part of the plant (e.g., stipe vs. frond), and environmental factors such as season and water turbulence. This variation in the ratio of D-mannuronic acid to L-guluronic acid (M/G ratio) is a key determinant of the physical properties of the extracted alginate, such as gel strength and viscosity. Alginates with a higher proportion of L-guluronic acid typically form stronger and more brittle gels.

Bacterial Sources

Certain bacteria have also been identified as producers of alginate. The most well-studied of these are species from the genera Azotobacter and Pseudomonas. Bacterial alginates are of particular interest due to the potential for controlled production through fermentation and the ability to manipulate the polymer's composition through genetic and environmental modifications. For instance, Azotobacter vinelandii is known to produce alginates with varying levels of L-guluronic acid.[3][4]

Quantitative Analysis of L-Guluronic Acid in Natural Sources

The L-guluronic acid content in alginates is typically expressed as the M/G ratio or as a percentage of the total uronic acid content. The following tables summarize the quantitative data for L-guluronic acid in various species of brown algae and bacteria.

Table 1: L-Guluronic Acid Content in Various Brown Algae Species

Algal SpeciesM/G RatioL-Guluronic Acid (%)Reference(s)
Laminaria hyperborea (stipe)0.43 - 0.7058.8 - 69.9[5][6]
Laminaria hyperborea (leaf)1.0449.0[7]
Macrocystis pyrifera1.5 - 1.6338.0 - 40.0[8][9]
Ascophyllum nodosum0.82 - 1.8635.0 - 54.9[10]
Sargassum fluitans0.1984.0[11]
Sargassum cristaefolium0.2878.1[12]
Sargassum polycystum0.64 - 1.2744.1 - 61.0
Ecklonia maxima0.6759.9[9]

Note: The percentage of L-guluronic acid is calculated from the M/G ratio using the formula: %G = 100 / (M/G + 1).

Table 2: L-Guluronic Acid Content in Bacterial Alginates

Bacterial SpeciesL-Guluronic Acid (%)Reference(s)
Azotobacter vinelandii~50[3]
Pseudomonas aeruginosa0 - 10[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and characterization of L-guluronic acid from its natural sources.

Protocol 1: Extraction of Alginate from Brown Seaweed

This protocol outlines a general method for the extraction of sodium alginate from brown algae.

Materials:

  • Dried brown seaweed (e.g., Laminaria hyperborea)

  • Formaldehyde (B43269) solution (4%)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium carbonate (Na₂CO₃) solution, 1%

  • Ethanol (B145695)

  • Deionized water

  • Blender or homogenizer

  • Centrifuge and tubes

  • Filter paper

Methodology:

  • Pre-treatment: Mill the dried seaweed into a fine powder. To prevent degradation of the alginate by polyphenols, soak the seaweed powder in a 4% formaldehyde solution for 4-6 hours at room temperature.

  • Acid Wash: Wash the pre-treated seaweed powder with 0.1 M HCl to remove acid-soluble components and convert alginate salts to alginic acid. Stir for 30 minutes and then filter.

  • Alkaline Extraction: Resuspend the acid-washed seaweed powder in a 1% sodium carbonate solution. This converts the insoluble alginic acid into soluble sodium alginate. Stir the mixture for 2 hours at 60°C.

  • Clarification: Centrifuge the mixture at 4000 x g for 20 minutes to remove solid debris. Collect the supernatant containing the sodium alginate.

  • Precipitation: Slowly add ethanol to the supernatant while stirring to precipitate the sodium alginate. Use a 2:1 ratio of ethanol to supernatant.

  • Washing and Drying: Collect the precipitated sodium alginate by filtration. Wash the precipitate with ethanol to remove impurities and then dry it in an oven at 60°C until a constant weight is achieved.

Protocol 2: Acid Hydrolysis of Alginate to Monomeric Uronic Acids

This protocol describes the complete acid hydrolysis of alginate to its constituent monosaccharides, D-mannuronic acid and L-guluronic acid.

Materials:

  • Sodium alginate

  • Sulfuric acid (H₂SO₄), 72% and 1 M

  • Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃)

  • Deionized water

  • Heating block or water bath

  • Centrifuge and tubes

  • pH meter

Methodology:

  • Primary Hydrolysis: Add 1 part of 72% H₂SO₄ to 10 parts of sodium alginate powder. Incubate at 30°C for 1 hour with occasional stirring.

  • Secondary Hydrolysis: Dilute the mixture with deionized water to achieve a final H₂SO₄ concentration of 1 M. Heat the mixture at 100°C for 4 hours in a sealed tube.

  • Neutralization: Cool the hydrolysate to room temperature. Neutralize the solution by slowly adding calcium carbonate or barium carbonate until the pH reaches 6.5-7.0. The formation of insoluble calcium or barium sulfate (B86663) will occur.

  • Clarification: Centrifuge the neutralized solution at 4000 x g for 15 minutes to pellet the insoluble sulfate salts.

  • Sample Preparation for Analysis: The supernatant, containing the mixture of D-mannuronic acid and L-guluronic acid, can be collected and further analyzed using chromatography techniques.

Protocol 3: Historical Method - Paper Chromatography for the Separation of Uronic Acids (Based on Fischer and Dörfel, 1955)

This protocol provides a reconstruction of the paper chromatography method that was instrumental in the initial identification of L-guluronic acid.

Materials:

  • Whatman No. 1 chromatography paper

  • Solvent system: Pyridine-ethyl acetate-acetic acid-water (5:5:1:3 by volume)

  • Uronic acid standards (D-mannuronic acid, L-guluronic acid)

  • Aniline (B41778) hydrogen phthalate (B1215562) spray reagent

  • Chromatography tank

  • Oven

Methodology:

  • Paper Preparation: Cut the Whatman No. 1 paper into strips of the desired size. Draw a starting line in pencil about 2 cm from the bottom edge.

  • Sample Application: Apply small spots of the alginate hydrolysate and the uronic acid standards onto the starting line using a capillary tube. Allow the spots to dry completely between applications to keep them concentrated.

  • Chromatogram Development: Place the prepared chromatography paper in a chromatography tank saturated with the pyridine-ethyl acetate-acetic acid-water solvent system. Ensure the solvent level is below the starting line. Allow the solvent to ascend the paper for several hours until the solvent front is near the top edge.

  • Drying: Remove the chromatogram from the tank and mark the solvent front with a pencil. Dry the paper in a fume hood.

  • Visualization: Spray the dried chromatogram with the aniline hydrogen phthalate reagent. Heat the paper in an oven at 105°C for 5-10 minutes. Uronic acids will appear as distinct colored spots.

  • Analysis: Compare the R_f values (ratio of the distance traveled by the spot to the distance traveled by the solvent front) of the spots from the hydrolysate to those of the standards to identify the presence of L-guluronic acid and D-mannuronic acid.

Protocol 4: Modern Method - ¹H-NMR Spectroscopy for M/G Ratio Determination

This protocol describes the use of proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, a powerful and widely used technique for the quantitative analysis of the M/G ratio in alginates.[13][14]

Materials:

  • Sodium alginate sample

  • Deuterium oxide (D₂O)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Methodology:

  • Sample Preparation: To reduce the viscosity of the alginate solution, which can broaden NMR signals, the sample is typically depolymerized by mild acid hydrolysis to an average degree of polymerization of 20-50.

  • Dissolution: Dissolve the depolymerized sodium alginate sample in D₂O to a concentration of 1-5 mg/mL.

  • NMR Acquisition: Acquire the ¹H-NMR spectrum at an elevated temperature (e.g., 80-90°C) to further reduce viscosity and improve signal resolution.

  • Spectral Analysis: The M/G ratio is determined by integrating the signals corresponding to the anomeric protons (H-1) of the mannuronic and guluronic acid residues, and the H-5 proton of the guluronic acid residues. The following spectral regions are typically used:

    • H-1 of G-residues: ~5.0-5.1 ppm

    • H-1 of M-residues and H-5 of G-residues in alternating blocks: ~4.6-4.8 ppm

    • H-5 of G-residues in G-blocks: ~4.4-4.5 ppm

  • Calculation: The fraction of guluronic acid (FG) and mannuronic acid (FM) can be calculated from the integrated areas of these signals, and from these values, the M/G ratio (FM/FG) is determined.

Visualizations

The following diagrams illustrate key workflows and relationships described in this guide.

Alginate_Extraction_Workflow cluster_0 Raw Material Preparation cluster_1 Pre-treatment cluster_2 Extraction cluster_3 Purification and Drying seaweed Dried Brown Seaweed milling Milling seaweed->milling formaldehyde Formaldehyde Treatment milling->formaldehyde acid_wash Acid Wash (0.1M HCl) formaldehyde->acid_wash alkaline_extraction Alkaline Extraction (Na2CO3) acid_wash->alkaline_extraction centrifugation Centrifugation alkaline_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant precipitation Ethanol Precipitation supernatant->precipitation washing Washing with Ethanol precipitation->washing drying Drying washing->drying final_product Sodium Alginate Powder drying->final_product

Caption: Workflow for the extraction of sodium alginate from brown seaweed.

Alginate_Hydrolysis_and_Analysis cluster_0 Hydrolysis cluster_1 Neutralization and Clarification cluster_2 Analysis cluster_3 Results alginate Sodium Alginate primary_hydrolysis Primary Hydrolysis (72% H2SO4) alginate->primary_hydrolysis nmr ¹H-NMR Spectroscopy alginate->nmr Direct Analysis of Depolymerized Alginate secondary_hydrolysis Secondary Hydrolysis (1M H2SO4, 100°C) primary_hydrolysis->secondary_hydrolysis neutralization Neutralization (CaCO3/BaCO3) secondary_hydrolysis->neutralization centrifugation Centrifugation neutralization->centrifugation hydrolysate Uronic Acid Hydrolysate centrifugation->hydrolysate chromatography Chromatographic Separation (e.g., Paper Chromatography, HPLC) hydrolysate->chromatography identification Identification of D-Mannuronic Acid and L-Guluronic Acid chromatography->identification quantification Quantification (M/G Ratio) nmr->quantification

Caption: General workflow for the hydrolysis and analysis of alginate.

Conclusion

The discovery of L-guluronic acid as a fundamental component of alginate was a seminal moment in polysaccharide chemistry, enabling a deeper understanding of the structure-function relationships of this versatile biopolymer. The natural abundance of L-guluronic acid within the alginates of brown algae and certain bacteria provides a rich resource for its extraction and utilization. The detailed experimental protocols and quantitative data presented in this guide offer a valuable toolkit for researchers and professionals in the fields of drug development, biomaterials, and food science. A thorough comprehension of the discovery, natural sources, and analytical methodologies for L-guluronic acid is essential for the continued innovation and application of alginate-based technologies.

References

Technical Guide: Physicochemical Characterization and Application of DTPMP Heptasodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the chemical compound frequently identified as the heptasodium salt of Diethylene Triamine Penta (Methylene Phosphonic Acid), commonly abbreviated as DTPMP•Na7. Initial inquiries regarding "L-heptaguluronic acid heptasodium salt" did not yield a corresponding compound in chemical literature. The prevalence of data for DTPMP•Na7 suggests a possible misnomer in the initial query. This document focuses on the verifiable properties, analytical methodologies, and industrial applications of DTPMP•Na7.

DTPMP•Na7 is an organophosphonate that serves a critical role in various industrial processes as a highly effective scale and corrosion inhibitor.[1] Its robust performance, particularly in preventing the precipitation of mineral scales such as barium sulfate, makes it an invaluable component in water treatment, oilfield operations, and the detergent industry.[2][3]

Molecular Formula and Weight Verification

The accurate determination of the molecular formula and weight is fundamental to the characterization of any chemical compound. For DTPMP•Na7, these parameters are well-established in chemical literature and technical data sheets.

Quantitative Data Summary
ParameterValueReference(s)
Molecular Formula C₉H₂₁N₃Na₇O₁₅P₅[2]
Molecular Weight 727 g/mol [2]
CAS Number 68155-78-2[4]

Experimental Protocols for Verification

The verification of the molecular formula and weight of DTPMP•Na7 can be achieved through a combination of mass spectrometry and elemental analysis.

Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of DTPMP•Na7.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of DTPMP•Na7 at a concentration of 1 mg/mL in deionized water.

    • Dilute the stock solution to a final concentration of 10-50 µg/mL with a 50:50 (v/v) solution of acetonitrile (B52724) and deionized water containing 0.1% formic acid. The formic acid aids in the ionization process.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Set the mass spectrometer to operate in negative ion mode, as the phosphonate (B1237965) groups are anionic.

  • ESI-MS Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Nebulizing Gas (N₂) Flow Rate: 8-12 L/min

    • Drying Gas (N₂) Temperature: 300-350 °C

    • Mass Range: m/z 100-1000

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum and observe the distribution of multiply charged ions.

    • Use the instrument's deconvolution software to calculate the molecular weight from the observed m/z values of the multiply charged species.

Elemental Analysis for Formula Verification

Objective: To experimentally verify the empirical formula of DTPMP•Na7 by determining the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), Phosphorus (P), and Sodium (Na).

Methodology:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual moisture, which could affect the accuracy of the hydrogen and oxygen content.

    • Accurately weigh 2-3 mg of the dried DTPMP•Na7 sample into a tin capsule.

  • Instrumentation:

    • Utilize a CHN elemental analyzer for the determination of carbon, hydrogen, and nitrogen content.

    • Employ Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for the determination of phosphorus and sodium content.

  • Analysis Procedure:

    • CHN Analysis: The sample is combusted at high temperatures (≥900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

    • ICP-OES Analysis for P and Na: The sample is digested in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) to bring the elements into solution. The solution is then introduced into the plasma, and the characteristic emission lines for phosphorus and sodium are measured to determine their concentrations.

  • Data Interpretation:

    • Compare the experimentally determined percentage composition of each element with the theoretical percentages calculated from the molecular formula (C₉H₂₁N₃Na₇O₁₅P₅). The results should be within the acceptable error margin of the instrumentation (typically ±0.4%).

Industrial Application: Scale Inhibition in Water Treatment

DTPMP•Na7 is widely used as a scale inhibitor in industrial water treatment processes to prevent the formation of mineral scale deposits in pipelines, boilers, and cooling towers.[5]

Workflow for Industrial Water Treatment using DTPMP•Na7

The following diagram illustrates a simplified workflow for the application of DTPMP•Na7 in an industrial water treatment system.

industrial_water_treatment cluster_pretreatment Pre-treatment cluster_treatment Chemical Treatment cluster_system Industrial Water System raw_water Raw Water Intake screening Screening raw_water->screening coagulation Coagulation & Flocculation screening->coagulation sedimentation Sedimentation coagulation->sedimentation filtration Filtration sedimentation->filtration injection_point Injection Point filtration->injection_point Pre-treated Water dosing_pump DTPMP•Na7 Dosing Pump dosing_pump->injection_point DTPMP•Na7 Solution cooling_tower Cooling Tower / Boiler injection_point->cooling_tower Chemically Treated Water heat_exchanger Heat Exchanger cooling_tower->heat_exchanger treated_water_out Treated Water Discharge/Recycle heat_exchanger->treated_water_out

Industrial water treatment workflow with DTPMP•Na7 addition.

Mechanism of Scale Inhibition

DTPMP•Na7 functions as a scale inhibitor through several mechanisms:

  • Threshold Inhibition: At sub-stoichiometric concentrations, DTPMP•Na7 adsorbs onto the active growth sites of forming mineral crystals (e.g., calcium carbonate, barium sulfate). This disrupts the crystal lattice, preventing further growth and precipitation.

  • Dispersion: DTPMP•Na7 molecules can also adsorb onto the surface of existing microcrystals, imparting a negative charge. This causes the particles to repel each other, preventing their agglomeration and settling as scale.

  • Chelation: At higher concentrations, the multiple phosphonate groups in the DTPMP molecule can chelate (bind) with metal ions such as Ca²⁺, Mg²⁺, and Fe²⁺, forming stable, soluble complexes. This effectively removes the metal ions from the solution, preventing them from reacting with anions to form insoluble scale.[5]

References

L-heptaguluronic acid heptasodium salt CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of L-heptaguluronic acid heptasodium salt, a specialized oligosaccharide with significant potential in drug development and biomedical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a centralized resource on its chemical identity, synthesis, and biological interactions.

Chemical Identity and Properties

This compound is an oligosaccharide composed of seven L-guluronic acid monomer units, with each carboxylic acid group neutralized to its sodium salt form. While this specific heptameric salt is not widely registered with a unique CAS number, its constituent monomer and general properties can be well-defined.

Several commercial suppliers offer this compound, indicating its availability for research purposes.[1] It is typically supplied as a solid with a purity of 95% or higher.

Table 1: Chemical Identifiers for this compound and its Monomer

IdentifierThis compoundL-Guluronic Acid Sodium Salt (Monomer)
Molecular Formula C42H51O43Na7[1]C6H9O7Na
Molecular Weight 1404.76 g/mol [1]216.12 g/mol
CAS Number Not available in public databases32510-76-2, 15769-56-9
PubChem CID Not availableNot available
Appearance Solid[1]Data not available

Experimental Protocols: Synthesis, Purification, and Characterization

The synthesis of specific-length oligosaccharides like this compound can be approached through several methods, primarily involving the controlled degradation of a parent polysaccharide (alginate) or direct chemical synthesis.

Synthesis via Degradation of Alginate

Alginate, a naturally occurring polysaccharide from brown seaweed, is a copolymer of β-D-mannuronic acid and α-L-guluronic acid. Oligosaccharides of guluronic acid can be obtained by the selective hydrolysis of alginate.

Method 1: Acid Hydrolysis

  • Hydrolysis: A solution of polyguluronic acid (poly-G) extracted from alginate is subjected to acid hydrolysis. The conditions can be optimized, for instance, using microwave irradiation to accelerate the process. A typical condition could be treating a 5 mg/mL solution at pH 3 with microwave irradiation at 100°C for 15 minutes.

  • Neutralization: The reaction is stopped by neutralizing the solution with a suitable base (e.g., NaOH) to a neutral pH.

  • Purification: The resulting mixture of oligosaccharides of varying lengths is then subjected to purification.

Method 2: Enzymatic Degradation

  • Enzymatic Reaction: Alginate is dissolved in a buffer solution (e.g., 50 mmol L-1 Tris-HCl, pH 7.0).[2] An alginate lyase, particularly one with specificity for the G-blocks of alginate, is added to the solution. The reaction is allowed to proceed at an optimal temperature for the enzyme until the desired degree of polymerization is achieved.

  • Enzyme Inactivation: The reaction is terminated by heat inactivation of the enzyme.

  • Purification: The resulting oligosaccharide mixture is then purified to isolate the heptamer.

Chemical Synthesis

Direct chemical synthesis allows for precise control over the structure of the resulting oligosaccharide.

  • Starting Materials: The synthesis can start from protected L-gulopyranosyl building blocks, which can be derived from readily available precursors like L-ascorbic acid.[3][4]

  • Glycosylation: Stepwise glycosylation reactions are performed to assemble the heptamer. This involves the activation of a glycosyl donor and its reaction with a glycosyl acceptor.

  • Deprotection and Oxidation: Following the assembly of the carbon backbone, protecting groups are removed, and the primary alcohol at the C6 position of each residue is oxidized to a carboxylic acid.

  • Salt Formation: The final heptaguluronic acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) or sodium bicarbonate to yield the heptasodium salt.

Purification and Characterization

Purification:

  • Anion Exchange Chromatography: Due to the negative charge of the carboxylate groups, anion exchange chromatography is a highly effective method for separating the oligosaccharides based on their degree of polymerization and overall charge.[2] A salt gradient (e.g., NaAc) is typically used for elution.[2]

  • Size-Exclusion Chromatography (SEC): This technique separates the oligosaccharides based on their size, allowing for the isolation of the heptameric fraction.

Characterization:

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified heptasaccharide.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the oligosaccharide, confirming the stereochemistry of the glycosidic linkages and the identity of the monomer units.[2]

Biological Activity and Signaling Pathways

Guluronic acid oligosaccharides (GOS) have been shown to possess immunomodulatory properties, primarily through their interaction with the innate immune system.

Interaction with Toll-Like Receptor 4 (TLR4)

Research has demonstrated that GOS can be recognized by and bind to Toll-like receptor 4 (TLR4) on the surface of macrophages.[5] This interaction triggers the endocytosis of the oligosaccharide via TLR4.[5]

The binding of GOS to TLR4 initiates a downstream signaling cascade that leads to macrophage activation.[5][6] This activation involves the phosphorylation of Akt and the subsequent activation of the nuclear factor-κB (NF-κB) and the mechanistic target of rapamycin (B549165) (mTOR) pathways.[5] Furthermore, GOS stimulates the mitogen-activated protein kinase (MAPK) pathway.[5]

The culmination of these signaling events is the production of inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and the promotion of macrophage proliferation.[5] The immunomodulatory effects of guluronic acid have been shown to be mediated, in part, through the TLR2 and TLR4 signaling cascades.[7][8][9]

GOS_TLR4_Signaling GOS Guluronic Acid Oligosaccharide (GOS) TLR4 TLR4 GOS->TLR4 Binds to Akt Akt TLR4->Akt Activates MAPK MAPK TLR4->MAPK Activates NFkB NF-κB Akt->NFkB Activates mTOR mTOR Akt->mTOR Activates Macrophage_Activation Macrophage Activation (NO, TNF-α production) NFkB->Macrophage_Activation Leads to mTOR->Macrophage_Activation Leads to MAPK->Macrophage_Activation Leads to

GOS-mediated TLR4 signaling pathway.

Applications in Drug Development

The unique properties of this compound and other guluronic acid oligosaccharides make them attractive for various applications in drug development.

  • Drug Delivery Vehicles: The ability of guluronic acid polymers to form hydrogels makes them suitable for controlled drug release applications.[1] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner. Oligosaccharides can also be used to decorate drug delivery vehicles for targeted delivery.[10][11]

  • Wound Healing: Their gel-forming properties are also beneficial in wound healing applications, where they can provide a moist environment and deliver bioactive molecules to the wound site.[1]

  • Immunomodulatory Agents: As demonstrated by their interaction with TLR4, GOS can act as immunomodulators. This opens up possibilities for their use as vaccine adjuvants or as therapeutic agents in diseases where modulation of the immune response is desired.

  • Tissue Engineering: The biocompatibility and gel-forming capabilities of guluronate-rich materials are being explored for creating scaffolds in tissue engineering.

Conclusion

References

Theoretical mechanism of action for L-guluronic acid in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Mechanism of Action for L-guluronic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-guluronic acid, a C-5 epimer of D-mannuronic acid, is a key monosaccharide component of alginate, a polysaccharide derived from brown algae.[1] While traditionally studied in the context of alginate hydrogels and their physicochemical properties, recent research has illuminated the potential of L-guluronic acid as a standalone bioactive molecule.[2][3] A significant body of evidence now points towards its immunomodulatory and anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development.[4] This technical guide provides a comprehensive overview of the theoretical and known mechanisms of action of L-guluronic acid in biological systems, with a focus on its interactions with key inflammatory pathways. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided.

Core Theoretical Mechanism of Action: Modulation of Toll-Like Receptor Signaling

The primary theoretical mechanism of action for L-guluronic acid, particularly its patented α-L-anomer formulation known as G2013, centers on its ability to modulate the Toll-Like Receptor (TLR) signaling pathway.[5][6] TLRs are critical pattern recognition receptors of the innate immune system that, upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), initiate a signaling cascade that leads to the production of pro-inflammatory cytokines.

L-guluronic acid has been shown to downregulate the gene expression of TLR2 and TLR4 in peripheral blood mononuclear cells (PBMCs) of patients with multiple sclerosis and nonalcoholic steatohepatitis (NASH).[5][7][8] This inhibitory effect on TLR expression is a key aspect of its immunomodulatory action. By reducing the abundance of these receptors, L-guluronic acid theoretically decreases the cell's sensitivity to inflammatory stimuli.

The signaling cascade downstream of TLR4 is also significantly impacted. Upon ligand binding, TLR4 typically recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This initiates a phosphorylation cascade that ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[9] Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes.

Studies have demonstrated that L-guluronic acid (G2013) significantly downregulates the mRNA expression of both MyD88 and NF-κB.[8] This suggests that L-guluronic acid not only reduces the expression of the initial receptor but also inhibits key downstream signaling molecules, thereby providing a multi-level blockade of the inflammatory cascade. One study indicated that this regulatory effect may be mediated in a dose-dependent manner via the Toll-interacting protein (Tollip), a negative regulator of TLR signaling.

The culmination of this pathway inhibition is a marked reduction in the secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[8]

TLR4_Signaling_Pathway Figure 1: L-guluronic Acid's Inhibition of the TLR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_active Activated NF-κB NFkB->NFkB_active DNA DNA NFkB_active->DNA Translocates to nucleus and binds to DNA Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Induces transcription L_guluronic_acid L-guluronic Acid (G2013) L_guluronic_acid->TLR4 Downregulates expression L_guluronic_acid->MyD88 Downregulates expression L_guluronic_acid->NFkB Downregulates expression L_guluronic_acid->Cytokines Reduces secretion Experimental_Workflow Figure 2: General Experimental Workflow for In Vitro Studies cluster_phase1 Cell Preparation cluster_phase2 Treatment cluster_phase3 Analysis Blood_Collection Whole Blood Collection (EDTA/Heparin) PBMC_Isolation PBMC Isolation (Ficoll-Paque) Blood_Collection->PBMC_Isolation Cell_Culture Cell Seeding (24-well plate) PBMC_Isolation->Cell_Culture Stimulation Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with L-guluronic Acid (G2013) Stimulation->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Harvesting Cell Harvesting Treatment->Cell_Harvesting ELISA Cytokine Analysis (ELISA) (IL-6, TNF-α) Supernatant_Collection->ELISA RNA_Extraction RNA Extraction Cell_Harvesting->RNA_Extraction qRT_PCR Gene Expression Analysis (qRT-PCR) (TLR4, MyD88, NF-κB) RNA_Extraction->qRT_PCR

References

Methodological & Application

Application Notes and Protocols for L-Heptaguluronic Acid Heptasodium Salt in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing L-heptaguluronic acid heptasodium salt in biomedical research, particularly in the fields of drug delivery and wound healing. This compound, an oligosaccharide derived from alginate, offers unique properties for the formation of hydrogels, making it a promising biomaterial for therapeutic applications.

Section 1: Introduction to this compound

This compound is a well-defined, short-chain polymer composed of seven L-guluronic acid residues. A key component of alginic acid, a polysaccharide extracted from brown algae, L-guluronic acid is instrumental in the formation of stable hydrogels through ionic cross-linking with divalent cations such as calcium (Ca²⁺)[1]. These hydrogels can serve as scaffolds in tissue engineering and as matrices for the controlled release of therapeutic agents[1]. Unlike high molecular weight alginates, this short-chain oligosaccharide may offer advantages such as improved solubility and potentially distinct biological activities, including anti-inflammatory properties[1].

Section 2: Applications in Drug Delivery and Wound Healing

The primary application of this compound is in the formulation of hydrogels for controlled drug delivery and as dressings for wound management[1][2]. The hydrogel matrix can encapsulate therapeutic molecules, protecting them from degradation and enabling their sustained release over time[3]. In wound healing, these hydrogels provide a moist environment conducive to tissue repair, facilitate cell migration and proliferation, and can be designed to deliver bioactive agents directly to the wound site[2][4][5].

Section 3: Experimental Protocols

The following protocols are detailed methodologies for key experiments involving hydrogels prepared from this compound.

Protocol for Hydrogel Preparation

This protocol describes the preparation of a basic hydrogel using this compound cross-linked with calcium chloride.

Materials:

  • This compound

  • Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

  • Sterile deionized (DI) water

  • Sterile containers

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound by dissolving the powder in sterile DI water to the desired concentration (e.g., 2% w/v). Gently vortex until fully dissolved.

  • To induce gelation, add the CaCl₂ solution to the this compound solution. The ratio of polymer to cross-linker will determine the mechanical properties of the hydrogel. A common starting point is a 10:1 volume ratio of polymer solution to CaCl₂ solution.

  • Mix the components thoroughly by gentle pipetting or vortexing.

  • Allow the mixture to stand at room temperature for the hydrogel to form. Gelation time can vary from minutes to an hour depending on the concentrations used.

  • The resulting hydrogel can be used for in vitro or in vivo experiments. For cell culture experiments, ensure all reagents and materials are sterile.

Protocol for In Vitro Drug Release Study

This protocol outlines a method to evaluate the release kinetics of a model drug from the hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., bovine serum albumin, doxorubicin)

  • Incubator or shaking water bath at 37°C

  • UV-Vis spectrophotometer or fluorescence plate reader

  • Centrifuge tubes

Procedure:

  • Prepare drug-loaded hydrogels by incorporating the model drug into the this compound solution before adding the cross-linker.

  • Place a known amount of the drug-loaded hydrogel into a centrifuge tube.

  • Add a defined volume of pre-warmed PBS (e.g., 5 mL) to the tube.

  • Incubate the tubes at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), collect a sample of the supernatant (e.g., 100 µL).

  • Replenish the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

  • Quantify the concentration of the released drug in the collected samples using an appropriate analytical method such as UV-Vis spectrophotometry or fluorescence spectroscopy[6][7].

  • Calculate the cumulative percentage of drug released at each time point.

Protocol for In Vitro Cell Viability Assay

This protocol assesses the biocompatibility of the hydrogel by measuring the viability of cells cultured in its presence.

Materials:

  • This compound hydrogel

  • Human dermal fibroblasts or other relevant cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cell viability reagent (e.g., MTT, AlamarBlue, or Live/Dead staining kit)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader or fluorescence microscope

Procedure:

  • Prepare sterile hydrogels in a 96-well plate.

  • Seed cells on top of the hydrogels or encapsulate them within the hydrogel during preparation.

  • Culture the cells for desired time periods (e.g., 24, 48, 72 hours).

  • At each time point, perform a cell viability assay according to the manufacturer's instructions.

    • For MTT assay: Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals with a solvent (e.g., DMSO). Measure absorbance at the appropriate wavelength[8].

    • For AlamarBlue assay: Add AlamarBlue reagent to each well, incubate, and measure fluorescence[8].

    • For Live/Dead assay: Stain the cells with calcein-AM (live cells, green fluorescence) and propidium (B1200493) iodide (dead cells, red fluorescence) and visualize using a fluorescence microscope[9][10].

  • Compare the viability of cells cultured with the hydrogel to control cells cultured without the hydrogel.

Protocol for In Vitro Wound Healing (Scratch) Assay

This protocol evaluates the effect of the hydrogel on cell migration, a crucial step in wound healing.

Materials:

  • Confluent monolayer of cells (e.g., human dermal fibroblasts or keratinocytes) in a 6-well plate

  • Sterile pipette tip (e.g., 200 µL)

  • This compound hydrogel (or a solution/extract thereof)

  • Cell culture medium

  • Microscope with a camera

Procedure:

  • Culture cells to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Gently wash with PBS to remove detached cells.

  • Replace the medium with fresh medium. For the experimental group, add the hydrogel on top of the cells or use a conditioned medium that has been in contact with the hydrogel.

  • Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time to assess the rate of cell migration[11][12].

Section 4: Data Presentation

The following tables provide a structured format for presenting quantitative data from the described experiments.

Table 1: In Vitro Drug Release Kinetics

Time (hours)Concentration of Released Drug (µg/mL)Cumulative Release (%)
000
1
2
4
8
12
24
48
72

Table 2: Cell Viability (MTT Assay)

Treatment24 hours (Absorbance)48 hours (Absorbance)72 hours (Absorbance)
Control (Cells only)
Hydrogel

Table 3: In Vitro Wound Closure Rate

Treatment0 hours (Wound Width, µm)12 hours (Wound Width, µm)24 hours (Wound Width, µm)48 hours (Wound Width, µm)% Wound Closure at 48h
Control
Hydrogel

Section 5: Visualizations

The following diagrams illustrate the experimental workflows and underlying principles.

Hydrogel_Preparation_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product A L-heptaguluronic acid heptasodium salt C Dissolve in DI Water A->C B CaCl2 Solution D Mix Solutions B->D C->D E Ionic Cross-linking D->E F Hydrogel E->F

Caption: Workflow for hydrogel preparation.

Drug_Release_Workflow A Prepare Drug-Loaded Hydrogel B Incubate in PBS at 37°C A->B C Collect Supernatant at Time Points B->C D Quantify Drug Concentration C->D E Calculate Cumulative Release D->E

Caption: Experimental workflow for in vitro drug release.

Cell_Viability_Workflow A Seed Cells on/in Hydrogel B Incubate for 24, 48, 72 hours A->B C Add Cell Viability Reagent B->C D Measure Signal (Absorbance/Fluorescence) C->D E Analyze Data D->E

Caption: Workflow for cell viability assessment.

Wound_Healing_Signaling cluster_wound Wound Environment cluster_hydrogel Hydrogel Action cluster_cellular Cellular Response Wound Wound Site Hydrogel L-heptaguluronic acid heptasodium salt Hydrogel Wound->Hydrogel Application Release Sustained Release of Bioactive Factors Hydrogel->Release Moisture Maintains Moist Environment Hydrogel->Moisture Migration Cell Migration Release->Migration Proliferation Cell Proliferation Moisture->Proliferation Healing Tissue Regeneration & Wound Closure Migration->Healing Proliferation->Healing

Caption: Signaling pathway in wound healing.

References

Application Notes and Protocols: The Role of Guluronic Acid in Alginate Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alginate hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and wound healing, owing to their biocompatibility, low toxicity, and gentle gelation conditions.[1][2] The formation of these hydrogels is primarily achieved through the ionic crosslinking of guluronic acid blocks with divalent cations, most commonly calcium ions (Ca²⁺). The G-blocks form a characteristic "egg-box" structure with these cations, resulting in a three-dimensional hydrogel network.[2][3] The mechanical properties, stability, and drug release kinetics of these hydrogels are highly dependent on the G-block content and the overall molecular weight of the alginate polymer.[1][4] Alginates with a higher G-block content typically form stronger and more brittle hydrogels, while those with a higher M-block content result in softer, more flexible gels.[5]

These notes provide a comprehensive overview of the principles of alginate hydrogel formation, with a special emphasis on the pivotal role of guluronic acid. Detailed protocols for the preparation, characterization, and application of these hydrogels in drug delivery are provided for researchers, scientists, and drug development professionals.

Quantitative Data on Alginate Hydrogel Properties

The properties of alginate hydrogels can be tailored by modulating various parameters, including the concentration of the alginate, the type and concentration of the crosslinking agent, and the guluronic acid (G) content of the alginate.

Table 1: Influence of Alginate and CaCl₂ Concentration on Hydrogel Properties

Alginate Conc. (% w/v)CaCl₂ Conc. (mM)Storage Modulus (G') (Pa)Swelling Ratio (%)Reference(s)
1.010Decreases over 24h (dissolution)Swells[6]
1.050Stiffer than 10mM crosslinkedShrinks[6]
2.021.83,500 ± 400Not specified[7]
2.040.57,000 ± 600Not specified[7]
2.70.9% (w/v)Not specified~76% water retaining capacity[8]

Table 2: Impact of Guluronic Acid (G) Content on Mechanical Properties

Alginate Type (G-Content)Alginate Conc. (% w/v)CrosslinkerYoung's Modulus (kPa)Reference(s)
High G-contentNot specifiedDivalent cationsHigher stiffness[1][4]
Low G-content (High M-content)Not specifiedDivalent cationsLower stiffness (softer)[5]
S-alginate (High G)1.02mM CaCl₂ + 150mM NaCl11[9]
LVM (Low G, High M)1.02mM CaCl₂ + 150mM NaCl25[9]
S-alginate (High G)1.010mM CaCl₂ + 150mM NaCl19,230[9]
LVM (Low G, High M)1.010mM CaCl₂ + 150mM NaCl7,356[9]

Table 3: Drug Release from Alginate Hydrogels

DrugAlginate FormulationRelease ProfileKey FindingsReference(s)
Bovine Serum Albumin (BSA)Calcium alginate beadsSustained releaseRelease rate influenced by bead size and drying.[10]
DoxorubicinAlginate/Poly(N-isopropylacrylamide) IPN hydrogelSustained release at physiological pH and temperatureEffective for cancer treatment applications.[11]
AmpicillinAlginate-chitosan beadsSustained releaseChitosan coating significantly improves drug entrapment and retention.[12]
Diclofenac SodiumAlginate/2-acrylamide-2-methyl propane (B168953) sulfonic acid hydrogelSustained deliveryHigher alginate content led to higher swelling and drug loading efficiency.[13]

Experimental Protocols

Protocol 1: Preparation of Calcium Alginate Hydrogel Beads by External Gelation

This protocol describes a common method for preparing alginate hydrogel beads using an external source of calcium ions.

Materials:

  • Sodium alginate powder (specify G-content if known)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • 20 mL syringe with a 22-gauge needle

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare Alginate Solution:

    • Dissolve 2.0 g of sodium alginate powder in 100 mL of deionized water to create a 2% (w/v) solution.

    • Stir the solution gently with a magnetic stirrer for 4-6 hours at room temperature until the powder is fully dissolved, avoiding the formation of air bubbles.

  • Prepare Crosslinking Solution:

    • Dissolve 1.11 g of CaCl₂ in 100 mL of deionized water to create a 100 mM solution.

    • Stir until the CaCl₂ is completely dissolved.

  • Form Hydrogel Beads:

    • Draw the 2% sodium alginate solution into a 20 mL syringe fitted with a 22-gauge needle.

    • Place the beaker with the 100 mM CaCl₂ solution on a magnetic stirrer and stir gently.

    • Extrude the alginate solution dropwise from the syringe into the CaCl₂ solution from a height of approximately 10 cm. Spherical beads will form upon contact with the calcium ions.

  • Cure the Beads:

    • Allow the beads to cure in the CaCl₂ solution for 30 minutes to ensure complete crosslinking.

  • Wash the Beads:

    • Collect the beads by decanting the CaCl₂ solution.

    • Wash the beads three times with deionized water to remove excess calcium chloride.

  • Storage:

    • Store the prepared hydrogel beads in deionized water or a suitable buffer at 4°C.

Protocol 2: Characterization of Hydrogel Swelling Ratio

This protocol outlines the procedure for determining the water absorption capacity of the prepared hydrogel beads.

Materials:

  • Prepared alginate hydrogel beads

  • Deionized water or buffer solution (e.g., PBS)

  • Weighing balance

  • Filter paper

  • Beakers

Procedure:

  • Take a known weight of the prepared hydrogel beads (W_d), after freeze-drying or oven-drying them to a constant weight.

  • Immerse the dried beads in a beaker containing an excess of deionized water or buffer solution at a specific temperature (e.g., 25°C or 37°C).[14]

  • At regular time intervals, remove the beads from the solution, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).

  • Continue this process until the weight of the beads becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Protocol 3: Drug Loading and In Vitro Release Study

This protocol details how to load a model drug into the alginate hydrogel beads and study its release profile.

Materials:

  • Prepared alginate hydrogel beads

  • Model drug (e.g., bovine serum albumin, methylene (B1212753) blue)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Shaking incubator

Procedure: A. Drug Loading (Equilibrium Swelling Method):

  • Prepare a stock solution of the model drug in PBS at a known concentration.

  • Immerse a known amount of dried alginate beads in the drug solution.

  • Allow the beads to swell in the drug solution for 24 hours at room temperature in a shaking incubator to ensure uniform loading.

  • After 24 hours, separate the drug-loaded beads from the solution.

  • Measure the concentration of the remaining drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug in the supernatant from the initial amount of drug.

B. In Vitro Drug Release:

  • Place a known amount of drug-loaded hydrogel beads in a beaker containing a known volume of PBS (pH 7.4).

  • Place the beaker in a shaking incubator set at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Hydrogel_Preparation_Workflow cluster_prep Solution Preparation cluster_formation Hydrogel Formation cluster_post Post-Processing A 1. Dissolve Sodium Alginate in DI Water C 3. Extrude Alginate Solution into CaCl2 Solution A->C B 2. Dissolve CaCl2 in DI Water B->C D 4. Cure Hydrogel Beads C->D E 5. Wash Beads with DI Water D->E F 6. Store Beads at 4°C E->F

Caption: Workflow for the preparation of alginate hydrogel beads.

Ionic_Crosslinking_Mechanism cluster_alginate1 Alginate Chain 1 cluster_alginate2 Alginate Chain 2 G1 G M1 M G1->M1 Ca Ca²⁺ G1->Ca Ionic bond G2 G G2->Ca M1->G2 G3 G M2 M G3->M2 G3->Ca G4 G G4->Ca M2->G4

Caption: Ionic crosslinking of alginate chains by a calcium ion.

Drug_Delivery_System A Drug-Loaded Alginate Hydrogel B Physiological Environment (e.g., PBS at 37°C) A->B C Swelling of Hydrogel B->C D Diffusion of Drug Molecules C->D E Sustained Drug Release D->E

Caption: Mechanism of drug release from an alginate hydrogel.

References

Application Notes and Protocols: L-Heptaguluronic Acid Heptasodium Salt in Bacterial Polysaccharide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-heptaguluronic acid heptasodium salt is an oligosaccharide composed of seven α-L-guluronic acid residues. It is a defined component of alginate, a major polysaccharide produced by brown algae and several bacteria, including species of Pseudomonas and Azotobacter.[1][2] Alginate is a linear copolymer of (1→4)-linked β-D-mannuronic acid and its C5 epimer α-L-guluronic acid.[1][3] The arrangement of these monomers in blocks of polyguluronic acid (poly-G), polymannuronic acid (poly-M), and alternating sequences (poly-MG) dictates the physicochemical properties of the polymer.[3][4]

Recent research has highlighted the significant biological activities of specific alginate oligosaccharides, particularly those rich in guluronic acid. These molecules, often referred to as oligo-G, have shown promising potential in the study and manipulation of bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[5] Biofilms are notoriously resistant to conventional antimicrobial agents and pose a significant challenge in clinical and industrial settings.

These application notes provide an overview of the use of this compound and related oligo-guluronates in bacterial polysaccharide research, with a focus on their anti-biofilm properties. Detailed protocols for the preparation of oligo-guluronates and for conducting anti-biofilm assays are also presented.

Applications in Bacterial Polysaccharide Studies

The primary application of this compound and other oligo-guluronates in bacterial polysaccharide studies is in the investigation and disruption of bacterial biofilms.

  • Anti-Biofilm Activity: Oligo-guluronates have demonstrated potent anti-biofilm activity against a range of pathogenic bacteria, including Pseudomonas aeruginosa and non-typeable Haemophilus influenzae (NTHi).[5][6] They can disrupt the formation of biofilms and disperse established biofilms.[5]

  • Potentiation of Antibiotics: Oligo-guluronates can enhance the efficacy of conventional antibiotics against biofilm-embedded bacteria.[6] This synergistic effect is of significant interest for the development of new therapeutic strategies for biofilm-associated infections.

  • Mechanism of Action Studies: this compound can be used as a tool to investigate the molecular mechanisms underlying biofilm formation and stability. Its ability to chelate divalent cations, which are crucial for the integrity of the biofilm matrix, is believed to be a key aspect of its mechanism of action.

  • Modulation of Bacterial Gene Expression: Sugar acids, including guluronic acid, have been shown to influence the expression of bacterial virulence genes.[7] For instance, galacturonic acid can decrease the expression of genes in the Locus of Enterocyte Effacement (LEE) in enterohaemorrhagic Escherichia coli (EHEC).[7] While not directly demonstrated for L-heptaguluronic acid, this suggests a potential role in modulating bacterial pathogenesis beyond biofilm disruption.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-biofilm and antibacterial effects of an oligo-guluronate (OligoG) on mature biofilms of non-typeable Haemophilus influenzae (NTHi).

TreatmentConcentrationChange in Biofilm Biomass (OD600)Change in Viable Cells (log10 cfu/mL)
OligoG64 g/LDecreaseDecrease
Ampicillin (B1664943) + OligoGVaries + 64 g/LGreater decrease than either agent aloneGreater decrease than either agent alone
Ciprofloxacin (B1669076) + OligoGVaries + 64 g/LGreater decrease than either agent aloneGreater decrease than either agent alone

Data synthesized from a study on the effects of OligoG on NTHi biofilms.[6]

Experimental Protocols

Protocol 1: Preparation of Oligo-Guluronic Acids from Sodium Alginate

This protocol is adapted from the method described for the preparation of oligo-guluronic acids by acid and enzymatic hydrolysis.[8]

Materials:

  • Sodium alginate (high in guluronic acid)

  • Sulfuric acid (H₂SO₄)

  • Calcium acetate

  • Sodium hydroxide (B78521) (NaOH)

  • Alginate lyase (poly-G specific)

  • Bio-Gel P-6 chromatography column

  • Q Sepharose Fast Flow chromatography column

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Sodium chloride (NaCl)

Procedure:

  • Acid Hydrolysis:

    • Dissolve sodium alginate in 0.3 M H₂SO₄.

    • Heat the solution at 100°C for 1 hour to partially hydrolyze the polymer.

    • Neutralize the hydrolysate with calcium acetate.

    • Centrifuge to remove the precipitate (calcium sulfate (B86663) and poly-guluronic acid).

    • Adjust the pH of the supernatant to 2.85 with H₂SO₄ to precipitate the poly-guluronic acid.

    • Wash the poly-guluronic acid precipitate with acidic water and then dissolve it in NaOH solution by adjusting the pH to 7.0.

  • Enzymatic Degradation (for unsaturated oligosaccharides):

    • Dissolve the prepared poly-guluronic acid in 50 mM phosphate buffer (pH 7.0).

    • Add poly-G specific alginate lyase.

    • Incubate the mixture at a suitable temperature (e.g., 37°C) until the desired degree of polymerization is achieved.

    • Stop the reaction by heating the solution at 100°C for 10 minutes.[8]

  • Purification of Oligo-Guluronic Acids:

    • Apply the hydrolysate (from acid or enzymatic treatment) to a Bio-Gel P-6 column to separate the oligosaccharides based on size.

    • Elute with a suitable buffer (e.g., 0.2 M NaCl).

    • Collect fractions and analyze for the presence of oligosaccharides.

    • Pool the fractions containing the desired degree of polymerization (e.g., heptamers).

    • For further purification and desalting, apply the pooled fractions to a Q Sepharose Fast Flow column.

    • Elute with a linear gradient of NaCl to separate the individual oligo-guluronic acids.

    • Collect and desalt the purified L-heptaguluronic acid fractions.

Protocol 2: In Vitro Anti-Biofilm Assay

This protocol provides a general method for assessing the anti-biofilm activity of this compound.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution (sterile)

  • 96-well microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (B145695) or acetic acid for destaining

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Grow the bacterial strain overnight in the appropriate medium.

    • Dilute the overnight culture to a standardized cell density (e.g., OD₆₀₀ of 0.05).

    • Add 100 µL of the diluted bacterial suspension to the wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound solution at various concentrations to the wells. Include a no-treatment control with sterile medium instead of the test compound.

    • Incubate the plate at a suitable temperature (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm Biomass:

    • After incubation, carefully remove the planktonic cells by gently aspirating the medium from each well.

    • Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate completely.

    • Add 200 µL of a destaining solution (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes.

    • Measure the absorbance at a wavelength of 570-600 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Visualizations

Experimental_Workflow_Preparation cluster_hydrolysis Acid Hydrolysis cluster_purification Purification Alginate Sodium Alginate Hydrolysis Partial Hydrolysis (0.3 M H₂SO₄, 100°C) Alginate->Hydrolysis Precipitation Poly-G Precipitation (pH 2.85) Hydrolysis->Precipitation PolyG Poly-guluronic Acid Precipitation->PolyG BioGel Size-Exclusion Chromatography (Bio-Gel P-6) PolyG->BioGel Crude Oligosaccharides QSepharose Ion-Exchange Chromatography (Q Sepharose) BioGel->QSepharose Heptamer L-Heptaguluronic Acid QSepharose->Heptamer

Caption: Workflow for the preparation of L-heptaguluronic acid.

Anti_Biofilm_Assay_Workflow cluster_incubation Biofilm Formation cluster_quantification Quantification Culture Bacterial Culture Inoculation Inoculation into 96-well plate Culture->Inoculation Treatment Addition of L-Heptaguluronic Acid Inoculation->Treatment Incubate Incubation (24-48h) Treatment->Incubate Wash1 Wash (remove planktonic cells) Incubate->Wash1 Stain Crystal Violet Staining Wash1->Stain Wash2 Wash (remove excess stain) Stain->Wash2 Destain Solubilize Stain Wash2->Destain Measure Measure Absorbance Destain->Measure

Caption: Workflow for the in vitro anti-biofilm assay.

Logical_Relationship_Biofilm_Disruption OligoG L-Heptaguluronic Acid Chelation Chelation of Divalent Cations (e.g., Ca²⁺) OligoG->Chelation Matrix Disruption of Biofilm Matrix Integrity Chelation->Matrix Dispersal Biofilm Dispersal Matrix->Dispersal Antibiotic Increased Antibiotic Penetration & Efficacy Matrix->Antibiotic

Caption: Proposed mechanism of oligo-guluronate anti-biofilm activity.

References

Application Note: Analytical HPLC Method Development for L-Heptaguluronic Acid Heptasodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the development of a robust analytical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of L-heptaguluronic acid heptasodium salt. This highly polar and hydrophilic oligosaccharide presents unique challenges for chromatographic separation. This application note explores suitable chromatographic modes, including Hydrophilic Interaction Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and Mixed-Mode Chromatography (MMC), along with appropriate detection techniques. Detailed protocols for method development, optimization, and validation are provided to guide researchers, scientists, and drug development professionals in establishing a reliable analytical method.

Introduction

This compound is an oligosaccharide composed of seven L-guluronic acid units.[1][2] Its polyanionic and highly hydrophilic nature makes it a challenging analyte for traditional reversed-phase HPLC. The development of a reliable and reproducible analytical method is crucial for its characterization, purity assessment, and quantification in various matrices during drug development and quality control processes. This application note outlines a systematic approach to developing a suitable HPLC method, focusing on the unique physicochemical properties of the analyte.

Chromatographic Method Development Strategy

The selection of an appropriate chromatographic mode is the most critical step in method development for a polar compound like this compound.[3] The primary strategies to consider are Hydrophilic Interaction Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and Mixed-Mode Chromatography (MMC).

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful technique for the retention and separation of highly polar compounds.[4][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer.[5] The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[4]

Key Considerations for HILIC Method Development:

  • Stationary Phase Selection: A variety of HILIC stationary phases are available, each offering different selectivity.

    • Amide Phases: Offer good retention and selectivity for sugars and are less prone to forming Schiff bases with reducing sugars.

    • Amino Phases: Widely used for carbohydrate analysis, but can have issues with the recovery of reducing sugars.[6] Polymer-based amino columns can offer a wider pH stability range (pH 2-13).[7]

    • Zwitterionic Phases (e.g., ZIC-HILIC): Provide robust and reproducible separations for a wide range of polar compounds.

    • Diol Phases: Another option for polar analyte separation.[8]

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.

    • Aqueous Component: The percentage of the aqueous component (water or buffer) is a critical parameter for controlling retention. Increasing the water content decreases retention.[4]

    • Buffer System: The choice of buffer and its concentration can significantly impact peak shape and selectivity. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are common volatile buffers compatible with mass spectrometry.

Ion-Exchange Chromatography (IEC)

Given that this compound is a polyanionic compound, anion-exchange chromatography is a highly suitable separation technique.[9][10] In AEC, the stationary phase contains positively charged functional groups that interact with the negatively charged carboxyl groups of the analyte. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a well-established technique for the analysis of carbohydrates and uronic acids.[11]

Mixed-Mode Chromatography (MMC)

Mixed-mode columns combine two or more separation mechanisms, such as HILIC and ion-exchange, on a single stationary phase.[12][13] This can provide unique selectivity and improved peak shape for complex samples or challenging analytes like this compound. A column with both anion-exchange and HILIC properties could offer enhanced retention and resolution.

Detection Techniques

The choice of detector is critical as this compound lacks a strong UV chromophore.

  • Refractive Index (RI) Detection: A universal detector for non-UV absorbing compounds. However, it is not compatible with gradient elution and has lower sensitivity compared to other detectors.[14]

  • Evaporative Light Scattering Detection (ELSD): A more sensitive universal detector than RI and is compatible with gradient elution.[15] It is important to use volatile mobile phase components.

  • Charged Aerosol Detection (CAD): Another universal detector that is generally more sensitive and provides a more uniform response compared to ELSD. It is also compatible with gradient elution.

  • Mass Spectrometry (MS): Provides the highest sensitivity and selectivity, and can confirm the identity of the analyte. HILIC and IEC methods can be readily coupled with MS, especially when using volatile buffers.[16]

  • UV Detection at Low Wavelengths: Although the analyte lacks a strong chromophore, detection at low UV wavelengths (e.g., 190-210 nm) may be possible, as has been demonstrated for similar compounds like hyaluronic acid.[17][18]

Experimental Protocols

Initial Method Scouting Protocol

This protocol outlines a starting point for screening different columns and mobile phase conditions.

Objective: To identify a suitable column and initial chromatographic conditions for the retention and separation of this compound.

Materials:

  • This compound standard

  • HPLC grade acetonitrile, water, methanol

  • Ammonium formate, ammonium acetate, formic acid, acetic acid

  • HPLC system with a selection of HILIC, anion-exchange, and mixed-mode columns

  • Appropriate detector (ELSD, CAD, or MS recommended)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and organic solvent). Prepare working standards by diluting the stock solution.

  • Column Equilibration: Equilibrate the selected column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) of the standard solution.

  • Chromatographic Run: Run the initial gradient or isocratic method as outlined in the tables below.

  • Evaluation: Evaluate the chromatogram for retention, peak shape, and signal-to-noise ratio.

Table 1: Initial HILIC Method Scouting Parameters

ParameterCondition 1 (Amide Column)Condition 2 (Zwitterionic Column)
Column e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mme.g., SeQuant ZIC-HILIC, 3.5 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.010 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B AcetonitrileAcetonitrile
Gradient 95% to 50% B over 15 minutes95% to 50% B over 15 minutes
Flow Rate 0.3 mL/min0.3 mL/min
Column Temperature 30 °C40 °C
Detector ELSD/CAD/MSELSD/CAD/MS

Table 2: Initial Anion-Exchange Method Scouting Parameters

ParameterCondition 1
Column e.g., Thermo Scientific Dionex CarboPac PA10, 4 x 250 mm
Mobile Phase A Water
Mobile Phase B 1 M Sodium Acetate
Mobile Phase C 200 mM Sodium Hydroxide
Gradient Gradient of B into a constant concentration of C
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Pulsed Amperometric Detector (PAD) or MS
Method Optimization Protocol

Once initial retention is achieved, the following parameters should be optimized to improve resolution, peak shape, and run time.

Objective: To fine-tune the chromatographic conditions for optimal performance.

Procedure:

  • Mobile Phase Optimization:

    • Organic Solvent Percentage (HILIC): Systematically vary the initial and final percentage of acetonitrile to adjust retention.

    • Buffer pH and Concentration: Evaluate the effect of mobile phase pH and buffer concentration on peak shape and selectivity. For anionic compounds, a higher pH can increase ionization and interaction with an anion-exchange stationary phase.

  • Gradient Slope: Adjust the gradient slope to improve the separation of the main peak from any impurities.

  • Column Temperature: Vary the column temperature (e.g., 25-50 °C) to assess its impact on peak shape and retention time. Higher temperatures can sometimes improve peak efficiency for sugars.[19]

  • Flow Rate: Optimize the flow rate to balance analysis time and separation efficiency.

Method Validation Protocol

A validated method ensures that the analytical results are reliable. The method should be validated according to ICH guidelines, including the following parameters:

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of expected components.Peak purity analysis, no interference at the analyte's retention time.
Linearity Proportionality of the detector response to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 for 5-7 concentration levels.
Range The concentration interval over which the method is precise and accurate.Typically 80-120% of the target concentration.
Accuracy Closeness of the test results to the true value.Recovery of 98-102% for spiked samples at three concentration levels.
Precision Repeatability and intermediate precision of the method.RSD ≤ 2% for multiple injections and on different days.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, mobile phase composition.

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature & Analyte Property Review (Polar, Anionic) start->lit_review end_node Final Validated Method mode_selection Select Chromatographic Mode (HILIC, IEC, MMC) lit_review->mode_selection column_screening Column & Initial Condition Screening mode_selection->column_screening retention_check Adequate Retention & Peak Shape? column_screening->retention_check optimization Method Optimization (Mobile Phase, Gradient, Temp.) optimization_check Performance Meets Requirements? optimization->optimization_check validation Method Validation (ICH Guidelines) validation->end_node retention_check->mode_selection No retention_check->optimization Yes optimization_check->optimization No optimization_check->validation Yes

Caption: HPLC Method Development Workflow.

HILIC_Separation_Principle HILIC Separation Mechanism cluster_0 Stationary Phase cluster_1 Mobile Phase stationary_phase Polar Stationary Phase Water-Enriched Layer mobile_phase High Organic Content (e.g., Acetonitrile) analyte Polar Analyte (L-heptaguluronic acid) mobile_phase->analyte Carries Analyte analyte->stationary_phase:f1 Partitions into water layer (Retention)

Caption: HILIC Separation Principle.

Conclusion

Developing an analytical HPLC method for this compound requires a systematic approach that considers the analyte's high polarity and anionic nature. HILIC and anion-exchange chromatography are the most promising techniques. Careful selection of the stationary phase, mobile phase, and detector, followed by thorough optimization and validation, will lead to a robust and reliable method suitable for quality control and research purposes. The protocols and strategies outlined in this application note provide a solid foundation for achieving this goal.

References

Application Notes & Protocols: L-Guluronic Acid and Alginate Oligosaccharides as Calibration Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "L-heptaguluronic acid heptasodium salt" did not yield a commercially available standard or specific application notes. The following documentation is based on the use of the closely related and functionally relevant compounds, L-guluronic acid and alginate oligosaccharides, which are commonly used as calibration standards in the chromatographic analysis of acidic polysaccharides and their derivatives. These compounds are critical in the quality control and characterization of biopharmaceuticals, particularly those derived from natural sources like seaweed.

Introduction

L-guluronic acid is a monosaccharide uronic acid and a key component of alginic acid, a polysaccharide found in brown algae.[1][2] Alginates are composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[3] The ratio and distribution of these M and G blocks influence the physicochemical properties of alginates, which are widely used in the pharmaceutical and food industries for their gelling and stabilizing properties.[1][3]

In drug development, particularly for therapies involving alginate-based formulations or for the analysis of acidic oligosaccharides, accurate quantification is crucial. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including uronic acids and oligosaccharides, without the need for derivatization.[4][5][6] This document provides detailed protocols for the use of L-guluronic acid and alginate oligosaccharides as calibration standards for the quantitative analysis of these compounds in relevant samples.

Application: Quantitative Analysis of Alginate-Derived Uronic Acids and Oligosaccharides

This protocol is applicable for the quantification of L-guluronic acid and alginate oligosaccharides in samples such as:

  • Hydrolysates of alginate-based drug delivery systems.

  • Characterization of alginate-based biopharmaceuticals.

  • Analysis of enzymatic degradation products of alginates.

  • Quality control of raw materials in the pharmaceutical industry.

Experimental Protocols

Preparation of Standard Stock Solutions

Proper preparation of calibration standards is critical for accurate quantification.

Materials:

  • L-Guluronic acid standard

  • Alginate oligosaccharide standards (e.g., di-, tri-, tetra-guluronate)[7][8]

  • Ultrapure water (18.2 MΩ·cm)

  • Analytical balance

  • Volumetric flasks (Class A)

Protocol:

  • L-Guluronic Acid Stock Solution (1 mg/mL):

    • Accurately weigh 10.0 mg of L-guluronic acid standard.

    • Dissolve the standard in a 10 mL volumetric flask with ultrapure water.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Store the stock solution at 2-8°C.

  • Alginate Oligosaccharide Stock Solutions (1 mg/mL):

    • Repeat the above procedure for each alginate oligosaccharide standard.

  • Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the stock solutions with ultrapure water to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1 to 12.5 mg/L).[9]

    • These working standards will be used to construct the calibration curve.

Sample Preparation: Acid Hydrolysis of Alginate

To analyze the monomeric composition of alginate, a hydrolysis step is required.

Materials:

  • Alginate-containing sample

  • Sulfuric acid (H₂SO₄)

  • Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃) for neutralization

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Accurately weigh a known amount of the alginate sample.

  • Perform a two-step acid hydrolysis:

    • Add 12 M H₂SO₄ and incubate at 30°C for 1 hour.

    • Dilute the acid to 1 M H₂SO₄ and incubate at 100°C for 3 hours.

  • Neutralize the hydrolysate by adding CaCO₃ or BaCO₃ until the pH is neutral.

  • Centrifuge to pellet the precipitate (CaSO₄ or BaSO₄).

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

HPAEC-PAD Chromatographic Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

Chromatographic Parameters:

ParameterRecommended Setting
Column CarboPac™ PA10 (2 x 250 mm) with a guard column
Mobile Phase A 200 mM Sodium Hydroxide (NaOH)
Mobile Phase B 200 mM NaOH with 1 M Sodium Acetate (NaOAc)
Flow Rate 0.25 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Pulsed Amperometric Detection (PAD)

Gradient Elution Program:

Time (min)%A%B
0955
207030
300100
400100
41955
50955

PAD Waveform:

Time (s)Potential (V)Integration
0.00+0.05
0.20+0.05Begin
0.40+0.05End
0.41-2.00
0.42+0.60
0.43-0.10
0.44-0.10

Data Presentation

Calibration Curve Data

A calibration curve should be generated by plotting the peak area of the standard against its concentration. The linearity of the calibration curves for L-guluronic acid and alginate oligosaccharides should be evaluated.

Table 1: Example Calibration Data for L-Guluronic Acid

Standard Concentration (mg/L)Peak Area (nC*min)
0.1Value
0.5Value
1.0Value
2.5Value
5.0Value
10.0Value
>0.999
Quantitative Analysis of a Sample

The concentration of the analyte in the unknown sample can be calculated using the linear regression equation from the calibration curve.

Table 2: Example Quantitative Data for an Alginate Hydrolysate Sample

AnalyteRetention Time (min)Peak Area (nC*min)Calculated Concentration (mg/L)
L-Guluronic AcidValueValueValue
Di-guluronateValueValueValue
Tri-guluronateValueValueValue

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Uronic Acid Analysis cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Chromatographic Analysis cluster_3 Data Analysis Standard L-Guluronic Acid/Oligosaccharide Standard Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Standards (Serial Dilution) Stock->Working Injection HPAEC-PAD Injection Working->Injection Sample Alginate Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Filtration Filtration (0.22 µm) Neutralization->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Sample Quantification Calibration->Quantification

Caption: Workflow for uronic acid analysis.

Logical Relationship of Alginate Components

G Figure 2: Hierarchical Structure of Alginate Alginate Alginate Polysaccharide Oligosaccharides Alginate Oligosaccharides (Di-, Tri-, etc.) Alginate->Oligosaccharides Enzymatic/Chemical Cleavage Monomers Uronic Acid Monomers Oligosaccharides->Monomers Hydrolysis Guluronic L-Guluronic Acid Monomers->Guluronic Mannuronic D-Mannuronic Acid Monomers->Mannuronic

Caption: Hierarchical structure of alginate.

Uronic Acid Pathway in Drug Metabolism

While not directly a signaling pathway for the calibration standard itself, understanding the biological context of uronic acids is crucial for drug development professionals. The uronic acid pathway is involved in the metabolism of certain drugs.[10]

G Figure 3: Simplified Uronic Acid Pathway in Drug Metabolism Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-glucose dehydrogenase Glucuronidated_Drug Glucuronidated Drug (More Water-Soluble) UDP_Glucuronic_Acid->Glucuronidated_Drug UDP-glucuronosyltransferase (UGT) Drug Drug/Xenobiotic Drug->Glucuronidated_Drug Excretion Excretion Glucuronidated_Drug->Excretion

Caption: Uronic acid pathway in drug metabolism.

References

Applications of L-Heptaguluronic Acid in Glycobiology: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-heptaguluronic acid, a heptasaccharide composed of seven L-guluronic acid units, is a bioactive oligosaccharide derived from alginate, a natural polysaccharide found in brown seaweed. While research on the specific heptamer is emerging, studies on L-guluronic acid and its oligomers (guluronate oligosaccharides, GOS) have revealed a range of applications in glycobiology, particularly in immunology, oncology, and neurobiology. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of L-heptaguluronic acid and related guluronate oligosaccharides.

Application Notes

Immunomodulation and Anti-inflammatory Effects

L-guluronic acid and its oligomers are potent modulators of the innate immune system, primarily through their interaction with Toll-like receptor 4 (TLR4). This interaction triggers a cascade of intracellular signaling events, leading to the activation of macrophages and the subsequent production of various cytokines and inflammatory mediators.

  • Macrophage Activation: Guluronate oligosaccharides (GOS) have been shown to activate macrophages, leading to the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activation is mediated through the TLR4-related Akt/NF-κB, Akt/mTOR, and MAPK signaling pathways.[1] The monosaccharide form, L-guluronic acid, has also been observed to exert immunomodulatory effects by downregulating the gene expression of TLR2 and NF-κB.[2]

  • Anti-inflammatory Properties: Paradoxically, under certain conditions, GOS can also exhibit anti-inflammatory effects. Alginate oligosaccharides, including those rich in guluronic acid, can regulate the TLR4 signaling pathway to suppress inflammatory responses.[2][3] For instance, GOS prepared by oxidative degradation can inhibit the inflammatory response in LPS-activated macrophages.[2]

Anti-Tumor Activity

The immunomodulatory properties of L-guluronic acid and its oligomers contribute to their anti-tumor potential. Furthermore, direct effects on cancer cells have been observed.

  • Induction of Apoptosis: L-guluronic acid has been demonstrated to have a direct pro-apoptotic effect on liver cancer cells (HepG2) in a dose- and time-dependent manner.[4]

  • Modulation of the Tumor Microenvironment: By activating immune cells and potentially reducing the population of immunosuppressive cells, such as regulatory T cells (Tregs), L-guluronic acid oligomers can help to create a more anti-tumorigenic microenvironment.[4]

Neuroprotective Effects

Emerging research indicates a neuroprotective role for guluronic acid oligomers, with potential applications in neurodegenerative diseases like Alzheimer's.

  • Inhibition of Amyloid-β Aggregation and ROS Production: A guluronic acid disaccharide has been shown to inhibit the formation of amyloid-β oligomers and reduce the production of reactive oxygen species (ROS).[5][6] This is achieved by chelating copper ions, which are implicated in both Aβ aggregation and ROS generation.[5][6]

Anti-Biofilm and Antibacterial Activity

Oligosaccharides rich in L-guluronic acid (often termed OligoG) have demonstrated significant activity against bacterial biofilms, a major challenge in infectious disease.

  • Disruption of Biofilms: OligoG can disrupt the biofilm matrix of multi-drug resistant bacteria, such as Pseudomonas aeruginosa.[3]

  • Potentiation of Antibiotics: A key application is the use of OligoG to enhance the efficacy of conventional antibiotics. It has been shown to potentiate the activity of azithromycin (B1666446) against P. aeruginosa biofilms.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biological activities of L-guluronic acid and its oligomers. It is important to note that the specific activity can be dependent on the degree of polymerization (DP) and the method of preparation.

Biological Activity Molecule Cell Line/Model Concentration/Dose Effect Reference
Anti-Tumor L-Guluronic AcidHepG2 (liver cancer)200 µg/mLDose- and time-dependent decrease in cell viability and promotion of apoptosis.[4]
Immunomodulation α-L-guluronic acidHuman PBMCs (CVID patients)5 µg/mLSignificant reduction in TLR2 and NF-κB gene expression.[2]
α-L-guluronic acidHuman PBMCs25 µg/mLDownregulation of NF-κB, I-κB, and MyD88 gene expression; suppression of IL-1β synthesis.[2]
Guluronate Oligosaccharide (GOS)RAW264.7 (macrophages)1000 µg/mLInduction of TNF-α and ROS secretion.[2]
Guluronate & Mannuronate Oligomers (DP 20-24)Human Mononuclear Cells500 µg/mLUpregulation of cytotoxic cytokine synthesis.[3]
Anti-Biofilm OligoG (DPn 19) + AzithromycinP. aeruginosa PAO1 biofilms6% OligoGIC50 of azithromycin reduced to 53.0 µg/mL.[3]
OligoG (DPn 19) + AzithromycinP. aeruginosa PAO1 biofilms2% OligoGIC50 of azithromycin reduced to 161.8 µg/mL.[3]

Experimental Protocols

Macrophage Activation Assay

This protocol is designed to assess the ability of L-heptaguluronic acid to activate macrophages, measured by the production of nitric oxide (NO) and cytokines.

a. Cell Culture:

  • Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

b. Treatment:

  • Prepare stock solutions of L-heptaguluronic acid in sterile PBS.

  • Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of L-heptaguluronic acid (e.g., 10, 50, 100, 500, 1000 µg/mL).

  • Include a positive control (LPS, 1 µg/mL) and a negative control (medium only).

  • Incubate the plate for 24 hours.

c. Nitric Oxide (NO) Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

d. Cytokine Measurement (ELISA):

  • Collect the remaining cell culture supernatant.

  • Measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of L-heptaguluronic acid to inhibit biofilm formation by Pseudomonas aeruginosa.

a. Bacterial Culture and Biofilm Formation:

  • Grow a culture of P. aeruginosa overnight in Tryptic Soy Broth (TSB).

  • Dilute the overnight culture 1:100 in fresh TSB.

  • In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.

  • Add 100 µL of TSB containing various concentrations of L-heptaguluronic acid (e.g., 0.5%, 1%, 2%, 4%, 6% w/v). Include a positive control (e.g., an effective antibiotic) and a negative control (TSB only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

b. Staining and Quantification:

  • Carefully discard the planktonic bacteria from the wells.

  • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Air dry the plate for 15 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Air dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate at room temperature for 15 minutes.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

  • Measure the absorbance at 550 nm using a microplate reader.

Visualizations

GOS_TLR4_Signaling GOS L-Heptaguluronic Acid (GOS) TLR4 TLR4 GOS->TLR4 Akt Akt TLR4->Akt MAPK MAPK (JNK, p38, ERK) TLR4->MAPK NFkB NF-κB Akt->NFkB mTOR mTOR Akt->mTOR Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, NO) Nucleus->Cytokines Gene Transcription

Caption: TLR4-mediated signaling pathway activated by L-guluronic acid oligomers.

Macrophage_Activation_Workflow Start Start: Culture RAW264.7 cells Seed Seed cells in 96-well plate Start->Seed Treat Treat with L-Heptaguluronic Acid (24h incubation) Seed->Treat Collect Collect Supernatant Treat->Collect Griess Griess Assay for NO Collect->Griess ELISA ELISA for Cytokines (TNF-α) Collect->ELISA Analyze Analyze Data Griess->Analyze ELISA->Analyze Anti_Biofilm_Workflow Start Start: Culture P. aeruginosa Inoculate Inoculate 96-well plate with bacteria and L-Heptaguluronic Acid Start->Inoculate Incubate Incubate for 24-48h to form biofilm Inoculate->Incubate Wash Wash to remove planktonic cells Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize bound stain Stain->Solubilize Measure Measure Absorbance at 550 nm Solubilize->Measure Analyze Analyze Data Measure->Analyze

References

Application Notes and Protocols: L-Heptaguluronic Acid Heptasodium Salt in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the role and applications of L-heptaguluronic acid heptasodium salt in tissue engineering is currently limited. The following application notes and protocols are based on the known properties of its constituent monomer, L-guluronic acid, and alginates with a high L-guluronic acid content, which are widely used in tissue engineering.

I. Application Notes

This compound is an oligosaccharide composed of seven L-guluronic acid units.[1] While specific data on the heptamer are scarce, the properties of L-guluronic acid and alginates rich in guluronic acid (G-rich alginates) suggest its potential as a valuable component in the design of tissue engineering scaffolds. Its robust gel-forming properties make it a candidate for creating hydrogels for applications such as drug release and wound healing.[1]

Key Properties and Potential Applications:
  • Biocompatibility and Biodegradability: Alginate, composed of L-guluronic acid and D-mannuronic acid, is well-established as a biocompatible and biodegradable material suitable for biomedical applications.[2][3]

  • Hydrogel Formation: L-guluronic acid blocks in alginate chains are responsible for the formation of stable hydrogels through ionic cross-linking with divalent cations like Ca²⁺.[4][5] This property is crucial for creating 3D scaffolds that can support cell growth and tissue formation.

  • Mechanical Properties: Alginate hydrogels with a high content of L-guluronic acid tend to be more rigid and brittle, which can be advantageous for applications requiring mechanical stability, such as bone and cartilage tissue engineering.

  • Controlled Degradation: The degradation rate of alginate hydrogels can be tailored by altering the ratio of mannuronic to guluronic acid. G-rich alginates generally exhibit slower degradation rates, allowing for a more sustained release of encapsulated therapeutic agents and providing longer-term support for tissue regeneration.

  • Bioactivity and Anti-inflammatory Properties: L-guluronic acid has demonstrated inherent anti-inflammatory and immunomodulatory activities.[6] It has been shown to down-regulate the expression of inflammatory mediators, suggesting that scaffolds incorporating this oligosaccharide could help to create a more favorable microenvironment for tissue repair.[1][6] Specifically, it can reduce the expression of Toll-like receptors (TLR2 and TLR4) and inhibit the NF-κB signaling pathway.[1][6]

Potential Applications in Tissue Engineering:
  • Bone Tissue Engineering: The mechanical strength of G-rich alginate scaffolds makes them suitable for bone regeneration applications.[7] They can be combined with bioactive ceramics or growth factors to enhance osteogenesis.

  • Cartilage Tissue Engineering: Alginate hydrogels are widely used to encapsulate chondrocytes and mesenchymal stem cells for cartilage repair.[8] The G-rich variants can provide the necessary mechanical support to withstand the compressive loads experienced by cartilage.

  • Wound Healing: The gel-forming ability and potential anti-inflammatory properties of L-guluronic acid make it a promising component for wound dressings that can promote a moist healing environment and modulate inflammation.[4]

  • Drug Delivery: Hydrogel scaffolds made from L-guluronic acid-containing polymers can be used for the sustained release of drugs, growth factors, and other bioactive molecules to the site of tissue injury.

Quantitative Data on the Bioactivity of L-Guluronic Acid

The following table summarizes quantitative data on the bioactivity of L-guluronic acid based on available experimental evidence.

Bioactivity MetricCell Type/ModelConcentration/DoseObserved EffectReference
Gene Expression
TLR2Peripheral Blood Mononuclear Cells (PBMCs) from CVID patients5 µg/mLSignificant reduction in gene expression[6]
NF-κBPeripheral Blood Mononuclear Cells (PBMCs) from CVID patients5 µg/mLSignificant reduction in gene expression[6]
Cytokine Production
IL-1βPeripheral Blood Mononuclear Cells (PBMCs)25 µg/mLSuppression of IL-1β synthesis[6]
Enzyme Activity
COX-1 & COX-2In vitro assay5, 50, and 500 mmol/mLSignificant reduction in enzyme activity[9]

II. Experimental Protocols

The following are generalized protocols for the fabrication and characterization of tissue engineering scaffolds using alginate with a high L-guluronic acid content. These can be adapted for use with this compound, assuming similar gelation properties.

Protocol 1: Fabrication of Alginate Hydrogel Scaffolds by Ionic Cross-linking

Materials:

  • High L-guluronic acid content sodium alginate

  • Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

  • Sterile deionized water

  • Cells (e.g., mesenchymal stem cells, chondrocytes) - optional

  • Cell culture medium - optional

Procedure:

  • Alginate Solution Preparation:

    • Dissolve the high G-content sodium alginate powder in sterile deionized water or cell culture medium to the desired concentration (e.g., 1-3% w/v).

    • Stir the solution gently at room temperature until the alginate is completely dissolved. Avoid introducing air bubbles.

    • Sterilize the alginate solution by filtration through a 0.22 µm filter.

  • Cell Encapsulation (Optional):

    • If encapsulating cells, prepare a single-cell suspension at the desired density.

    • Gently mix the cell suspension with the sterile alginate solution.

  • Hydrogel Formation (Cross-linking):

    • Cast the alginate solution (with or without cells) into a mold of the desired shape and size.

    • Immerse the mold containing the alginate solution into the CaCl₂ solution.

    • Allow the cross-linking to proceed for a specified time (e.g., 10-30 minutes). The gelation time will depend on the concentration of alginate and CaCl₂.

    • Carefully remove the cross-linked hydrogel scaffold from the mold.

  • Washing:

    • Wash the hydrogel scaffold several times with sterile deionized water or cell culture medium to remove excess calcium ions.

Protocol 2: Characterization of Scaffold Properties

A. Swelling Ratio:

  • Record the initial weight of the lyophilized (freeze-dried) scaffold (Wd).

  • Immerse the scaffold in phosphate-buffered saline (PBS) at 37°C.

  • At predetermined time intervals, remove the scaffold, gently blot the surface to remove excess water, and record the wet weight (Ww).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ww - Wd) / Wd.

B. In Vitro Degradation:

  • Record the initial dry weight of the scaffold (Wi).

  • Immerse the scaffold in a degradation medium (e.g., PBS or cell culture medium with or without enzymes like alginate lyase) at 37°C.

  • At various time points, remove the scaffold, rinse with deionized water, and lyophilize to obtain the dry weight (Wt).

  • Calculate the percentage of weight loss: Weight Loss (%) = [(Wi - Wt) / Wi] x 100.

C. Cell Viability Assay (for cell-laden scaffolds):

  • Culture the cell-laden scaffolds in appropriate cell culture medium.

  • At desired time points, perform a live/dead viability assay using reagents like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

  • Visualize the stained cells within the scaffold using fluorescence microscopy.

III. Visualization of Signaling Pathways and Workflows

Signaling Pathway of L-Guluronic Acid's Anti-inflammatory Effect

The following diagram illustrates the proposed signaling pathway through which L-guluronic acid exerts its anti-inflammatory effects by inhibiting the Toll-like Receptor (TLR) pathway.

G_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR2 / TLR4 MyD88 MyD88 TLR->MyD88 NFkB_complex IKK Complex MyD88->NFkB_complex IkB IκB NFkB_complex->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes L_Guluronic_Acid L-Guluronic Acid L_Guluronic_Acid->TLR Inhibits

Caption: L-Guluronic acid inhibits TLR signaling, preventing NF-κB activation.

Experimental Workflow for Scaffold Fabrication and Evaluation

This workflow outlines the key steps from scaffold fabrication to in vitro and in vivo evaluation.

Scaffold_Workflow cluster_fabrication Scaffold Fabrication cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Material_Prep Material Preparation (L-heptaguluronic acid salt solution) Cell_Mixing Cell Mixing (Optional) Material_Prep->Cell_Mixing Crosslinking Ionic Cross-linking (e.g., with CaCl2) Cell_Mixing->Crosslinking Washing Washing & Sterilization Crosslinking->Washing Phys_Char Physicochemical Characterization (Swelling, Degradation, Mechanical) Washing->Phys_Char Biocompatibility Biocompatibility Assays (Live/Dead, Proliferation) Washing->Biocompatibility Differentiation Cell Differentiation Studies (e.g., Osteogenesis, Chondrogenesis) Biocompatibility->Differentiation Implantation Animal Model Implantation Differentiation->Implantation Histology Histological Analysis Implantation->Histology Imaging Imaging (e.g., Micro-CT) Implantation->Imaging

Caption: Workflow for tissue engineering scaffold fabrication and testing.

References

Application Note & Protocol: Assessing the Long-Term Stability of L-heptaguluronic acid heptasodium salt Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-heptaguluronic acid heptasodium salt is a specialized carbohydrate derivative with potential applications in pharmaceutical and biomedical research. Ensuring the stability of its aqueous solutions over time is critical for its efficacy, safety, and shelf-life in drug development and other scientific applications. This document provides a comprehensive protocol for assessing the long-term stability of this compound solutions.

The stability of a drug substance in solution is a critical quality attribute that can be influenced by various environmental factors such as temperature, pH, light, and oxidation.[1][2] Forced degradation studies are intentionally conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[1][3] This information is crucial for developing stable formulations and establishing appropriate storage conditions.[1][3]

This application note details the methodologies for conducting long-term and accelerated stability studies, as well as forced degradation studies, to establish the intrinsic stability of this compound. The protocols outlined herein are based on established principles from the International Council for Harmonisation (ICH) guidelines.[1]

Objective

The primary objective of this study is to evaluate the long-term stability of this compound in aqueous solutions under various storage conditions. This involves:

  • Developing and validating a stability-indicating analytical method.

  • Identifying the primary degradation pathways under stress conditions (hydrolysis, oxidation, and photolysis).

  • Determining the recommended storage conditions and shelf-life for the solution.

Materials and Methods

Materials
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Size-Exclusion Chromatography (SEC) column

  • pH meter

  • Analytical balance

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Microscope

  • Spectrophotometer

Experimental Protocols

Preparation of this compound Solutions
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in the desired solvent (e.g., 0.9% sodium chloride solution) to achieve the target concentration.

  • Ensure complete dissolution by gentle agitation.

  • Measure the initial pH of the solution.

  • Filter the solution through a 0.22 µm filter into sterile polypropylene containers.

Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate the intact drug from its degradation products. A Size-Exclusion Chromatography (SEC-HPLC) method with UV detection is proposed, as it is effective for analyzing carbohydrate-based compounds.

  • Column: SEC column suitable for the molecular weight range of L-heptaguluronic acid and its potential oligomeric or monomeric degradants.

  • Mobile Phase: An aqueous buffer, such as 0.1 M sodium sulfate (B86663) or phosphate buffer, to maintain a consistent ionic strength and pH.[4][5]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 195-210 nm) is often used for carbohydrates that lack a strong chromophore.[5]

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Solutions should be stored under the conditions specified by ICH Q1A(R2).

Table 1: Storage Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum Time Period
Long-Term5°C ± 3°C12 months
25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Samples should be withdrawn at specified time points (e.g., 0, 1, 3, 6, 9, and 12 months for long-term; 0, 1, 2, 3, and 6 months for accelerated) and analyzed for:

  • Appearance (color, clarity)

  • pH

  • Concentration of this compound (by SEC-HPLC)

  • Presence of degradation products (by SEC-HPLC)

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to confirm the specificity of the analytical method.[3] The conditions should be selected to achieve 5-20% degradation of the active substance.

4.4.1 Hydrolytic Degradation

  • Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Analyze samples at various time points to determine the rate and extent of degradation.

4.4.2 Oxidative Degradation

  • Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Monitor the degradation over time.

4.4.3 Photolytic Degradation

  • Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • A control sample should be stored in the dark under the same temperature conditions.

  • Analyze both the exposed and control samples.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables.

Table 2: Example of Long-Term Stability Data at 5°C ± 3°C

Time Point (Months)AppearancepHConcentration (%)Degradation Products (%)
0Clear, colorless7.2100.0Not Detected
1Clear, colorless7.299.8< 0.1
3Clear, colorless7.199.50.2
6Clear, colorless7.199.10.4
9Clear, colorless7.098.70.6
12Clear, colorless7.098.20.8

Table 3: Summary of Forced Degradation Study Results

Stress ConditionDurationTemperatureDegradation (%)Major Degradants
0.1 M HCl24 hours60°C15.2Peak at RRT 0.85
0.1 M NaOH8 hours60°C18.5Peak at RRT 0.92
3% H₂O₂48 hours25°C8.7Peak at RRT 0.78
Light Exposure7 days25°C2.1Minor peaks

(Note: The data presented in Tables 2 and 3 are illustrative examples and do not represent actual experimental results.)

Visualizations

Experimental Workflow

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_results Outcome prep Prepare L-heptaguluronic acid heptasodium salt solution long_term Long-Term Stability (5°C, 25°C) prep->long_term accelerated Accelerated Stability (40°C) prep->accelerated forced_deg Forced Degradation (Acid, Base, Oxidative, Photo) prep->forced_deg analysis Analyze samples at specified time points long_term->analysis accelerated->analysis forced_deg->analysis hplc SEC-HPLC Analysis analysis->hplc physical Physical Inspection (Appearance, pH) analysis->physical data_analysis Data Analysis and Degradation Profile hplc->data_analysis physical->data_analysis shelf_life Determine Shelf-Life and Storage Conditions data_analysis->shelf_life

Caption: Workflow for assessing the stability of this compound solutions.

Potential Degradation Pathway

G Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent L-heptaguluronic acid heptasodium salt hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis hydrolyzed Hydrolyzed Fragments (e.g., smaller oligomers, monomers) hydrolysis->hydrolyzed oxidized Oxidized Derivatives oxidation->oxidized photo_degraded Photodegradants photolysis->photo_degraded

Caption: Potential degradation pathways for this compound under stress conditions.

Conclusion

The stability of this compound solutions is a critical parameter for its successful application in research and drug development. The protocols detailed in this application note provide a robust framework for a comprehensive stability assessment. By conducting long-term, accelerated, and forced degradation studies, researchers can establish a detailed stability profile, identify potential degradation products, and determine appropriate storage conditions and shelf-life for this compound solutions. The use of a validated stability-indicating analytical method is paramount to the success of these studies.

References

Application Notes and Protocols for the Quantification of L-Heptaguluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-heptaguluronic acid, an oligosaccharide composed of seven L-guluronic acid residues, represents a molecule of interest in the fields of biomaterials and drug delivery. Its structural similarity to alginates, which are copolymers of D-mannuronic and L-guluronic acids, suggests potential applications in areas such as hydrogel formation for controlled drug release and wound healing. Accurate quantification of L-heptaguluronic acid is crucial for research, development, and quality control of such biomaterials.

Currently, a specific enzymatic assay for the direct quantification of L-heptaguluronic acid is not commercially available. This document provides a comprehensive guide to the available methods for its quantification, with a primary focus on a robust colorimetric assay. Additionally, it outlines a prospective approach for the development of a specific enzymatic assay, a critical need for advancing research in this area.

Principle of Quantification Methods

The quantification of uronic acids can be approached through several methods, each with its own advantages and limitations.

  • Colorimetric Methods: These assays are based on the acid-catalyzed dehydration of uronic acids to form furfural (B47365) derivatives, which then react with a chromogen to produce a colored compound. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of the uronic acid. The m-hydroxydiphenyl method is a widely used and sensitive colorimetric assay for uronic acids.[1]

  • Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the quantification of uronic acids. These methods offer high specificity and the ability to separate and quantify different uronic acids within a mixture.

  • Enzymatic Methods: A highly specific enzymatic assay would involve an enzyme that selectively recognizes and acts on L-heptaguluronic acid. The activity of this enzyme could be coupled to a detectable event, such as the production of a chromophore or a change in fluorescence, allowing for precise quantification. As of now, no such specific enzyme has been commercialized for L-heptaguluronic acid.

Prospective Development of an Enzymatic Assay for L-Heptaguluronic Acid

The development of a specific enzymatic assay for L-heptaguluronic acid would represent a significant advancement for researchers in the field. A potential workflow for developing such an assay is outlined below. This section is intended to guide future research efforts.

Enzymatic_Assay_Development cluster_prospecting Enzyme Discovery cluster_characterization Assay Development cluster_validation Assay Validation Enzyme_Source Identify Potential Enzyme Sources (e.g., Alginate-degrading bacteria) Screening Screen for Enzymatic Activity against L-heptaguluronic acid Enzyme_Source->Screening Isolation Isolate and Purify Active Enzyme Screening->Isolation Optimization Optimize Reaction Conditions (pH, Temperature, Buffers) Isolation->Optimization Detection Develop a Detection Method (e.g., Coupled enzymatic reaction, product detection) Optimization->Detection Specificity Determine Substrate Specificity Detection->Specificity Kinetics Characterize Enzyme Kinetics (Km, Vmax) Specificity->Kinetics Validation Validate the Assay (Linearity, Precision, Accuracy) Kinetics->Validation

Caption: Prospective workflow for the development of an enzymatic assay for L-heptaguluronic acid.

Recommended Protocol: Modified m-Hydroxydiphenyl Colorimetric Assay

Given the current absence of a specific enzymatic assay, the modified m-hydroxydiphenyl colorimetric method is recommended for the quantification of L-heptaguluronic acid. This method is sensitive and has been optimized to reduce interference from neutral sugars.[2]

Materials and Reagents
  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Tetraborate (B1243019) (Na₂B₄O₇·10H₂O)

  • m-Hydroxydiphenyl

  • Sodium Hydroxide (B78521) (NaOH)

  • Sulfamic Acid (H₃NSO₃)

  • Potassium Sulfamate (B1201201) (KSO₃NH₂)

  • L-Heptaguluronic Acid Standard (if available) or D-Galacturonic Acid as a reference standard

  • Borosilicate glass test tubes

  • Spectrophotometer capable of measuring absorbance at 525 nm

Reagent Preparation
  • Sulfuric Acid-Tetraborate Solution: Dissolve 0.95 g of sodium tetraborate in 100 mL of concentrated sulfuric acid. Stir until dissolved. This solution should be prepared in a fume hood with appropriate personal protective equipment.

  • m-Hydroxydiphenyl Reagent (0.15% w/v): Dissolve 150 mg of m-hydroxydiphenyl in 100 mL of 0.5% (w/v) sodium hydroxide. This solution should be prepared fresh daily and stored in a dark bottle.[1]

  • Sulfamic Acid/Potassium Sulfamate Solution (4 M, pH 1.6): Suspend 38.84 g of sulfamic acid in 50 mL of deionized water. While stirring vigorously, add concentrated potassium hydroxide (KOH) solution until the sulfamic acid just dissolves. Cool to room temperature and adjust the pH to 1.6 with additional KOH. Bring the final volume to 100 mL with deionized water.

  • Standard Solutions: Prepare a stock solution of L-heptaguluronic acid (or D-galacturonic acid) at a concentration of 1 mg/mL in deionized water. From this stock, prepare a series of working standards ranging from 10 to 100 µg/mL.

Experimental Protocol

The following workflow diagram illustrates the key steps of the m-hydroxydiphenyl assay.

m_hydroxydiphenyl_workflow Start Start Sample_Prep Prepare Samples and Standards (0.4 mL in test tubes) Start->Sample_Prep Add_Sulfamate Add 40 µL of Sulfamic Acid/ Potassium Sulfamate Solution Sample_Prep->Add_Sulfamate Mix1 Vortex to Mix Add_Sulfamate->Mix1 Add_H2SO4 Add 2.4 mL of Sulfuric Acid- Tetraborate Solution (on ice) Mix1->Add_H2SO4 Mix2 Vortex Vigorously Add_H2SO4->Mix2 Heat Incubate in a Boiling Water Bath for 5 minutes Mix2->Heat Cool Cool to Room Temperature Heat->Cool Add_mHP Add 80 µL of m-Hydroxydiphenyl Reagent Cool->Add_mHP Mix3 Vortex Immediately and Thoroughly Add_mHP->Mix3 Develop_Color Allow Color to Develop for 10-20 minutes at Room Temperature Mix3->Develop_Color Measure_Abs Measure Absorbance at 525 nm Develop_Color->Measure_Abs End End Measure_Abs->End

Caption: Experimental workflow for the m-hydroxydiphenyl colorimetric assay.

Step-by-Step Procedure:

  • Pipette 0.4 mL of each standard and sample solution into appropriately labeled borosilicate glass test tubes.

  • Add 40 µL of the 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex to mix.

  • Place the tubes in an ice bath. Carefully and slowly add 2.4 mL of the cold sulfuric acid-tetraborate solution to each tube. Vortex vigorously to ensure complete mixing.

  • Transfer the tubes to a boiling water bath and incubate for exactly 5 minutes.

  • Immediately transfer the tubes to an ice bath to cool to room temperature.

  • Add 80 µL of the 0.15% m-hydroxydiphenyl reagent to each tube and vortex immediately and thoroughly.

  • Allow the tubes to stand at room temperature for 10-20 minutes for color development.

  • Measure the absorbance of each solution at 525 nm using a spectrophotometer. Use a reagent blank (containing deionized water instead of a standard or sample) to zero the instrument.

Data Analysis
  • Standard Curve: Plot the absorbance at 525 nm versus the concentration of the L-heptaguluronic acid (or D-galacturonic acid) standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification of L-Heptaguluronic Acid: Use the equation from the standard curve to calculate the concentration of L-heptaguluronic acid in the unknown samples.

Data Presentation

The following tables provide a template for recording and presenting the quantitative data obtained from the m-hydroxydiphenyl assay.

Table 1: Standard Curve Data for L-Heptaguluronic Acid Quantification

Standard Concentration (µg/mL)Absorbance at 525 nm (Replicate 1)Absorbance at 525 nm (Replicate 2)Absorbance at 525 nm (Replicate 3)Mean AbsorbanceStandard Deviation
0
10
20
40
60
80
100

Table 2: Quantification of L-Heptaguluronic Acid in Unknown Samples

Sample IDAbsorbance at 525 nm (Mean)Calculated Concentration (µg/mL)Dilution FactorFinal Concentration (µg/mL)
Sample 1
Sample 2
Sample 3

Troubleshooting and Considerations

  • Interference from Neutral Sugars: The inclusion of sulfamate in the assay significantly reduces interference from neutral sugars. However, if high concentrations of neutral sugars are expected in the samples, it is advisable to run a control sample containing a similar concentration of the interfering sugar to assess its contribution to the absorbance.

  • Reactivity of Different Uronic Acids: Different uronic acids may exhibit varying reactivity in the m-hydroxydiphenyl assay.[1] For the most accurate quantification, it is highly recommended to use a purified L-heptaguluronic acid standard. If this is not available, using D-galacturonic acid as a reference standard can provide a good estimation, but it should be noted that the results will be in "D-galacturonic acid equivalents."

  • Sample Matrix Effects: Complex sample matrices may contain substances that interfere with the assay. It is recommended to perform spike and recovery experiments to assess the accuracy of the assay in the specific sample matrix being analyzed.

  • Safety Precautions: Concentrated sulfuric acid is highly corrosive. All steps involving the handling of concentrated sulfuric acid must be performed in a fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of L-heptaguluronic acid, facilitating advancements in the development of novel biomaterials and therapeutics.

References

Troubleshooting & Optimization

How to improve the solubility of L-heptaguluronic acid heptasodium salt

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Improving Solubility

Researchers may encounter difficulties in dissolving L-heptaguluronic acid heptasodium salt, leading to cloudy solutions, precipitation, or incomplete dissolution. The following table outlines common troubleshooting strategies.

Method Principle of Action Expected Outcome Advantages Disadvantages
Temperature Adjustment Increasing the kinetic energy of the solvent molecules can help overcome the lattice energy of the solute, promoting dissolution. For many salts, solubility increases with temperature.[1][2][3][4]Increased rate and extent of dissolution.Simple to implement; often very effective.Risk of thermal degradation of the compound at high temperatures; potential for precipitation upon cooling.
pH Modification L-heptaguluronic acid is an acidic polysaccharide. Adjusting the pH of the solution can influence the ionization state of the carboxylic acid groups, affecting its interaction with the solvent. For acidic salts, maintaining a neutral to slightly alkaline pH can enhance solubility.[5][6]Increased solubility in the optimal pH range (typically neutral to alkaline for acidic polysaccharides).Precise control over solubility; can prevent precipitation caused by acidic conditions.May be incompatible with downstream applications; risk of chemical degradation at extreme pH values.
Mechanical Agitation (Stirring/Sonication) Agitation increases the interaction between the solute and solvent molecules at the surface of the solid, accelerating the rate of dissolution.[2] Sonication uses ultrasonic waves to break apart solute aggregates.Faster dissolution rate.Simple, effective for increasing dissolution speed.May not increase the equilibrium solubility; prolonged sonication can potentially degrade the polymer.
Particle Size Reduction Grinding the solid into a finer powder increases the surface area available for interaction with the solvent.[3][7]Faster dissolution rate.Easy to perform with standard lab equipment (mortar and pestle).Does not increase the intrinsic solubility of the compound; can introduce dust and handling issues.
Use of Co-solvents Adding a water-miscible organic solvent can alter the polarity of the solvent system, which may improve the solubility of the solute.[7][8]Can significantly increase solubility for certain compounds.Effective for compounds that are not readily soluble in pure water.May be incompatible with biological assays; can complicate downstream processing and purification.
Addition of Urea or Guanidine Hydrochloride These chaotropic agents can disrupt the hydrogen bonding network of water and interfere with intermolecular interactions of the polysaccharide, leading to increased solubility.[9]Can solubilize otherwise insoluble or poorly soluble polysaccharides.Effective for recalcitrant compounds.Denaturing conditions are unsuitable for many biological applications; requires removal for most uses.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: While specific data is unavailable for this exact compound, related sodium salts of uronic acids, like sodium L-guluronate, can have high water solubility (e.g., up to 150 mg/mL for L-Guluronic acid sodium salt, though this may require sonication)[10]. However, the solubility of polysaccharide salts can be highly variable and is often influenced by factors such as molecular weight and purity. We recommend starting with a low concentration and gradually increasing it to determine the solubility limit under your specific conditions.

Q2: My solution of this compound is cloudy. What could be the cause?

A2: Cloudiness, or turbidity, in your solution can be due to several factors:

  • Incomplete Dissolution: The compound may not be fully dissolved. Try increasing the temperature, stirring for a longer period, or using sonication.

  • Precipitation: The pH of your solution might be too low. The salt of a weak acid is more soluble at a neutral or higher pH. Ensure your water is not acidic. The pKa of the related alginic acid is in the range of 1.5-3.5; to maintain deprotonation and favor solubility, the pH should be well above this range.[6]

  • Insolubilities: The presence of insoluble impurities in the sample can also cause cloudiness.

  • Aggregation: At high concentrations, polysaccharide chains can aggregate, leading to a hazy appearance.

Q3: Can I dissolve this compound in organic solvents?

A3: Generally, polysaccharide salts like this are expected to be insoluble or poorly soluble in most organic solvents such as ethanol, acetone, or chloroform.[11][12] The polar nature of the sugar backbone and the ionic salt groups makes it much more compatible with polar solvents like water. If a non-aqueous system is required, exploring the use of co-solvents (e.g., water-miscible organic solvents) might be a viable, though challenging, approach.[7][8]

Q4: I observed a gel-like consistency or high viscosity when trying to dissolve the compound at a higher concentration. Is this normal?

A4: Yes, this is a common characteristic of polysaccharides. At higher concentrations, polymer chains can entangle and form viscous solutions or even gels. This is a property leveraged in applications of similar compounds like sodium alginate.[11] If a low-viscosity solution is required, you will need to work at lower concentrations.

Q5: Will the presence of other salts in my buffer affect the solubility?

A5: Yes, the presence of other ions, particularly divalent cations like calcium (Ca²⁺), can significantly decrease the solubility of guluronic acid-containing polysaccharides by causing cross-linking between the polymer chains, which can lead to gelation or precipitation.[11] When preparing solutions, it is best to dissolve the this compound in deionized water before adding buffered salts, especially those containing divalent cations.

Experimental Protocols

Protocol 1: Basic Aqueous Solubilization
  • Weigh the desired amount of this compound. For initial trials, target a concentration of 1-10 mg/mL.

  • Add the powder to a volume of high-purity deionized water at room temperature (e.g., 20-25°C).

  • Stir the mixture using a magnetic stirrer at a moderate speed.

  • Observe the solution for clarity. Continue stirring for at least 30-60 minutes.

  • If the solution is not clear, you may proceed to the advanced protocols below.

Protocol 2: Solubility Enhancement by Temperature and pH Adjustment
  • Prepare a suspension of the compound in deionized water as described in Protocol 1.

  • Gently warm the solution on a hot plate with stirring. Increase the temperature in increments of 10°C, not exceeding 70-80°C to minimize the risk of degradation.[2] Hold at each temperature for 15-20 minutes and observe for dissolution.

  • If the compound remains insoluble, cool the solution to room temperature.

  • Measure the pH of the suspension.

  • Adjust the pH to 7.0-7.5 using a dilute solution of NaOH (e.g., 0.1 M). Add the base dropwise while monitoring the pH and observing for any changes in clarity.

  • If necessary, combine gentle heating with pH adjustment, but be cautious as the stability of the compound under these combined conditions may be unknown.

Visualizations

TroubleshootingWorkflow start Start: Compound Fails to Dissolve agitate Increase Agitation (Stir/Vortex/Sonicate) start->agitate check1 Is Solution Clear? agitate->check1 heat Gently Heat Solution (e.g., 40-60°C) check1->heat No success Success: Compound Dissolved check1->success Yes check2 Is Solution Clear? heat->check2 ph_adjust Adjust pH to Neutral/Slightly Alkaline (pH 7.0-8.0) check2->ph_adjust No check2->success Yes check3 Is Solution Clear? ph_adjust->check3 check3->success Yes fail Consider Advanced Methods: - Co-solvents - Chaotropic Agents - Re-evaluate Concentration check3->fail No

Caption: A logical workflow for troubleshooting solubility issues.

Caption: Effect of pH on the ionization and solubility of an acidic polysaccharide.

ExperimentalWorkflow cluster_conditions Test Conditions (in parallel) prep Prepare Stock Suspension (e.g., 10 mg/mL in DI Water) A Condition A: Room Temp Stir 1h prep->A B Condition B: 50°C Stir 1h prep->B C Condition C: Room Temp, pH 7.5 Stir 1h prep->C D Condition D: 50°C, pH 7.5 Stir 1h prep->D analysis Analysis: - Visual Inspection (Clarity) - Turbidity Measurement - Centrifuge and Measure Supernatant Concentration A->analysis B->analysis C->analysis D->analysis result Determine Optimal Solubilization Protocol analysis->result

Caption: Experimental workflow for testing different solubility conditions.

References

Methods for preventing degradation of L-heptaguluronic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: L-heptaguluronic acid is a specialized carbohydrate for which detailed public stability data is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles for handling analogous uronic acids and polysaccharides, such as guluronic acid, hyaluronic acid, and glucuronic acid. The provided quantitative data and reaction pathways are illustrative and should be adapted based on your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of L-heptaguluronic acid during my experiments?

A1: Based on the behavior of similar uronic acids, the primary factors leading to the degradation of L-heptaguluronic acid are likely:

  • pH: Both strongly acidic and alkaline conditions can catalyze hydrolysis of glycosidic bonds and other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

  • Oxidative Stress: The presence of oxidizing agents or reactive oxygen species can lead to the breakdown of the sugar rings.

  • Metal Ions: Certain metal ions, particularly transition metals, can catalyze oxidative degradation.

Q2: I am observing a change in the pH of my L-heptaguluronic acid solution over time. What could be the cause?

A2: A change in pH, particularly a decrease, can be an indicator of degradation. For instance, the degradation of glucuronic acid under certain conditions can lead to the formation of acidic byproducts[1]. It is crucial to use a stable buffer system to maintain the desired pH throughout your experiment.

Q3: What are the recommended storage conditions for L-heptaguluronic acid solutions?

A3: To minimize degradation during storage, aqueous solutions of L-heptaguluronic acid should be:

  • Stored at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.

  • Protected from light to prevent photolytic degradation.

  • Maintained at a slightly acidic to neutral pH (e.g., pH 5-7) using a stable buffer.

  • Prepared with high-purity, deoxygenated water to minimize oxidative degradation.

  • Stored in appropriate containers that do not leach metal ions.

Q4: How can I monitor the stability of my L-heptaguluronic acid samples?

A4: Several analytical techniques can be employed to monitor the stability of L-heptaguluronic acid:

  • High-Performance Liquid Chromatography with Size-Exclusion Chromatography (HPLC-SEC): This method is effective for detecting changes in molecular weight distribution, which would indicate degradation of the oligosaccharide chain[2][3].

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS can be used to identify the parent molecule and detect the formation of degradation products[4][5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify changes in the chemical structure of the molecule upon degradation[7].

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with L-heptaguluronic acid.

Problem Possible Cause Troubleshooting Steps
Unexpected loss of biological activity of L-heptaguluronic acid. Degradation of the compound leading to inactive byproducts.1. Verify Storage Conditions: Ensure the stock solution is stored at the correct temperature and pH, and protected from light.2. Check Experimental Conditions: Evaluate the pH, temperature, and presence of potential catalysts (e.g., metal ions) in your experimental setup.3. Analyze Sample Integrity: Use an appropriate analytical method (e.g., HPLC-SEC) to check for degradation products in your sample.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize Unknown Peaks: Use mass spectrometry to determine the molecular weights of the unknown compounds and deduce their potential structures[5][6].2. Perform Forced Degradation Studies: Intentionally degrade a sample of L-heptaguluronic acid under various stress conditions (acid, base, oxidation, heat) to generate and identify potential degradation products, which can then be used as standards.
Inconsistent results between experimental replicates. Variable degradation of L-heptaguluronic acid across different samples.1. Standardize Sample Preparation: Ensure all solutions are prepared identically, including buffer composition, pH, and final concentration.2. Control Environmental Factors: Maintain consistent temperature and light exposure for all replicates throughout the experiment.3. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of L-heptaguluronic acid to minimize variability due to storage-related degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of L-heptaguluronic Acid Stock Solutions
  • Materials:

    • L-heptaguluronic acid heptasodium salt (or free acid form)

    • High-purity, sterile, deoxygenated water (e.g., Milli-Q water, purged with nitrogen or argon)

    • Sterile, conical tubes or vials made of low-binding material

    • pH meter and appropriate calibration standards

    • Sterile filter (0.22 µm)

    • Appropriate buffer (e.g., citrate (B86180) or phosphate (B84403) buffer, see table below for recommendations)

  • Procedure:

    • Equilibrate all materials to room temperature.

    • In a sterile environment, dissolve the desired amount of L-heptaguluronic acid in the deoxygenated buffer to the target concentration.

    • Gently mix by inversion or slow vortexing until fully dissolved. Avoid vigorous shaking to minimize oxygen introduction.

    • Measure the pH of the solution and adjust if necessary using dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).

    • Sterile-filter the solution using a 0.22 µm filter into the final sterile storage containers.

    • For short-term storage (up to 1 week), store at 4°C.

    • For long-term storage, aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

    • Protect all solutions from light by wrapping containers in aluminum foil or using amber vials.

Protocol 2: Monitoring L-heptaguluronic Acid Stability by HPLC-SEC
  • Instrumentation and Columns:

    • HPLC system with a refractive index (RI) or UV detector (for derivatized samples).

    • Size-exclusion column suitable for the molecular weight range of L-heptaguluronic acid and its potential degradation products.

  • Mobile Phase:

    • A buffered aqueous solution (e.g., 0.1 M sodium nitrate (B79036) with 0.02% sodium azide) is commonly used for polysaccharide analysis. The exact composition should be optimized for the specific column and application.

  • Sample Preparation:

    • Thaw stored samples on ice.

    • Dilute the samples to an appropriate concentration within the linear range of the detector using the mobile phase.

    • Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 30-40°C

    • Injection Volume: 20 - 100 µL

    • Run Time: Sufficient to allow for the elution of all components.

  • Data Analysis:

    • Monitor the chromatogram for the appearance of new peaks or a shift in the retention time of the main peak to lower molecular weights, which indicates degradation.

    • Integrate the peak areas to quantify the amount of intact L-heptaguluronic acid and any degradation products.

Quantitative Data Summary

The following tables provide illustrative stability data for a hypothetical L-heptaguluronic acid solution based on general knowledge of uronic acid stability. Note: This data is for example purposes only and should be experimentally verified for L-heptaguluronic acid.

Table 1: Effect of pH on the Stability of a 1 mg/mL L-heptaguluronic Acid Solution at 37°C.

pHIncubation Time (hours)% Remaining L-heptaguluronic Acid (Illustrative)
3.02475%
5.02498%
7.02495%
9.02480%

Table 2: Effect of Temperature on the Stability of a 1 mg/mL L-heptaguluronic Acid Solution at pH 7.0.

Temperature (°C)Incubation Time (hours)% Remaining L-heptaguluronic Acid (Illustrative)
472>99%
257292%
377285%
507265%

Visualizations

degradation_pathway L_Heptaguluronic_Acid L-Heptaguluronic Acid Hydrolysis Hydrolysis (Acidic or Alkaline) L_Heptaguluronic_Acid->Hydrolysis Oxidation Oxidation (e.g., Metal Ions, ROS) L_Heptaguluronic_Acid->Oxidation Shorter_Oligosaccharides Shorter Oligosaccharides Hydrolysis->Shorter_Oligosaccharides Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Guluronic_Acid Guluronic Acid Monomers Shorter_Oligosaccharides->Guluronic_Acid

Caption: Potential degradation pathways of L-heptaguluronic acid.

experimental_workflow cluster_prep Sample Preparation cluster_experiment Experiment cluster_analysis Stability Analysis Dissolve Dissolve L-Heptaguluronic Acid in appropriate buffer Adjust_pH Adjust pH Dissolve->Adjust_pH Filter Sterile Filter (0.22 µm) Adjust_pH->Filter Incubate Incubate under controlled conditions (T, light) Filter->Incubate Collect_Aliquots Collect Aliquots at Time Points Incubate->Collect_Aliquots Analyze Analyze by HPLC-SEC or LC-MS Collect_Aliquots->Analyze Quantify Quantify Degradation Analyze->Quantify

Caption: Workflow for assessing L-heptaguluronic acid stability.

troubleshooting_logic Start Inconsistent Experimental Results? Check_Purity Check Purity of Starting Material Start->Check_Purity Yes Check_Conditions Verify Experimental Conditions (pH, T, Buffer) Check_Purity->Check_Conditions Analyze_Degradation Analyze for Degradation Products (HPLC, MS) Check_Conditions->Analyze_Degradation Optimize Optimize Conditions (e.g., lower T, add chelator) Analyze_Degradation->Optimize Degradation Detected Redo_Experiment Repeat Experiment Analyze_Degradation->Redo_Experiment No Degradation Detected Optimize->Redo_Experiment

References

Technical Support Center: Advanced Purification of Crude L-heptaguluronic acid heptasodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the advanced purification of crude L-heptaguluronic acid heptasodium salt.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Initial Precipitation

Q: My yield of this compound is very low after the initial ethanol (B145695) precipitation. What are the possible causes and how can I improve it?

A: Low yields during ethanol precipitation can be attributed to several factors. Firstly, the concentration of ethanol is critical; insufficient ethanol may not effectively precipitate the oligosaccharide.[1][2] Secondly, the presence of certain salts can influence the solubility of the polysaccharide, potentially hindering precipitation.[2] Lastly, the temperature at which precipitation is carried out can affect the efficiency of the process.

Troubleshooting Steps:

  • Optimize Ethanol Concentration: Experiment with increasing the ethanol-to-sample volume ratio. A common starting point is 3 volumes of cold ethanol to 1 volume of sample solution.[1]

  • Adjust Salt Concentration: While some salts can aid precipitation, high concentrations of others may be detrimental. If possible, perform a buffer exchange or dialysis step to remove interfering salts before precipitation.

  • Control Temperature: Carry out the precipitation at a low temperature (e.g., 4°C or -20°C) and allow sufficient time for the precipitate to form, often overnight.[3]

  • Centrifugation: Ensure that centrifugation speed and time are adequate to pellet the fine precipitate effectively.

Issue 2: Poor Resolution in Anion-Exchange Chromatography (AEC)

Q: I am seeing broad, overlapping peaks during the anion-exchange chromatography of my this compound sample. How can I improve the resolution?

A: Poor resolution in AEC is a common issue that can be caused by several factors, including improper gradient elution, high flow rates, or problems with the column itself.[4] Given that L-heptaguluronic acid is an acidic oligosaccharide, AEC is a suitable purification method.[5][6][7]

Troubleshooting Steps:

  • Optimize the Elution Gradient: A steep salt gradient may not be sufficient to separate species with similar charges. Try using a shallower, more linear gradient to improve separation.[4]

  • Reduce the Flow Rate: Lowering the flow rate can enhance the interaction between the analyte and the stationary phase, leading to better separation.

  • Check Column Integrity: The column may be overloaded, or the bed may have compressed. Try injecting a smaller sample volume or repacking the column if necessary.[4]

  • Ensure Proper Sample Preparation: Filter your sample before injection to remove any particulate matter that could clog the column.[4]

Issue 3: Contaminants Detected in the Final Product

Q: After purification, I still detect protein and pigment impurities in my this compound sample. How can I remove these?

A: Protein and pigment impurities are common in crude extracts of polysaccharides.[8][9] These can often be removed through pre-chromatography steps.

Troubleshooting Steps:

  • Enzymatic Treatment: Use proteases to degrade protein contaminants.[3][8]

  • Adsorbent Resins: Employ resins like AB-8 to effectively remove pigments.[3]

  • Solvent Extraction: A Sevage reagent (chloroform:butanol) extraction can be used to remove proteins.[3]

  • Size-Exclusion Chromatography (SEC): If contaminants persist, an additional SEC step can separate your product from high molecular weight proteins or low molecular weight pigment molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall workflow for purifying crude this compound?

A1: A typical workflow involves initial purification to remove bulk impurities, followed by high-resolution chromatographic steps. A recommended sequence is:

  • Ethanol Precipitation: To concentrate the crude product and remove highly soluble impurities.[1][2]

  • Deproteinization and Decolorization: To remove protein and pigment contaminants.[3]

  • Anion-Exchange Chromatography (AEC): To separate the highly charged L-heptaguluronic acid from neutral or less charged species.[5][6]

  • Size-Exclusion Chromatography (SEC): As a final polishing step to separate by size and remove any remaining impurities or aggregates.[10][11]

Q2: What analytical techniques are suitable for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., anion-exchange or size-exclusion) and detector (e.g., refractive index or pulsed amperometric detection) can provide information on the homogeneity of the sample.[12][13]

  • Capillary Electrophoresis (CE): CE is a high-resolution technique for analyzing charged carbohydrates.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified product.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.[6]

Q3: Can I use Size-Exclusion Chromatography (SEC) as the primary purification step?

A3: While SEC is an excellent polishing step, it is generally not recommended as the primary purification method for crude extracts.[15] Crude samples often contain a complex mixture of molecules of varying sizes, which can lead to poor resolution and column fouling. It is more effective to first use techniques like precipitation and AEC to reduce the complexity of the sample before SEC.

Q4: My column backpressure is too high during chromatography. What should I do?

A4: High backpressure is a common problem in liquid chromatography and can damage the column and pump.[15][16]

  • Check for Blockages: The frit or tubing may be clogged. Disconnect the column and run the system to see if the pressure drops. If it does, the column is likely the issue.

  • Filter Samples and Mobile Phase: Always filter your samples and mobile phases to remove particulate matter.[4]

  • Reduce Flow Rate: A lower flow rate will result in lower backpressure.[16]

  • Clean the Column: If the column is contaminated, follow the manufacturer's instructions for cleaning.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification StepPurity (%)Yield (%)Key Impurities Removed
Crude Extract~40%100%Proteins, pigments, other polysaccharides, salts
Ethanol Precipitation~60%85%Highly soluble impurities, some salts
Anion-Exchange Chromatography~90%70%Neutral and less acidic polysaccharides
Size-Exclusion Chromatography>98%65%Aggregates, low molecular weight contaminants

Table 2: Typical Operating Parameters for Chromatography Steps

ParameterAnion-Exchange ChromatographySize-Exclusion Chromatography
Column DEAE-Sepharose Fast FlowSephadex G-25
Mobile Phase A 20 mM Tris-HCl, pH 8.00.15 M NaCl
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 8.0-
Gradient 0-100% B over 60 minIsocratic
Flow Rate 1.0 mL/min0.5 mL/min
Detection Refractive Index (RI)Refractive Index (RI)

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography (AEC) Purification

  • Column Equilibration: Equilibrate the DEAE-Sepharose column with at least 5 column volumes (CV) of Mobile Phase A (20 mM Tris-HCl, pH 8.0) at a flow rate of 1.0 mL/min.

  • Sample Loading: Dissolve the partially purified this compound in Mobile Phase A and filter through a 0.45 µm filter. Inject the sample onto the column.

  • Washing: Wash the column with 2 CV of Mobile Phase A to remove any unbound material.

  • Elution: Apply a linear gradient of 0-100% Mobile Phase B (20 mM Tris-HCl, 1 M NaCl, pH 8.0) over 60 minutes to elute the bound oligosaccharides.

  • Fraction Collection: Collect fractions of 2 mL and monitor the elution profile using a refractive index detector.

  • Analysis: Analyze the fractions containing the desired product for purity.

Protocol 2: Size-Exclusion Chromatography (SEC) Polishing

  • Column Equilibration: Equilibrate the Sephadex G-25 column with at least 3 CV of Mobile Phase (0.15 M NaCl) at a flow rate of 0.5 mL/min.

  • Sample Loading: Pool and concentrate the fractions from AEC containing the this compound. Dissolve the sample in the SEC mobile phase and filter. Inject the sample onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate of 0.5 mL/min.

  • Fraction Collection: Collect fractions and monitor the elution profile.

  • Desalting and Lyophilization: Pool the pure fractions, desalt if necessary, and lyophilize to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_start Initial Purification cluster_chromatography Chromatographic Purification cluster_end Final Product crude_extract Crude L-heptaguluronic acid heptasodium salt precipitation Ethanol Precipitation crude_extract->precipitation deproteinization Deproteinization & Decolorization precipitation->deproteinization aec Anion-Exchange Chromatography (AEC) deproteinization->aec sec Size-Exclusion Chromatography (SEC) aec->sec pure_product Pure L-heptaguluronic acid heptasodium salt sec->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem: Poor AEC Resolution q1 Is the gradient too steep? start->q1 a1 Use a shallower gradient q1->a1 Yes q2 Is the flow rate too high? q1->q2 No end Resolution Improved a1->end a2 Reduce the flow rate q2->a2 Yes q3 Is the column overloaded? q2->q3 No a2->end a3 Inject smaller sample volume q3->a3 Yes a3->end

Caption: Troubleshooting logic for poor resolution in Anion-Exchange Chromatography.

References

Technical Support Center: Optimizing NMR for L-Heptaguluronic Acid Heptasodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for L-heptaguluronic acid heptasodium salt.

Frequently Asked Questions (FAQs)

Q1: I'm starting my experiments. What are the initial recommended parameters for a standard 1D ¹H NMR spectrum?

A1: For a standard 1D ¹H NMR experiment on a 500 MHz or higher instrument, begin with the following parameters and adjust as needed:

  • Solvent: D₂O is the standard choice.

  • Temperature: Start at room temperature (e.g., 298 K or 25°C). Temperature can be adjusted to improve spectral resolution.

  • Pulse Angle (Flip Angle): Use a 30° pulse angle to allow for a shorter relaxation delay without saturating the signals.

  • Spectral Width (SW): A spectral width of 10-12 ppm, centered around 4.5-5.0 ppm, is typically sufficient to cover all carbohydrate and anomeric protons.[1]

  • Acquisition Time (AQ): Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): Start with a relaxation delay of 1-2 seconds.

  • Number of Scans (NS): Begin with 16 or 32 scans and increase as necessary to improve the signal-to-noise ratio, especially for dilute samples.

Q2: My proton signals are broad and poorly resolved. How can I improve the spectral quality?

A2: Broad signals in carbohydrate NMR are common and can be addressed by:

  • Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming. Automated gradient shimming is highly recommended if available.[2][3]

  • Temperature Adjustment: Increasing the temperature (e.g., to 313 K or 40°C) can decrease the viscosity of the solution and increase molecular tumbling, leading to sharper lines.

  • Sample Concentration: Very high concentrations can increase viscosity and cause line broadening. Try diluting the sample. Conversely, if the concentration is too low, the signal-to-noise ratio will be poor.

  • pH Control: The pH of the solution can affect the chemical shifts of the carboxylic acid groups. Ensure consistent pH for reproducible results.

  • Degassing: Remove dissolved oxygen, which is paramagnetic and can cause line broadening, by bubbling an inert gas (like nitrogen or argon) through the sample.

Q3: The signal-to-noise (S/N) ratio in my spectra is very low. What are the best ways to improve it?

A3: A low S/N ratio can be improved by:

  • Increasing the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the scans will increase the S/N by a factor of approximately 1.4.

  • Using a Higher Field Magnet: If accessible, a higher field spectrometer (e.g., 700 MHz or above) will provide significantly better sensitivity and dispersion.[1]

  • Optimizing the Pulse Angle and Relaxation Delay: For a faster repetition rate, use a smaller pulse angle (e.g., 30°) combined with a shorter relaxation delay (D1).

  • Cryoprobe: Using a cryogenically cooled probe can boost sensitivity by a factor of 3-4.

  • Sample Concentration: Increase the sample concentration if possible without causing significant line broadening.

Q4: How can I effectively suppress the residual H₂O signal when using D₂O?

A4: The residual HDO peak can obscure nearby signals.[4] Effective suppression techniques include:

  • Presaturation: This is the most common method, where a low-power radiofrequency pulse is applied at the water frequency to saturate its signal before acquisition.

  • Solvent Exchange: Lyophilize your sample and re-dissolve it in high-purity D₂O multiple times to minimize the H₂O content.

  • Gradient-Based Suppression: Techniques like WATERGATE (Water Suppression by Gradient Tailored Excitation) or excitation sculpting provide excellent water suppression with minimal distortion of nearby signals.

  • Temperature Variation: The chemical shift of the residual HDO peak is temperature-dependent.[4] Changing the temperature can move the water peak away from signals of interest.

Q5: What are the critical parameters to optimize for 2D experiments (COSY, HSQC, HMBC) for this compound?

A5: For 2D experiments, optimization is key for obtaining high-quality data:

  • For all 2D experiments: Start by acquiring good quality 1D ¹H and ¹³C spectra to determine the correct spectral widths (SW) and transmitter offsets (o1p for ¹H, o2p for ¹³C).[2][3][5]

  • COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin couplings. The key is to have adequate digital resolution in both dimensions. Typically, 1K to 2K data points in the direct dimension (F2) and 128 to 256 increments in the indirect dimension (F1) are a good starting point.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons. The most important parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145-160 Hz for carbohydrates.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds and is crucial for linking sugar residues. The key parameter is the long-range coupling constant (ⁿJCH), which is typically optimized to a value between 6 and 10 Hz.[2][6] Setting this value correctly is critical for observing the desired long-range correlations.

Data and Parameter Tables

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Guluronic Acid Residues.

NucleusFunctional GroupTypical Chemical Shift Range (ppm)
¹H Anomeric Protons (H-1)4.5 – 5.5[1][8][9]
Ring Protons (H-2 to H-5)3.0 – 4.5[1][8][10]
¹³C Anomeric Carbons (C-1)90 – 110[1][8]
Ring Carbons (C-2 to C-5)68 – 77[1]
Exocyclic Carboxy Group (C-6)172 – 176[1]

Table 2: Recommended Starting Parameters for Key 1D and 2D NMR Experiments.

ExperimentParameterRecommended Starting ValuePurpose
1D ¹H Pulse Angle30°Shorter relaxation delay, faster acquisition.
Acquisition Time (AQ)2 - 4 sGood digital resolution.
Relaxation Delay (D1)1 - 2 sAllows for adequate relaxation between scans.
Number of Scans (NS)16 - 64Adjust for desired S/N ratio.
1D ¹³C Pulse Angle30° - 45°Balances signal intensity and relaxation time.
Acquisition Time (AQ)1 - 2 sStandard for ¹³C.
Relaxation Delay (D1)2 sLonger delay needed for quaternary carbons.
Number of Scans (NS)1024 - 4096Higher number needed due to low ¹³C sensitivity.
2D COSY F2 Data Points (td2)1K - 2KDirect dimension resolution.[3]
F1 Increments (td1)128 - 256Indirect dimension resolution.[3]
Number of Scans (NS)4 - 16Per increment.
2D HSQC ¹JCH Coupling Constant145 HzFor one-bond C-H correlation.[6][7]
F2 Data Points (td2)1KDirect ¹H dimension.
F1 Increments (td1)128 - 256Indirect ¹³C dimension.
Number of Scans (NS)4 - 32Per increment, depending on concentration.
2D HMBC ⁿJCH Long-Range Coupling8 HzFor 2-3 bond C-H correlations.[2][6]
F2 Data Points (td2)1K - 2KDirect ¹H dimension.[2]
F1 Increments (td1)128 - 256Indirect ¹³C dimension.[2]
Number of Scans (NS)16 - 128Requires more scans than HSQC due to lower sensitivity.[6]

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of D₂O.

  • Spectrometer Setup: Insert the sample, lock on the deuterium (B1214612) signal, and tune/match the probe.[3]

  • Shimming: Perform automated gradient shimming or manual shimming to optimize magnetic field homogeneity.[3]

  • Parameter Setup:

    • Load a standard proton experiment parameter set.

    • Set the spectral width (SW) to ~12 ppm and the transmitter offset (o1p) to ~4.7 ppm.

    • Set the pulse angle to 30°.

    • Set the acquisition time (AQ) to ~3 s and the relaxation delay (D1) to 2 s.

    • Set the number of scans (NS) to 32.

    • Enable solvent suppression (e.g., presaturation) targeting the HDO frequency.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum using an internal standard or to the residual HDO peak (4.79 ppm at 25°C).

Protocol 2: 2D HSQC Acquisition

  • Initial Setup: Acquire optimized 1D ¹H and ¹³C spectra to determine their respective spectral widths and offsets.[5][11]

  • Parameter Setup:

    • Load a gradient-enhanced, sensitivity-improved HSQC parameter set (e.g., hsqcedetgpsisp2.3 on Bruker systems).[7]

    • Input the determined SW and offset values for both ¹H (F2 dimension) and ¹³C (F1 dimension).[11]

    • Set the number of data points to 1K in F2 and 256 increments in F1.

    • Set the number of scans (NS) per increment (e.g., 8-16).

    • Set the one-bond C-H coupling constant (¹JCH) to 145 Hz.

  • Acquisition: Start the 2D acquisition. Experiment time will depend on the number of scans and increments.

  • Processing: Process the data using a sine-bell or squared sine-bell window function in both dimensions. Perform Fourier transformation, phase correction, and baseline correction.

Protocol 3: 2D HMBC Acquisition

  • Initial Setup: Use the same optimized 1D ¹H and ¹³C spectral parameters as for the HSQC experiment.[2][5]

  • Parameter Setup:

    • Load a gradient-enhanced HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).[2]

    • Input the determined SW and offset values for both ¹H (F2 dimension) and ¹³C (F1 dimension).

    • Set the number of data points to 2K in F2 and 256 increments in F1.

    • Set the number of scans (NS) per increment (e.g., 16-64).

    • Set the long-range coupling constant (ⁿJCH, often cnst13 in Bruker parameters) to 8 Hz.[2][6]

  • Acquisition: Start the 2D acquisition.

  • Processing: Process the data in magnitude mode. Apply a sine-bell or squared sine-bell window function before Fourier transformation.

Visual Guides

G cluster_workflow Workflow for NMR Parameter Optimization prep 1. Sample Preparation (5-10 mg in D₂O) setup 2. Spectrometer Setup (Lock, Tune, Shim) prep->setup oneD_H 3. Acquire 1D ¹H Spectrum (Set SW, NS, D1) setup->oneD_H eval_H 4. Evaluate ¹H Spectrum (S/N, Resolution) oneD_H->eval_H oneD_C 5. Acquire 1D ¹³C Spectrum (Set NS, D1) eval_H->oneD_C Good optimize Optimize Parameters (Temp, NS, D1) eval_H->optimize Poor twoD 6. Acquire 2D Spectra (COSY, HSQC, HMBC) oneD_C->twoD assign 7. Spectral Assignment & Structure Elucidation twoD->assign optimize->oneD_H

Caption: A typical workflow for optimizing NMR acquisition parameters.

G cluster_troubleshooting Troubleshooting Common NMR Issues start Problem Detected low_sn Low Signal-to-Noise? start->low_sn broad_peaks Broad Peaks? low_sn->broad_peaks No sol_sn Increase Scans (NS) Increase Concentration Use Cryoprobe low_sn->sol_sn Yes water Poor Water Suppression? broad_peaks->water No sol_broad Re-shim Spectrometer Increase Temperature Check Concentration broad_peaks->sol_broad Yes sol_water Use Presaturation Use Gradient Suppression (e.g., WATERGATE) water->sol_water Yes end Problem Solved water->end No sol_sn->end sol_broad->end sol_water->end

Caption: A decision tree for troubleshooting common NMR spectral issues.

References

Troubleshooting chromatographic peak broadening for L-guluronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of L-guluronic acid, with a specific focus on addressing peak broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening when analyzing L-guluronic acid?

Peak broadening for L-guluronic acid in chromatography can stem from several factors, often related to its polar and acidic nature. The most common culprits include:

  • Column Issues: Degradation of the column, improper column selection, or contamination can all lead to wider peaks.[1][2][3]

  • Mobile Phase Mismatches: An incorrect pH, inadequate solvent strength, or poor mixing of the mobile phase can negatively affect peak shape.[4][5]

  • System and Hardware Problems: Excessive dead volume in tubing and connections, temperature fluctuations, and inconsistent flow rates are frequent instrumental causes.[1][4][6][7]

  • Improper Injection Parameters: Injecting too large a volume or using a sample solvent that is too strong can overload the column and cause peak distortion.[1][6][7]

Q2: Which type of column is best suited for L-guluronic acid analysis to minimize peak broadening?

Due to its high polarity, L-guluronic acid is often analyzed using specialized columns. Hydrophilic Interaction Liquid Chromatography (HILIC) and Anion-Exchange Chromatography (AEC) are common choices.[8][9] HILIC columns are effective for retaining and separating polar compounds, while AEC is suitable for acidic molecules like L-guluronic acid, which are negatively charged at appropriate pH levels.[9][10] Using a standard C18 reversed-phase column without an ion-pairing agent will likely result in poor retention and significant peak broadening.

Q3: How does the mobile phase pH affect the peak shape of L-guluronic acid?

The mobile phase pH is a critical parameter. L-guluronic acid is a sugar acid, and its state of ionization is pH-dependent. If the mobile phase pH is close to the pKa of the analyte, small fluctuations can lead to significant changes in retention and peak shape, often causing broadening.[2] It is generally recommended to use a mobile phase pH that is at least one to two units away from the pKa of L-guluronic acid to ensure a consistent ionization state.

Q4: Can my sample preparation be a source of peak broadening?

Yes, sample preparation is crucial. For complex samples, failure to remove interfering substances can lead to column contamination and peak broadening.[1] A critical step for carbohydrate analysis, including L-guluronic acid, is desalting, as salt interference can be a significant issue.[11] Additionally, the solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[12]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Broadening

This guide provides a step-by-step workflow to identify the source of peak broadening in your L-guluronic acid analysis.

Step 1: Initial System Check

  • Review Method Parameters: Double-check that the flow rate, mobile phase composition, and column temperature are set correctly according to your validated method.

  • Inspect for Leaks: Carefully examine all fittings and connections for any signs of leakage.

Step 2: Isolate the Column

  • Substitute with a New or Known Good Column: If a spare, functional column is available, installing it can quickly determine if the issue lies with the column itself.[2]

  • If the peak shape improves, the original column is likely degraded or contaminated. Consider the cleaning and regeneration procedures outlined in Guide 2.

Step 3: Investigate the Mobile Phase and Sample

  • Prepare Fresh Mobile Phase: Contamination or incorrect preparation of the mobile phase can cause issues.[12]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent compatible with and preferably weaker than the mobile phase.[12]

Step 4: Examine Hardware Components

  • Check for Dead Volume: Ensure all tubing is cut cleanly and fittings are properly seated to minimize dead volume.[13]

  • Inspect In-line Filters and Guard Columns: A clogged filter or a contaminated guard column can be a source of peak broadening.[3]

Guide 2: Column Conditioning and Regeneration for L-Guluronic Acid Analysis

If the column is identified as the source of peak broadening, the following steps may help restore its performance. Always consult the manufacturer's instructions for your specific column.

Protocol for HILIC Column Wash:

  • Disconnect the column from the detector.

  • Flush with 10-20 column volumes of HPLC-grade water.

  • Flush with 10-20 column volumes of a mid-polarity solvent like isopropanol.

  • Flush with 10-20 column volumes of a non-polar solvent like hexane (B92381) (if compatible with your column).

  • Reverse the flushing sequence, ending with the initial mobile phase composition.

Protocol for Anion-Exchange Column Wash:

  • Disconnect the column from the detector.

  • Flush with 10-20 column volumes of a high salt concentration buffer (e.g., 1 M NaCl) to remove strongly bound ions.

  • Flush with 10-20 column volumes of HPLC-grade water to remove the salt.

  • Equilibrate the column with the initial mobile phase until the baseline is stable.

Quantitative Data Summary

The following table summarizes key HPLC parameters that can be optimized to mitigate peak broadening for L-guluronic acid analysis.

ParameterTypical Starting PointOptimization Strategy to Reduce Broadening
Flow Rate 1.0 mL/minOptimize for the specific column particle size; avoid excessively slow rates.[6]
Column Temperature 30-40 °CIncrease temperature to improve mass transfer and reduce viscosity.[5][14]
Injection Volume 5-20 µLReduce injection volume to prevent column overload.[1][6][7]
Mobile Phase pH (pKa of analyte) ± 2Adjust to ensure consistent ionization of L-guluronic acid.[2][5]
Buffer Concentration 10-50 mMIncrease buffer concentration for better peak shape with ionizable compounds.[5]
Detector Data Rate >10 HzIncrease the data acquisition rate to adequately define the peak.[5][7]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Broadening start Peak Broadening Observed check_system Check System Parameters (Flow Rate, Temp, Leaks) start->check_system column_issue Isolate Column Issue (Swap with new/good column) check_system->column_issue Parameters OK mobile_phase_issue Investigate Mobile Phase (Prepare fresh, check pH) column_issue->mobile_phase_issue No Improvement replace_column Clean or Replace Column column_issue->replace_column Peak Shape Improves hardware_issue Check Hardware (Dead volume, filters) mobile_phase_issue->hardware_issue No Improvement adjust_mp Adjust Mobile Phase mobile_phase_issue->adjust_mp Issue Found fix_hardware Fix/Replace Hardware hardware_issue->fix_hardware Issue Found end_bad Consult Manufacturer hardware_issue->end_bad No Obvious Issue end_good Problem Resolved replace_column->end_good adjust_mp->end_good fix_hardware->end_good

Caption: A logical workflow for troubleshooting chromatographic peak broadening.

L_Guluronic_Acid_Factors Key Factors Affecting L-Guluronic Acid Peak Shape cluster_instrument Instrumental cluster_column Column cluster_mobile_phase Mobile Phase / Sample center L-Guluronic Acid Peak Broadening dead_volume Dead Volume center->dead_volume flow_rate Flow Rate Fluctuation center->flow_rate temp Temperature Control center->temp col_type Incorrect Stationary Phase (e.g., standard RP-C18) center->col_type col_degradation Column Degradation center->col_degradation col_contamination Contamination center->col_contamination mp_ph Incorrect pH center->mp_ph mp_strength Inadequate Solvent Strength center->mp_strength sample_solvent Strong Sample Solvent center->sample_solvent injection_vol High Injection Volume center->injection_vol

Caption: Factors contributing to L-guluronic acid peak broadening.

References

Overcoming challenges in the crystallization of L-heptaguluronic acid heptasodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of L-heptaguluronic acid heptasodium salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its crystallization important?

A1: L-heptaguluronic acid is a monosaccharide and a C-5 epimer of D-mannuronic acid.[1] Along with D-mannuronic acid, it is a key component of alginic acid, a polysaccharide found in brown algae.[1][][3] The heptasodium salt form suggests that all carboxylic acid and hydroxyl groups are deprotonated, resulting in a highly charged and likely hygroscopic molecule. Crystallization is a critical purification step to obtain a highly pure, stable, and well-defined solid form of the compound, which is essential for analytical characterization, formulation development, and ensuring consistent biological activity in pharmaceutical applications.[4][5]

Q2: What are the known physicochemical properties of L-guluronic acid sodium salt?

A2: While specific data for the heptasodium salt is limited, the monosodium salt of L-guluronic acid has a molecular weight of approximately 216.12 g/mol .[][6][7][8] It is generally described as an off-white to light yellow powder.[][8] Some sources suggest solubility in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9] It is important to experimentally verify the solubility of the heptasodium salt in a range of solvents to develop a suitable crystallization protocol.

Q3: What are the primary challenges in crystallizing highly charged organic salts like this compound?

A3: Highly charged salts often exhibit very high solubility in polar solvents like water and are virtually insoluble in nonpolar organic solvents. This can make it difficult to achieve the supersaturation needed for crystallization. They also have a tendency to form oils or amorphous solids rather than crystals.[10] Furthermore, the presence of multiple charged sites can lead to strong interactions with solvent molecules, potentially hindering the formation of an ordered crystal lattice. The hygroscopic nature of many salts can also interfere with crystallization by introducing variable amounts of water.[]

Q4: Which analytical techniques are recommended for characterizing the resulting crystals?

A4: A variety of techniques are essential to confirm the identity, purity, and solid-state properties of the crystals. These include:

  • X-Ray Diffraction (XRD): Both single-crystal XRD for determining the molecular structure and Powder XRD (PXRD) for assessing crystallinity and identifying polymorphic forms.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups and compare the crystalline form to amorphous material.[11]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior, which can help identify polymorphs.

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the crystallized material.[12][13]

  • Dynamic Vapor Sorption (DVS): To evaluate the hygroscopicity of the crystalline salt.

Troubleshooting Crystallization Problems

Problem 1: No crystals are forming; the solution remains clear.

This issue typically arises from a lack of sufficient supersaturation.

Possible Cause Suggested Solution
Solution is too dilute. Slowly evaporate the solvent to increase the concentration of the salt.[14] Alternatively, add an anti-solvent (a solvent in which the salt is insoluble) dropwise to the solution to induce precipitation.[14]
Inappropriate solvent system. The chosen solvent may be too good, keeping the salt fully dissolved. Experiment with different solvent/anti-solvent systems.
Temperature is too high. If using cooling crystallization, ensure the solution is cooled sufficiently and for an adequate duration. Some systems benefit from very slow cooling over several days.
Presence of impurities inhibiting nucleation. Purify the starting material further before attempting crystallization. Techniques like charcoal treatment can sometimes remove problematic impurities.[10]

Problem 2: An oil or amorphous solid forms instead of crystals.

"Oiling out" is a common problem, especially with compounds that have low melting points or when the solution is too rapidly supersaturated.

Possible Cause Suggested Solution
Supersaturation is too high or achieved too quickly. Reduce the initial concentration of the salt. If using an anti-solvent, add it more slowly and with vigorous stirring. If using cooling crystallization, slow down the cooling rate.
Crystallization temperature is above the compound's melting point. Add more solvent to keep the compound dissolved at higher temperatures, then cool slowly.[10]
Presence of impurities. Impurities can disrupt the crystal lattice formation. Attempt further purification of the starting material.

Problem 3: Crystals are very small, needle-like, or of poor quality.

This often indicates that the nucleation rate is too high relative to the crystal growth rate.

Possible Cause Suggested Solution
Rapid cooling or anti-solvent addition. Slow down the rate of cooling or the addition of the anti-solvent to allow larger, more ordered crystals to form. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or longer.[10]
High degree of supersaturation. Decrease the concentration of the starting solution to reduce the driving force for nucleation.
Insufficient agitation. Gentle agitation can sometimes improve crystal quality by ensuring a uniform concentration and temperature throughout the solution.
Lack of a seed crystal. Introduce a seed crystal (a small, high-quality crystal from a previous batch) to encourage controlled growth rather than spontaneous nucleation.[14]

Illustrative Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on general principles of organic salt crystallization. They should be adapted and optimized for the specific properties of this compound.

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Methodology:

  • Place approximately 5-10 mg of the salt into several small vials.

  • To each vial, add a different solvent (e.g., water, methanol, ethanol (B145695), isopropanol, acetonitrile, DMSO, DMF) dropwise at room temperature, vortexing after each addition, until the solid dissolves.

  • Record the approximate solubility in each solvent (e.g., soluble, partially soluble, insoluble).

  • For solvents in which the salt is soluble, this will be your "solvent". For those in which it is insoluble, this will be your "anti-solvent".

  • Attempt to crystallize the salt from promising "solvent" candidates by slow evaporation.

  • For promising "solvent"/"anti-solvent" pairs, attempt crystallization by vapor diffusion or anti-solvent addition.

Protocol 2: Cooling Crystallization from an Aqueous-Organic System

Objective: To obtain crystals of this compound by slow cooling.

Methodology:

  • Dissolve a known amount of the salt in a minimal amount of hot water (e.g., 60-80°C) to create a saturated or near-saturated solution.

  • While the solution is still warm, add a miscible organic solvent (e.g., ethanol or isopropanol, where the salt has lower solubility) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cover the container and allow it to cool slowly to room temperature.

  • If no crystals form, transfer the container to a refrigerator (4°C) and then to a freezer (-20°C) if necessary.

  • Once crystals have formed, isolate them by filtration.

  • Wash the crystals with a small amount of cold ethanol or another suitable anti-solvent to remove residual soluble impurities.[15]

  • Dry the crystals under vacuum.

Illustrative Data Tables

Table 1: Hypothetical Solubility Screening Results

SolventSolubility at 25°CObservations
Water> 200 mg/mLVery soluble
Methanol~50 mg/mLSoluble
Ethanol< 5 mg/mLSparingly soluble
Isopropanol< 1 mg/mLInsoluble
Acetone< 1 mg/mLInsoluble
DMSO> 100 mg/mLVery soluble

Table 2: Illustrative Parameters for Cooling Crystallization

ParameterCondition 1Condition 2Condition 3
Initial Concentration 100 mg/mL150 mg/mL150 mg/mL
Solvent System (v/v) Water:Ethanol (1:2)Water:Ethanol (1:3)Water:Isopropanol (1:3)
Cooling Profile 25°C to 4°C over 12h25°C to 4°C over 24h40°C to 4°C over 18h
Crystal Yield (%) 65%78%82%
Crystal Habit Small needlesPrismsLarge prisms

Visual Guides

Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_analysis Analysis start Start with Impure Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Optional: Add Activated Charcoal (to remove colored impurities) dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot cool Slow Cooling to Room Temperature filter_hot->cool ice_bath Further Cooling (Ice Bath / Refrigerator) cool->ice_bath isolate Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash Wash with Cold Anti-Solvent isolate->wash dry Dry Crystals (Vacuum Oven) wash->dry analyze Characterize Crystals (XRD, DSC, HPLC) dry->analyze

Caption: General experimental workflow for purification by crystallization.

Troubleshooting Decision Tree

G cluster_no_xtal cluster_oil_out cluster_poor_xtal start Attempted Crystallization outcome What is the result? start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear Solution oil_out Oiling Out / Amorphous Solid outcome->oil_out Non-crystalline Solid poor_xtal Poor Crystal Quality outcome->poor_xtal Small/Needle Crystals good_xtal Good Crystals Formed outcome->good_xtal Success sol_too_dilute Solution too dilute? no_xtal->sol_too_dilute super_too_high Supersaturation too high? oil_out->super_too_high nucleation_too_fast Nucleation too fast? poor_xtal->nucleation_too_fast sol_too_dilute_yes Concentrate solution (evaporate solvent or add anti-solvent) sol_too_dilute->sol_too_dilute_yes Yes sol_too_dilute_no Try seeding or scratching flask sol_too_dilute->sol_too_dilute_no No super_too_high_yes Slow down cooling rate or add anti-solvent more slowly super_too_high->super_too_high_yes Yes super_too_high_no Use more solvent or a different solvent system super_too_high->super_too_high_no No nucleation_too_fast_yes Decrease supersaturation (lower concentration) nucleation_too_fast->nucleation_too_fast_yes Yes nucleation_too_fast_no Optimize temperature profile and agitation nucleation_too_fast->nucleation_too_fast_no No

Caption: Decision tree for troubleshooting common crystallization issues.

References

Optimizing L-Heptaguluronic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex carbohydrates like L-heptaguluronic acid presents a significant challenge. Achieving high reaction yields requires careful optimization of each synthetic step, from chain elongation and protecting group strategies to the final oxidation. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis of L-heptaguluronic acid and related higher-order monosaccharides.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in chain elongation step (e.g., Kiliani-Fischer or Wittig reaction) - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Steric hindrance from protecting groups.- Monitor reaction progress closely using TLC or LC-MS. - Ensure anhydrous conditions for moisture-sensitive reagents. - Optimize temperature and reaction time. - Screen different solvents and catalysts/promoters. - Re-evaluate the protecting group strategy to minimize steric hindrance around the reaction center.
Formation of diastereomeric mixtures - The chosen synthetic route inherently produces diastereomers (e.g., Kiliani-Fischer synthesis). - Lack of stereocontrol in the key bond-forming step.- Employ purification techniques such as column chromatography or fractional crystallization to separate diastereomers. - Consider a stereoselective synthesis strategy, for example, using a chiral catalyst or a substrate-controlled reaction.
Difficulty in selective oxidation of the primary alcohol (C6) - Over-oxidation to form other products. - Oxidation of secondary alcohols. - Incomplete oxidation.- Use a selective oxidation reagent such as TEMPO/BAIB or an enzyme-catalyzed oxidation. - Carefully control the stoichiometry of the oxidizing agent. - Optimize reaction time and temperature to favor the desired product.
Protecting group migration or cleavage - Inappropriate protecting groups for the reaction conditions. - Unstable protecting groups under acidic or basic conditions.- Select orthogonal protecting groups that are stable under the reaction conditions of subsequent steps. - Use milder reagents for deprotection steps. - Screen different protecting groups for stability and ease of removal.
Low overall yield for the multi-step synthesis - Accumulation of losses at each step. - Inefficient purification methods.- Optimize the yield of each individual step before proceeding to the next. - Minimize the number of synthetic steps where possible. - Employ high-performance purification techniques to maximize recovery at each stage.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the seven-carbon backbone of L-heptaguluronic acid?

A1: The synthesis of a heptose, the precursor to a hepturonic acid, typically involves the extension of a shorter carbohydrate chain. Two common methods are:

  • Kiliani-Fischer Synthesis: This method extends an aldose by one carbon atom through the formation and subsequent hydrolysis of a cyanohydrin. A key challenge is that it produces a mixture of two epimers at the new stereocenter, which requires separation.

  • Wittig Reaction: This reaction can be used for a two-carbon chain extension by reacting a suitable sugar-derived aldehyde with a phosphorus ylide. The stereoselectivity of the subsequent dihydroxylation step is crucial for obtaining the desired stereochemistry.

Q2: How can I improve the stereoselectivity of the glycosylation reaction when coupling the hepturonic acid donor to an acceptor?

A2: Optimizing stereoselectivity in glycosylation is critical. Key factors to consider include:

  • Solvent: The choice of solvent can significantly influence the stereochemical outcome.

  • Promoter/Catalyst: Different Lewis acids or other promoters can favor the formation of either the α or β anomer.

  • Protecting Groups: The nature of the protecting group at the C2 position of the glycosyl donor can direct the stereochemistry of the newly formed glycosidic bond (neighboring group participation).

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity.

Q3: What are the best methods for the selective oxidation of the C6 primary alcohol to a carboxylic acid?

A3: Selective oxidation of the primary hydroxyl group without affecting the secondary alcohols is a critical step. Recommended methods include:

  • TEMPO-mediated oxidation: Using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a co-oxidant like bis(acetoxy)iodobenzene (BAIB) or sodium hypochlorite (B82951) provides a highly selective method for oxidizing primary alcohols to carboxylic acids under mild conditions.

  • Enzymatic oxidation: Specific enzymes can offer high selectivity for the oxidation of the primary alcohol of sugars.

Q4: What is an orthogonal protecting group strategy and why is it important in complex carbohydrate synthesis?

A4: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule, where each group can be removed under specific reaction conditions without affecting the others. This is crucial in multi-step syntheses of complex molecules like L-heptaguluronic acid because it allows for the selective deprotection of a specific hydroxyl group for subsequent reaction, while the other hydroxyl groups remain protected.

Experimental Protocols

  • Chain Elongation: Starting from a suitable six-carbon sugar (e.g., a protected D-mannose derivative), a one-carbon or two-carbon chain elongation is performed.

  • Protecting Group Manipulation: Introduction and manipulation of orthogonal protecting groups to selectively expose the C6 primary alcohol and prepare for any subsequent glycosylation reactions.

  • Selective Oxidation: Oxidation of the C6 primary alcohol to a carboxylic acid.

  • Deprotection: Removal of all protecting groups to yield the final L-heptaguluronic acid.

Data Presentation

The following tables provide hypothetical, yet realistic, data for optimizing key reaction steps based on literature for similar carbohydrate syntheses.

Table 1: Optimization of the Wittig Reaction for Two-Carbon Chain Elongation

EntryPhosphonium YlideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Ph3P=CHCO2Etn-BuLiTHF-78 to rt1265
2Ph3P=CHCO2EtNaHMDSTHF-78 to rt1278
3Ph3P=CHCO2EtKHMDSTHF-78 to rt1285
4(EtO)2P(O)CH2CO2EtNaHDMF0 to rt2472

Table 2: Optimization of Selective Oxidation of a Primary Alcohol in a Heptose Precursor

EntryOxidizing AgentCo-oxidant/CatalystSolventTemperature (°C)Reaction Time (h)Yield of Uronic Acid (%)
1TEMPO (0.1 eq)NaOCl (1.5 eq)CH2Cl2/H2O0275
2TEMPO (0.1 eq)BAIB (1.5 eq)CH2Cl2/H2Ort488
3PDC (3.0 eq)-DMF0 to rt1255
4Pt/CO2H2O502482

Visualizations

Logical Workflow for L-Heptaguluronic Acid Synthesis

G start Protected Hexose Derivative elongation Carbon Chain Elongation (e.g., Wittig Reaction) start->elongation heptose Protected Heptose elongation->heptose protecting_group Protecting Group Manipulation heptose->protecting_group selective_oxidation Selective C6 Oxidation protecting_group->selective_oxidation uronic_acid Protected Heptaguluronic Acid selective_oxidation->uronic_acid deprotection Global Deprotection uronic_acid->deprotection final_product L-Heptaguluronic Acid deprotection->final_product

Caption: A generalized workflow for the chemical synthesis of L-heptaguluronic acid.

Troubleshooting Logic for Low Reaction Yield

G start Low Reaction Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_purification Optimize Purification Method start->check_purification re_evaluate_strategy Re-evaluate Synthetic Strategy (e.g., Protecting Groups) check_conditions->re_evaluate_strategy

Caption: A decision-making diagram for troubleshooting low reaction yields.

Strategies to prevent hydrolysis of L-heptaguluronic acid heptasodium salt stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-heptaguluronic acid heptasodium salt. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and storage to prevent the hydrolysis of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in stock solutions?

A1: The primary cause of degradation for this compound in aqueous solutions is hydrolysis of the glycosidic bonds. This process can be accelerated by factors such as acidic pH and elevated temperatures. Non-enzymatic degradation can occur through acid and alkaline hydrolysis, thermal decomposition, and oxidation[1].

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To minimize hydrolysis, it is recommended to store stock solutions at low temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. The solution should be kept in a tightly sealed container to prevent changes in pH due to atmospheric CO2 absorption.

Q3: What type of solvent or buffer should I use to prepare my stock solution?

A3: It is best to use a high-purity, sterile, aqueous buffer system to prepare your stock solution. The pH of the buffer should be neutral to slightly alkaline (pH 7.0-7.5) to minimize acid-catalyzed hydrolysis. Avoid using acidic buffers.

Q4: How can I tell if my this compound stock solution has started to degrade?

A4: Signs of degradation may not always be visible. However, you might observe a decrease in the pH of the solution over time. For functional assays, a loss of biological activity or inconsistent experimental results can be an indicator of hydrolysis. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of degradation products[2].

Q5: Can I repeatedly freeze and thaw my stock solution?

A5: It is generally not recommended to subject the stock solution to multiple freeze-thaw cycles. This can potentially accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes before freezing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected drop in solution pH Acid-catalyzed hydrolysis of the guluronic acid units.Prepare fresh stock solution using a neutral or slightly alkaline buffer. Store at a lower temperature.
Loss of biological activity in assays Degradation of the this compound due to hydrolysis.Confirm the integrity of your stock solution using an analytical method. Prepare a fresh, quality-controlled stock solution for your experiments.
Inconsistent experimental results Instability of the stock solution leading to variable concentrations of the active compound.Re-evaluate your stock solution preparation and storage procedures. Consider performing a stability study under your specific experimental conditions.
Visible precipitate in the solution after thawing The compound may have come out of solution during freezing.Gently warm the solution to room temperature and vortex to redissolve. If the precipitate remains, it may indicate degradation, and a fresh solution should be prepared.

Factors Influencing Hydrolysis and Preventative Measures

Factor Promoting HydrolysisPreventative Strategy
Low pH (Acidic Conditions) Prepare and store solutions in a neutral to slightly alkaline buffer (pH 7.0-7.5).
High Temperature Store stock solutions at low temperatures (2-8°C for short-term, -20°C or below for long-term).
Enzymatic Contamination Use sterile, high-purity water and buffers. Handle solutions under aseptic conditions.
Oxidizing Agents Avoid exposure of the solution to strong oxidizing agents.
Multiple Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the this compound under controlled stress conditions to understand its stability profile.

Materials:

  • This compound

  • High-purity water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • pH meter

  • Incubator or water bath

  • Analytical instrumentation (e.g., HPLC with a suitable column for carbohydrate analysis)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Analyze by HPLC.

  • Control: Keep 1 mL of the stock solution at 4°C for 24 hours.

  • Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.

Visualizations

Hydrolysis_Pathway A L-heptaguluronic acid heptasodium salt B Glycosidic Bond Cleavage A->B Hydrolysis C Hydrolysis Products (Shorter chain saccharides, monosaccharides) B->C D Acidic pH (H+) D->B E High Temperature E->B

Caption: Acid- and heat-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Observe Issue: - Inconsistent results - pH shift - Loss of activity Check_Storage Review Storage Conditions: - Temperature? - pH of buffer? - Aliquoted? Start->Check_Storage Prep_Fresh Prepare Fresh Stock Solution Check_Storage->Prep_Fresh Conditions Inadequate Stability_Study Conduct Forced Degradation Study Check_Storage->Stability_Study Conditions Adequate Perform_QC Perform Quality Control: - pH measurement - Analytical check (optional) Prep_Fresh->Perform_QC Perform_QC->Prep_Fresh QC Fail Use_New_Stock Use New, QC-passed Stock Solution Perform_QC->Use_New_Stock QC Pass End Problem Resolved Use_New_Stock->End Stability_Study->Prep_Fresh Instability Confirmed

Caption: Troubleshooting workflow for stock solution instability.

References

Identification of common impurities in L-heptaguluronic acid heptasodium salt samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of common impurities in L-heptaguluronic acid heptasodium salt samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my this compound sample?

A1: Impurities in this compound can originate from the source material, the manufacturing process, or degradation over time. The most common impurities include:

  • Process-Related Impurities:

    • Oligomers with varying degrees of polymerization (DP): Your sample may contain guluronic acid oligomers that are shorter (DP < 7) or longer (DP > 7) than the target heptamer.

    • Unsaturated Oligosaccharides: If enzymatic degradation using alginate lyase is employed in the synthesis, oligosaccharides with a double bond at the non-reducing end can be formed.[1]

    • Mannuronic Acid-Containing Oligomers: The starting material, alginate, is a copolymer of guluronic and mannuronic acid. If the purification process is not sufficiently specific, oligomers containing mannuronic acid residues may be present.

    • Monosaccharide Degradation Products: Harsh acidic hydrolysis conditions used to break down alginate can lead to the degradation of the constituent uronic acid monomers.[2]

    • Residual Solvents and Reagents: Trace amounts of acids, bases, enzymes, or organic solvents used during extraction and purification may remain in the final product.

  • Source-Related Impurities:

    • Other Polysaccharides: The raw seaweed material used for alginate extraction may contain other polysaccharides that are not fully removed.

    • Heavy Metals: As a product derived from a natural marine source, contamination with heavy metals such as lead (Pb), mercury (Hg), and arsenic (As) is possible.

  • Stability-Related Impurities:

    • Degradation Products: this compound can degrade under improper storage conditions (e.g., high temperature, extreme pH), leading to the formation of smaller oligosaccharides or other degradation products.

Q2: How can I identify the presence of these impurities in my sample?

A2: A combination of analytical techniques is typically used to identify and quantify impurities. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification of different monosaccharide residues (guluronic vs. mannuronic acid) and the presence of unsaturated end groups.[3][4]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are used to determine the molecular weight distribution of the oligosaccharides in your sample, thereby identifying oligomers of different lengths.[5][6]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the separation and quantification of charged carbohydrates like uronic acid oligomers. It can effectively separate oligomers based on their size and charge.[7][8]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to assess the overall molecular weight distribution of your sample and identify the presence of higher or lower molecular weight species.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is used for the trace-level detection and quantification of heavy metal impurities.

Q3: My mass spectrometry results show multiple peaks around the expected mass of the heptamer. What could this indicate?

A3: The presence of multiple peaks around the expected mass of this compound in an MS spectrum likely indicates the presence of a mixture of oligomers with different degrees of polymerization (DP). For example, you may be observing a distribution of hexamers (DP6), heptamers (DP7), and octamers (DP8). Each of these will have a distinct molecular weight, resulting in separate peaks in the mass spectrum.

Q4: I suspect my sample contains mannuronic acid. How can I confirm this?

A4: ¹H NMR spectroscopy is a powerful tool for differentiating between guluronic (G) and mannuronic (M) acid residues. The anomeric protons of these two epimers have distinct chemical shifts, allowing for their identification and the determination of the M/G ratio in your sample.[9]

Troubleshooting Guides

Troubleshooting Guide 1: Unexpected Peaks in HPAEC-PAD Chromatogram
Observed Issue Potential Cause Recommended Action
Peaks eluting earlier than the main heptamer peak. Presence of shorter oligomers (DP < 7) or more highly charged species.Collect the fractions corresponding to these peaks and analyze them by mass spectrometry to determine their molecular weights.
Peaks eluting later than the main heptamer peak. Presence of longer oligomers (DP > 7) or less charged species.Analyze the fractions by mass spectrometry to confirm the presence of higher molecular weight species.
Broad or tailing peaks. Poor column performance, inappropriate mobile phase composition, or sample overload.Check the column's efficiency, optimize the gradient and pH of the mobile phase, and inject a smaller sample volume.
Co-eluting peaks. Isomeric oligosaccharides or impurities with similar charge and size.Modify the elution gradient (e.g., shallower gradient) to improve resolution. Consider using a different stationary phase or coupling HPAEC with mass spectrometry for online identification.[7]
Troubleshooting Guide 2: Ambiguous NMR Spectroscopy Results
Observed Issue Potential Cause Recommended Action
Overlapping signals in the anomeric region. Presence of a complex mixture of oligomers or conformational heterogeneity.Perform 2D NMR experiments such as COSY and HSQC to better resolve the signals and assign them to specific protons and carbons.[10]
Low signal-to-noise ratio. Insufficient sample concentration or short acquisition time.Increase the sample concentration if possible, and increase the number of scans during acquisition.
Presence of unexpected signals. Contamination with residual solvents, reagents, or other organic impurities.Compare the spectrum with that of a known standard and with the spectra of common laboratory solvents.

Quantitative Data Summary

The following table summarizes common impurities and the analytical methods used for their quantification. The acceptable limits for these impurities can vary depending on the specific application and regulatory requirements.

Impurity TypeSpecific ImpurityAnalytical Method for QuantificationTypical Reporting Units
Process-Related Oligomers of different DPHPAEC-PAD, MSRelative peak area (%)
Unsaturated OligosaccharidesNMR, HPAEC-MSRelative peak area (%)
Mannuronic Acid Content¹H NMRM/G Ratio
Residual SolventsGas Chromatography (GC)ppm or % (w/w)
Source-Related Heavy Metals (Pb, Hg, As)ICP-MSµg/kg or ppb
General PurityHPAEC-PAD, SEC% Purity
Moisture ContentKarl Fischer Titration% (w/w)
Insoluble MatterGravimetric Analysis% (w/w)

Experimental Protocols

A detailed methodology for the analysis of oligosaccharide impurities using HPAEC-PAD is provided below as an example.

Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

  • Sample Preparation: Dissolve the this compound sample in high-purity water to a final concentration of approximately 100 µg/mL.

  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Column: A high-pH anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ PA200 column, is suitable for oligosaccharide separation.

  • Mobile Phase:

    • Eluent A: 100 mM Sodium Hydroxide

    • Eluent B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate

  • Gradient Elution: Develop a gradient elution program to separate the oligosaccharides based on their size and charge. A typical gradient might start with a low percentage of Eluent B and gradually increase to elute the more strongly retained, larger oligomers.

  • Detection: Use a pulsed amperometric detector with a waveform optimized for carbohydrate analysis.

  • Data Analysis: Identify and quantify the peaks corresponding to the heptamer and any impurities by comparing their retention times and peak areas to those of known standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation sample L-heptaguluronic acid heptasodium salt sample dissolution Dissolve in High-Purity Water sample->dissolution nmr NMR Spectroscopy (for structural confirmation) sample->nmr Parallel Analysis hpaec HPAEC-PAD Analysis dissolution->hpaec Inject ms Mass Spectrometry (for peak identification) hpaec->ms Fraction Collection identification Impurity Identification (DP, composition) hpaec->identification Chromatogram ms->identification nmr->identification quantification Impurity Quantification (Relative peak area) identification->quantification impurity_sources cluster_source Source Material (Alginate) cluster_process Manufacturing Process cluster_stability Storage & Stability This compound This compound Mannuronic Acid Mannuronic Acid Other Polysaccharides Other Polysaccharides Heavy Metals Heavy Metals Different DP Oligomers Different DP Oligomers Unsaturated Oligomers Unsaturated Oligomers Residual Solvents/Reagents Residual Solvents/Reagents Degradation Products Degradation Products Source Material (Alginate) Source Material (Alginate) Source Material (Alginate)->this compound Manufacturing Process Manufacturing Process Manufacturing Process->this compound Storage & Stability Storage & Stability Storage & Stability->this compound

References

Technical Support Center: L-Heptaguluronic Acid Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-heptaguluronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve aggregation issues encountered during experiments with L-heptaguluronic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is L-heptaguluronic acid and why is it prone to aggregation?

L-heptaguluronic acid is an oligosaccharide composed of seven L-guluronic acid units. As a polyanionic carbohydrate, its solubility and stability in aqueous solutions are highly dependent on the solution's physicochemical properties. Aggregation primarily occurs due to two main factors: protonation of the carboxylic acid groups at low pH and ionic crosslinking by multivalent cations.

Q2: What are the primary factors that induce the aggregation of L-heptaguluronic acid?

The primary factors influencing the aggregation of L-heptaguluronic acid are:

  • pH: At pH values below the pKa of the carboxylic acid groups (around 3.5), the carboxyl groups become protonated, reducing electrostatic repulsion between the molecules and leading to aggregation through hydrogen bonding.

  • Divalent Cations: Cations such as calcium (Ca²⁺), barium (Ba²⁺), and strontium (Sr²⁺) can form ionic bridges between the guluronic acid units of different chains. This cross-linking, often described by the "egg-box model," results in gelation and aggregation.

  • Concentration: At higher concentrations, the proximity of L-heptaguluronic acid molecules increases the likelihood of intermolecular interactions and aggregation.

  • Ionic Strength: High concentrations of monovalent salts can screen the negative charges on the polymer chains, reducing electrostatic repulsion and potentially promoting aggregation.

  • Temperature: While less pronounced than pH and divalent cations, temperature can affect solubility and the kinetics of aggregation.

Q3: How can I prevent the aggregation of L-heptaguluronic acid during dissolution?

To prevent aggregation during dissolution, it is crucial to ensure rapid and uniform dispersion of the powder in the solvent. The following strategies are recommended:

  • Good Dispersion: Slowly add the L-heptaguluronic acid powder to the vortex of a vigorously stirred aqueous solution.

  • Use of a Dispersing Agent: Premixing the L-heptaguluronic acid powder with a dispersing agent like sugar or salt (at a ratio of at least 1:6) can prevent clumping when added to water.[1]

  • Slurry Formation: Create a slurry of the powder in a non-solvent like ethanol (B145695) before adding it to the aqueous solution with stirring.[1]

  • Controlled pH: Ensure the pH of the aqueous solution is neutral to slightly alkaline (pH 7-8) to maintain the deprotonated and mutually repulsive state of the carboxyl groups.[2]

  • Use of Chelating Agents: If the presence of divalent cations is suspected in your water source, adding a small amount of a chelating agent like EDTA or sodium citrate (B86180) can sequester these ions and prevent premature cross-linking.[2][3]

Q4: My L-heptaguluronic acid solution has already aggregated. Can it be reversed?

Reversing aggregation depends on the cause:

  • pH-induced aggregation: If aggregation is due to low pH, it can often be reversed by carefully raising the pH to a neutral or slightly alkaline range (pH 7-8) with dropwise addition of a base (e.g., NaOH) while stirring.

  • Divalent cation-induced aggregation: Aggregation caused by divalent cations can be reversed by adding a chelating agent such as EDTA or sodium citrate.[3][4] These agents will bind to the divalent cations, disrupting the "egg-box" structure and allowing the L-heptaguluronic acid to redissolve.

Troubleshooting Guides

Issue 1: L-heptaguluronic acid powder forms clumps and does not dissolve properly.

Possible Cause Troubleshooting Steps
Poor dispersion1. Ensure vigorous stirring of the solvent to create a vortex before slowly adding the powder. 2. Sift the powder to break up any existing lumps before addition.
High concentration1. Prepare a more dilute stock solution first and then concentrate it if necessary.
Presence of divalent cations in the solvent1. Use deionized, distilled water. 2. Add a chelating agent (e.g., 0.1% sodium citrate) to the water before adding the L-heptaguluronic acid.[2]

Issue 2: The solution becomes cloudy or forms a precipitate after dissolution.

Possible Cause Troubleshooting Steps
Low pH of the solution1. Measure the pH of the solution. If it is acidic, adjust to pH 7-8 with a suitable base (e.g., 0.1 M NaOH).
Contamination with divalent cations1. Add a chelating agent like EDTA to the solution to see if the precipitate dissolves. 2. For future preparations, use purified water and glassware that has been rinsed with a chelating solution.
High ionic strength1. If high concentrations of monovalent salts are present, try reducing the salt concentration or using a different salt.

Issue 3: The viscosity of the solution is unexpectedly high or gel-like.

Possible Cause Troubleshooting Steps
Aggregation due to divalent cations1. This is a common cause of gelation. Add a chelating agent to disrupt the cross-links.
Incorrect concentration1. Double-check the calculations for the solution preparation. The viscosity of guluronic acid solutions increases exponentially with concentration.[5]
Low temperature1. Gently warm the solution while stirring. For some polysaccharides, this can help reduce viscosity. However, avoid high temperatures which could lead to degradation.

Data Presentation

Table 1: Effect of pH on the Zeta Potential of Alginate Solutions (as a proxy for L-heptaguluronic acid)

pHZeta Potential (mV)Reference
3.0-33.1[1]
7.0-66.7[1]

Note: A more negative zeta potential indicates greater electrostatic repulsion between molecules and a more stable solution.

Table 2: Influence of Calcium Chloride Concentration on Alginate Particle Size

Alginate Concentration (% w/v)CaCl₂ Concentration (% w/v)Resulting Particle SizeReference
23Optimal characteristics for bead formation[2]
1.61-4No significant effect on bead size[6]
Not SpecifiedIncrease from 0.075 M to 0.5 MDecreased number of particles, increased hardness[6]
0.81-10Lower CaCl₂ concentration at low pH resulted in flattened particles[7]

Note: The relationship between cation concentration and particle size can be complex and depends on other factors like the method of gelation.

Experimental Protocols

Protocol 1: Standard Dissolution of L-heptaguluronic Acid

  • Preparation: Weigh the desired amount of L-heptaguluronic acid powder.

  • Solvent Preparation: Measure the required volume of deionized water into a beaker with a magnetic stir bar.

  • Dispersion: Place the beaker on a magnetic stir plate and begin stirring at a speed that creates a vortex without splashing.

  • Addition of Powder: Slowly and steadily add the L-heptaguluronic acid powder into the side of the vortex.

  • Dissolution: Continue stirring for 15-20 minutes, or until the powder is fully dissolved.[8]

  • Degassing: Cover the beaker and let the solution rest for a few hours to allow any entrapped air bubbles to escape.

Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Filter the L-heptaguluronic acid solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

    • Pipette the filtered solution into a clean, dust-free DLS cuvette. A sample volume of approximately 20-30 µL is typically required.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the experimental parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution. The presence of a population of particles with a significantly larger hydrodynamic radius is indicative of aggregation.

Protocol 3: Determination of Molecular Weight Distribution by Size Exclusion Chromatography (SEC)

  • Mobile Phase Preparation: Prepare and degas the mobile phase, which is typically an aqueous buffer (e.g., phosphate (B84403) or nitrate (B79036) buffer) of a specific pH and ionic strength.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the detector (e.g., a refractive index detector).

  • Sample Preparation:

    • Dissolve the L-heptaguluronic acid in the mobile phase to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter.

  • Injection and Elution: Inject a known volume of the sample onto the column and elute with the mobile phase at a constant flow rate.

  • Data Acquisition and Analysis:

    • Record the detector signal as a function of elution time.

    • Calibrate the column using a set of polysaccharide standards of known molecular weight.

    • Determine the molecular weight distribution of the L-heptaguluronic acid sample by comparing its elution profile to the calibration curve.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: Aggregation Issue Observed dissolution_problem Problem during dissolution? (clumping, undissolved particles) start->dissolution_problem post_dissolution_problem Problem after dissolution? (cloudiness, precipitation, high viscosity) dissolution_problem->post_dissolution_problem No check_dispersion Review Dispersion Technique: - Slow addition to vortex - Premix with sugar/salt - Slurry in non-solvent dissolution_problem->check_dispersion Yes check_ph Measure Solution pH post_dissolution_problem->check_ph check_solvent Check Solvent Quality: - Use deionized water - Add chelating agent (e.g., EDTA) check_dispersion->check_solvent end_solved Issue Resolved check_solvent->end_solved ph_low pH is acidic (< 6)? check_ph->ph_low adjust_ph Adjust pH to 7-8 with dilute base ph_low->adjust_ph Yes check_cations Suspect Divalent Cations? ph_low->check_cations No adjust_ph->end_solved add_chelator Add Chelating Agent (e.g., sodium citrate) check_cations->add_chelator Yes check_cations->end_solved No add_chelator->end_solved

Caption: Troubleshooting workflow for L-heptaguluronic acid aggregation.

Aggregation_Mechanisms cluster_ph pH-Induced Aggregation cluster_cation Divalent Cation-Induced Aggregation low_ph Low pH (< pKa) protonation Protonation of Carboxyl Groups (-COOH) low_ph->protonation h_bonding Hydrogen Bonding protonation->h_bonding reduced_repulsion Reduced Electrostatic Repulsion protonation->reduced_repulsion aggregation1 Aggregation h_bonding->aggregation1 reduced_repulsion->aggregation1 divalent_cations Divalent Cations (e.g., Ca²⁺) ionic_crosslinking Ionic Cross-linking divalent_cations->ionic_crosslinking egg_box "Egg-Box" Model Formation ionic_crosslinking->egg_box aggregation2 Aggregation / Gelation egg_box->aggregation2

Caption: Mechanisms of L-heptaguluronic acid aggregation.

References

Validation & Comparative

L-Guluronic Acid vs. D-Mannuronic Acid in Alginates: A Functional Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of L-guluronic and D-mannuronic acid in determining the functional properties of alginates.

Alginate, a naturally occurring anionic polysaccharide derived from brown seaweed, has garnered significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and unique gelling properties. This versatile biopolymer is a linear copolymer composed of two distinct uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). The relative proportion and sequential arrangement of these M and G blocks (often expressed as the M/G ratio) are critical determinants of the physicochemical and biological properties of the alginate, profoundly influencing its performance in various applications, from drug delivery to tissue engineering. This guide provides an objective comparison of the functional differences imparted by L-guluronic and D-mannuronic acid residues in alginates, supported by experimental data and detailed methodologies.

Key Functional Differences at a Glance

The structural conformation of the M and G blocks dictates their functional behavior. G-blocks, with their buckled chain structure, are pivotal for the ionic crosslinking of alginate with divalent cations like Ca²⁺, forming rigid and brittle gels through the well-established "egg-box" model.[1][2] In contrast, the flatter, more flexible structure of M-blocks results in softer, more elastic gels with greater permeability.[3] These fundamental structural differences translate into a cascade of distinct functional properties, as summarized below.

Quantitative Data Comparison

The M/G ratio is a crucial parameter that dictates the functional properties of alginate. The following tables summarize quantitative data from various studies, highlighting the impact of M and G content on key performance indicators.

Table 1: Influence of M/G Ratio on Alginate Gel Properties

PropertyHigh G-Content Alginate (Low M/G Ratio)High M-Content Alginate (High M/G Ratio)Key Findings
Gel Strength Stronger, more rigid, and brittle gels.Softer, more elastic, and flexible gels.[4]The "egg-box" model of gelation is more pronounced with higher G-block content, leading to mechanically stronger hydrogels.[5]
Permeability Less permeable.More permeable gel matrix.[3]The tighter crosslinking in high-G alginate gels restricts the diffusion of molecules.
Water Retention Higher water retention.[6]Lower water retention.[6]The structured nature of high-G gels allows for greater water entrapment.
Degradation Rate Slower degradation.[6]Faster degradation and bioavailability.[6]The robust structure of high-G gels is more resistant to degradation.

Table 2: Impact of M/G Ratio on Rheological Properties of Alginate Solutions

PropertyHigh G-Content Alginate (Low M/G Ratio)High M-Content Alginate (High M/G Ratio)Key Findings
Viscosity Generally higher viscosity for a given molecular weight.[7]Generally lower viscosity for a given molecular weight.[7]The stiffer, more extended chain configuration of G-blocks contributes to higher solution viscosity.
Shear-Thinning Behavior More pronounced shear-thinning behavior.[8]Less pronounced shear-thinning behavior.[8]The entanglement of rigid G-block chains leads to a greater decrease in viscosity under shear.

Table 3: Biological and Biochemical Functional Comparison

FunctionHigh G-Content Alginate (Low M/G Ratio)High M-Content Alginate (High M/G Ratio)Key Findings
Protein Binding Capacity (β-lactoglobulin) Lower binding capacity (e.g., 28.3 mol/mol alginate for M/G 0.6).[4]Higher binding capacity (e.g., 47.9 mol/mol alginate for M/G 1.8).[4]Alginates with a higher M content exhibit a greater capacity to bind with positively charged proteins at acidic pH.[4]
Immunomodulatory Effects Less potent in inducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[9]More potent in inducing pro-inflammatory cytokines; can stimulate macrophage migration and a shift to a pro-inflammatory M1 phenotype.[9][10]Mannuronic acid residues are considered the primary inducers of cytokine production in alginates.[9] Conversely, guluronate oligosaccharides have been shown to have specific immunomodulatory and anti-inflammatory effects.[11]
Calcium Release Slower calcium release from Pickering emulsions.[12]Faster calcium release from Pickering emulsions.[12]The stronger binding of calcium ions to G-blocks results in a more sustained release profile.[12]

Experimental Protocols

Accurate characterization of the M/G ratio and the functional properties of alginates is crucial for their effective application. Below are detailed methodologies for key experiments.

Determination of M/G Ratio

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This is considered the gold standard for determining the M/G ratio and block distribution.

  • Sample Preparation: Dissolve 10-20 mg of sodium alginate in 1 mL of D₂O. To reduce viscosity and improve spectral resolution, the sample can be partially hydrolyzed by mild acid treatment or sonication. The pD should be adjusted to a neutral range (around 7).[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to further reduce viscosity.[1] Key parameters include a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis: The M/G ratio is calculated from the integrated intensities of the anomeric protons of the G-blocks (typically around 5.1 ppm) and M-blocks (typically around 4.7 ppm), as well as the H-5 protons of G-residues.[13]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

A faster, non-destructive method for estimating the M/G ratio.

  • Sample Preparation: Prepare a thin, transparent pellet by mixing a small amount of dried alginate powder with potassium bromide (KBr) in a 1:100 ratio and pressing it.[14] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used on the powder directly.

  • Instrumentation: An FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: The M/G ratio can be estimated by the ratio of the absorbances of specific bands. Commonly used band ratios include those at approximately 1030 cm⁻¹ (attributed to M-blocks) and 1080-1100 cm⁻¹ (attributed to G-blocks), or at 808 cm⁻¹ (M-blocks) and 787 cm⁻¹ (G-blocks).[2][14]

Functional Property Assessment

1. Rheological Characterization of Alginate Solutions

  • Instrumentation: A rotational rheometer with a cone-and-plate or parallel-plate geometry.

  • Procedure for Viscosity Measurement:

    • Prepare alginate solutions of known concentrations in deionized water or a specific buffer.

    • Equilibrate the sample on the rheometer at a controlled temperature (e.g., 25°C).

    • Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) and record the corresponding shear stress to determine the viscosity.[15][16]

  • Procedure for Oscillatory Measurements (G' and G''):

    • Conduct a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).

    • Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.[17]

2. Measurement of Alginate Gel Strength

  • Instrumentation: A texture analyzer or a universal testing machine with a compression probe.

  • Procedure:

    • Prepare cylindrical alginate gel samples of standardized dimensions by crosslinking with a divalent cation solution (e.g., CaCl₂).

    • Place the gel sample on the testing platform.

    • Compress the gel with the probe at a constant speed until fracture.

    • The gel strength is typically reported as the force (in grams or Newtons) at the point of fracture.

Visualization of Signaling Pathway

The differential immunomodulatory effects of L-guluronic and D-mannuronic acid can be illustrated through their interaction with Toll-like receptors (TLRs) on immune cells like macrophages. High M-content alginates tend to be more pro-inflammatory, activating TLR-mediated signaling, while guluronic acid has been shown to have an inhibitory effect on this pathway.

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular High_M_Alginate High M-Content Alginate TLR4 TLR4 High_M_Alginate->TLR4 Activates L_Guluronic_Acid L-Guluronic Acid (G2013) L_Guluronic_Acid->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Transcription

References

A Comparative NMR Analysis of L-Guluronic Acid and Other Uronic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of L-guluronic acid and other common uronic acid salts, including D-glucuronic acid, D-galacturonic acid, and L-iduronic acid. The information presented is intended to serve as a valuable resource for the identification and characterization of these important monosaccharides in various research and development settings.

Comparative Quantitative NMR Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for L-guluronic acid, D-glucuronic acid, D-galacturonic acid, and L-iduronic acid salts. It is important to note that the experimental conditions, such as solvent, pH, and temperature, can influence chemical shift values. The data presented here are compiled from various sources and should be used as a comparative reference.

Uronic Acid SaltNucleusH-1/C-1 (ppm)H-2/C-2 (ppm)H-3/C-3 (ppm)H-4/C-4 (ppm)H-5/C-5 (ppm)H-6/C-6 (ppm)Source/Notes
L-Guluronic Acid ¹H~5.47~4.32~4.45~4.57~4.88-In Alginate Polymer
¹³C~102.3~70.0~71.5~80.0~75.0~177.0In Alginate Polymer
D-Glucuronic Acid ¹H (α)5.233.523.733.634.04-Free Monosaccharide
¹H (β)4.673.293.503.503.73-Free Monosaccharide
¹³C (α)92.872.874.072.072.8175.5Free Monosaccharide
¹³C (β)96.875.576.872.876.8177.5Free Monosaccharide
D-Galacturonic Acid ¹H (α)5.243.823.964.254.50-Free Monosaccharide
¹H (β)4.703.553.854.203.98-Free Monosaccharide
¹³C (α)93.569.570.572.572.0176.0Free Monosaccharide
¹³C (β)97.072.573.572.576.0178.0Free Monosaccharide
L-Iduronic Acid ¹H~5.22~3.80~4.15~4.20~4.80-In Heparan Sulfate
¹³C~101.9~71.0~72.0~70.0~73.0~176.5In Heparan Sulfate

Note on Data Availability: Comprehensive ¹H and ¹³C NMR data for free L-guluronic acid and L-iduronic acid monosaccharide salts are limited in the publicly available literature. The data presented here for these two uronic acids are derived from studies on their polymeric forms (alginate and heparan sulfate, respectively) and are approximate. The chemical shifts for D-glucuronic acid and D-galacturonic acid are for the free monosaccharides in D₂O.

Experimental Protocols

The following provides a generalized methodology for the comparative NMR analysis of uronic acid salts. Specific parameters may require optimization based on the instrumentation and the specific research question.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the uronic acid salt and dissolve it in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • pH Adjustment: If necessary, adjust the pH of the solution to a desired value (e.g., pH 7.0) using dilute NaOD or DCl in D₂O. The pH can have a significant effect on the chemical shifts of the carboxyl and hydroxyl groups.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct NMR signal (e.g., trimethylsilyl (B98337) propionate-d4, TMSP).

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe is recommended for better signal dispersion.

  • ¹H NMR Spectroscopy:

    • Experiment: A standard 1D proton experiment (e.g., zg30 or similar).

    • Solvent Suppression: Utilize a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-5 seconds (or 5 times the longest T₁ for quantitative analysis)

      • Number of Scans: 16-64 (or more for dilute samples)

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Experiment: A 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on the sample concentration.

  • 2D NMR Spectroscopy (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is useful for assigning quaternary carbons like the carboxyl group.

3. Data Processing and Analysis:

  • Software: Use appropriate NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Processing Steps: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

  • Referencing: Reference the ¹H spectra to the residual solvent signal (e.g., HOD at ~4.79 ppm at 298 K) or an internal standard (e.g., TMSP at 0.00 ppm). Reference the ¹³C spectra indirectly using the ¹H reference.

  • Signal Assignment: Assign the signals to the respective protons and carbons of the uronic acid molecule based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comparative NMR analysis of uronic acid salts.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Comparative Analysis A Uronic Acid Salt Selection (L-Guluronic, D-Glucuronic, etc.) B Dissolution in D2O & pH Adjustment A->B C Addition of Internal Standard (for qNMR) B->C D 1D 1H NMR C->D To Spectrometer E 1D 13C NMR C->E F 2D NMR (COSY, HSQC, HMBC) C->F G Fourier Transform, Phasing, Baseline Correction D->G E->G F->G H Chemical Shift Referencing G->H I Signal Assignment & Integration H->I J Tabulation of Chemical Shifts I->J K Structural Comparison J->K L Reporting of Findings K->L

Workflow for Comparative NMR Analysis of Uronic Acids.

Discussion of Comparative Analysis

The NMR spectra of uronic acids provide a wealth of structural information. The anomeric proton (H-1) is typically found in the downfield region of the ¹H spectrum (around 4.5-5.5 ppm) and its chemical shift and coupling constant (³JH1,H2) are indicative of the anomeric configuration (α or β). The remaining ring protons often resonate in a more crowded region (3.0-4.5 ppm), making 2D NMR techniques essential for unambiguous assignment.

The ¹³C NMR spectrum is also highly informative. The anomeric carbon (C-1) resonates around 90-105 ppm, while the carboxyl carbon (C-6) is found much further downfield, typically above 175 ppm. The chemical shifts of the other ring carbons (C-2 to C-5) provide a unique fingerprint for each uronic acid.

Key Differentiating Features:

  • Stereochemistry: The different stereochemistry of the hydroxyl groups in L-guluronic, D-glucuronic, D-galacturonic, and L-iduronic acids leads to distinct patterns of chemical shifts and coupling constants for the ring protons and carbons. For instance, the relative orientation of the carboxyl group and the ring hydroxyls influences the electronic environment and thus the NMR parameters.

  • Anomeric Equilibrium: In solution, uronic acids exist as an equilibrium mixture of α and β anomers. The ratio of these anomers can sometimes be determined from the integration of their respective anomeric signals in the ¹H NMR spectrum.

  • Conformational Dynamics: L-Iduronic acid is known for its conformational flexibility, existing in equilibrium between different chair and skew-boat conformations. This can lead to averaged or broadened NMR signals compared to the more rigid D-glucuronic and D-galacturonic acids.

Conclusion

NMR spectroscopy is a powerful tool for the structural elucidation and comparative analysis of uronic acid salts. While comprehensive NMR data for free L-guluronic and L-iduronic acid monosaccharides remains relatively scarce, the information available from their polymeric forms provides valuable insights. By employing a combination of 1D and 2D NMR experiments and following standardized protocols, researchers can effectively differentiate between these important biomolecules and gain a deeper understanding of their structure and function. This guide serves as a foundational resource to aid in these analytical endeavors.

A Comparative Guide to Validated Methods for Determining the Purity of L-Heptaguluronic Acid Heptasodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and research compounds is paramount. This guide provides a comparative overview of validated analytical methods applicable to determining the purity of L-heptaguluronic acid heptasodium salt, a complex acidic sugar. While specific validated methods for this particular heptasodium salt are not extensively documented in publicly available literature, this guide draws upon established methods for the analysis of similar compounds such as monosaccharides, uronic acids, and other sugar acids. The principles and experimental protocols detailed herein provide a strong foundation for developing and validating a purity testing regime for this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key characteristics and performance attributes of various analytical techniques suitable for the purity assessment of acidic sugars. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative accuracy, sample throughput, and the nature of potential impurities.

Method Principle Advantages Disadvantages Typical Analytes
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase, with detection based on changes in the refractive index of the eluent.[1]- Robust and reproducible for quantifying non-volatile compounds. - Capable of separating structurally similar sugars and sugar acids.[1] - Non-destructive to the sample in many cases.- Requires careful control of mobile phase composition and temperature.[1] - Refractive index detection is universal but can have lower sensitivity compared to other detectors. - Not suitable for gradient elution.Sugars, small organic acids, alcohols.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of the analyte by gas chromatography, followed by detection and identification by mass spectrometry.- High sensitivity and specificity. - Provides structural information about the analytes. - Excellent for identifying and quantifying volatile impurities.- Requires derivatization to make non-volatile sugars and sugar acids volatile, which can be a complex and time-consuming step.[2][3] - High temperatures can lead to degradation of thermally labile compounds.Monosaccharides, uronic acids (after derivatization).[3]
Enzymatic Assays Utilizes the high specificity of enzymes to catalyze a reaction involving the analyte. The concentration of the analyte is determined by measuring the product of the reaction, often spectrophotometrically.[2][4]- Highly specific for the target molecule, reducing interference from other compounds in the matrix.[4] - Can be very sensitive and require minimal sample preparation.[2] - Amenable to automation for high-throughput screening.[4]- A specific enzyme for L-heptaguluronic acid may not be commercially available. - Can be more expensive than chemical methods. - Enzyme activity can be affected by pH, temperature, and inhibitors.Glucose, fructose, lactose, and other specific sugars and acids for which enzymes are available.[2][4]
Colorimetric Methods (e.g., Phenol-Sulfuric Acid Method) The analyte reacts with a reagent to produce a colored product. The concentration of the analyte is proportional to the absorbance of the colored solution measured by a spectrophotometer.[2][5][6]- Simple, rapid, and inexpensive. - Useful for determining the total sugar content.[5][6] - Requires common laboratory equipment.- Generally non-specific and measures total carbohydrates, including both the analyte and any sugar-based impurities.[2] - The reaction conditions, such as temperature and time, must be carefully controlled.[2] - Requires the preparation of a standard curve with a compound of known purity.[5]Total monosaccharides and oligosaccharides.[2][6]
Titration Methods Based on the reaction of reducing sugars with a titrant, such as a copper sulfate (B86663) solution, to a defined endpoint.[2]- Low cost and simple instrumentation.- Cannot distinguish between different types of reducing sugars.[2] - Susceptible to interference from other reducing agents in the sample.[2] - Less precise and sensitive compared to chromatographic methods.Reducing sugars.[2]

Experimental Protocols

Below are detailed methodologies for two key analytical techniques: HPLC-RID for quantitative separation and the Phenol-Sulfuric Acid method for total sugar determination. These protocols are based on established methods for similar analytes and should be validated for this compound.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol is adapted from a method for the analysis of sugars and carboxylic acids.[1]

Objective: To quantify the purity of this compound by separating it from potential impurities.

Materials:

  • HPLC system with a refractive index detector (RID)

  • Bio-Rad Aminex HPX-87H Ion Exclusion Column or equivalent

  • Guard column

  • 0.01 N Sulfuric Acid solution (mobile phase)

  • This compound reference standard of known purity

  • Deionized water

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a sufficient volume of 0.01 N sulfuric acid in deionized water to complete the entire analysis sequence. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Bio-Rad Aminex HPX-87H

    • Mobile Phase: 0.01 N Sulfuric Acid

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50 °C (or as recommended by the column manufacturer)

    • Detector: Refractive Index Detector (RID)

    • Injection Volume: 20 µL

  • System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the column with the mobile phase at the specified temperature and flow rate until a stable baseline is achieved.[1]

  • Analysis: Inject the standard solutions in order of increasing concentration to generate a calibration curve. Inject the sample solution. It is recommended to inject a standard periodically during the sequence to monitor system stability.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. Calculate the area of the peak. The purity of the sample can be determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve to determine the concentration of the analyte in the sample.

Phenol-Sulfuric Acid Method for Total Sugar Content

This protocol is a general method for the determination of total carbohydrates.[5][6]

Objective: To determine the total sugar content in a sample of this compound.

Materials:

  • UV-Vis Spectrophotometer

  • 5% (w/v) Phenol (B47542) solution

  • Concentrated Sulfuric Acid (98%)

  • This compound reference standard of known purity

  • Deionized water

  • Test tubes, vortex mixer, pipettes

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in deionized water. From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.[5]

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water to a concentration expected to fall within the range of the standard curve.

  • Reaction:

    • Pipette 1.0 mL of each standard solution, sample solution, and a deionized water blank into separate test tubes.

    • Add 1.0 mL of 5% phenol solution to each tube and vortex to mix.

    • Carefully and rapidly add 5.0 mL of concentrated sulfuric acid to each tube, directing the stream of acid onto the liquid surface to ensure rapid mixing and heat generation. Caution: Concentrated sulfuric acid is highly corrosive and the reaction is exothermic.

    • Allow the tubes to stand for 10-20 minutes at room temperature for the color to develop.[5]

  • Measurement: Measure the absorbance of each solution at 490 nm using the deionized water sample as a blank.[5]

  • Data Analysis: Plot a standard curve of absorbance versus the concentration of the standard solutions. Determine the concentration of total sugar in the sample solution by interpolating its absorbance on the standard curve. The purity is calculated as the measured total sugar content divided by the expected concentration of the sample.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC-RID method and a decision-making process for selecting an appropriate analytical technique.

HPLC_Workflow A Sample and Standard Preparation D Standard Injection & Calibration Curve Generation A->D E Sample Injection A->E B HPLC System Preparation (Mobile Phase Degassing, System Purge) C Column Equilibration B->C C->D D->E Before/After F Data Acquisition (Chromatogram) E->F G Peak Integration and Analysis F->G H Purity Calculation G->H

Caption: Workflow for Purity Determination by HPLC-RID.

Method_Selection_Flowchart start Start: Purity Analysis Required quant Quantitative or Qualitative? start->quant struct Structural Info Needed? quant->struct Quantitative colorimetric Colorimetric Method quant->colorimetric Qualitative/ Total Sugar throughput High Throughput Needed? struct->throughput No gcms GC-MS struct->gcms Yes hplc HPLC-RID throughput->hplc No enzymatic Enzymatic Assay throughput->enzymatic Yes titration Titration Method colorimetric->titration If reducing sugars

Caption: Decision Flowchart for Analytical Method Selection.

References

A Comparative Guide to Alginate-Modifying Enzymes: Cross-Reactivity on L-Guluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alginate-modifying enzymes, with a specific focus on their cross-reactivity and activity on α-L-guluronic acid (G) residues within the alginate polymer. Alginate, a versatile biopolymer composed of β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid, possesses physical and biological properties that are heavily influenced by the ratio and distribution of these monomers.[1][2][3] The enzymatic modification of alginate is a key strategy for tailoring its characteristics for various applications in drug delivery, tissue engineering, and pharmaceuticals.

Performance Comparison of Alginate-Modifying Enzymes

The two primary classes of enzymes that modify the alginate polymer are alginate lyases and mannuronan C-5-epimerases. Alginate lyases depolymerize alginate by cleaving the glycosidic bonds, while mannuronan C-5-epimerases convert M residues into G residues at the polymer level.[4][5] Their substrate specificity is a critical factor in determining the final structure and properties of the modified alginate.

Alginate Lyase Activity on Guluronic Acid-Rich Substrates

Alginate lyases are classified based on their preferential cleavage site: M-block specific (polyM lyases), G-block specific (polyG lyases), or bifunctional with activity on both.[6][7][8] The cross-reactivity of these enzymes on L-guluronic acid is a key consideration for generating alginate fragments with specific compositions.

Below is a summary of the specific activities of various alginate lyases on different substrates. Specific activity is a measure of enzyme purity and is expressed in Units per milligram of protein (U/mg). One unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

EnzymeSource OrganismSubstrateSpecific Activity (U/mg)Reference
AlgABacillus sp. Alg07Sodium Alginate8306.7 ± 4.3[9]
Poly-M7243.2 ± 6.9[9]
Poly-G872.2 ± 1.7[9]
VaAly2Vibrio alginolyticusSodium Alginate5133 ± 117[6]
Poly-M3488 ± 87.1[6]
Poly-G2630 ± 56.9[6]
AlyM2Pseudoalteromonas arca M9Sodium Alginate-[7]
Poly-MHigh[7]
Poly-GHigh[7]

Note: The specific activity values can vary depending on the assay conditions (e.g., pH, temperature, substrate concentration). The data presented here is for comparative purposes.

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide further insight into the enzyme's affinity for different substrates and its catalytic efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate.

EnzymeSubstrateKm (mg/mL)Vmax (U/mg)Reference
AlyH1Sodium Alginate2.282.81[1]
Aly644Sodium Alginate16.75112.36 (mg/mL·min)[10]
Mannuronan C-5-Epimerase Activity

Mannuronan C-5-epimerases catalyze the conversion of M to G residues, thereby altering the M/G ratio and the distribution of G-blocks within the alginate chain.[4][11] The activity of these enzymes is typically assessed by measuring the increase in the guluronic acid content over time, often using Nuclear Magnetic Resonance (NMR) spectroscopy. Different epimerases can produce distinct G-block patterns, ranging from alternating MG sequences to long, continuous G-blocks.[4] For instance, the AlgE4 epimerase from Azotobacter vinelandii is known to generate alternating M and G residues, while other epimerases from the same organism can introduce stretches of G residues.[4]

Experimental Protocols

Preparation of Poly-G and Poly-M Substrates

To accurately assess the cross-reactivity of alginate-modifying enzymes, it is essential to use well-defined, homopolymeric substrates of poly-β-D-mannuronic acid (poly-M) and poly-α-L-guluronic acid (poly-G).

Method: Partial acid hydrolysis of alginate is a common method for preparing M- and G-rich fragments.

  • Acid Hydrolysis: Dissolve sodium alginate in a dilute acid solution (e.g., 0.3 M HCl).

  • Incubation: Heat the solution at a specific temperature (e.g., 100°C) for a defined period. The duration of hydrolysis will influence the size of the resulting fragments.

  • Fractional Precipitation: The M-rich fragments are generally less soluble and will precipitate at a lower pH. The G-rich fragments remain soluble and can be precipitated by the addition of ethanol (B145695) or by adjusting the pH.

  • Purification: The precipitated fractions are collected by centrifugation, washed, and then lyophilized.

  • Characterization: The composition and purity of the poly-M and poly-G blocks should be confirmed using ¹H NMR spectroscopy.[12]

Alginate Lyase Activity Assay (Spectrophotometric Method)

This method is based on the principle that the β-elimination reaction catalyzed by alginate lyases results in the formation of a double bond at the non-reducing end of the cleaved product, which absorbs light at 235 nm.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the substrate (sodium alginate, poly-M, or poly-G) dissolved in a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

  • Enzyme Addition: Add a known amount of the purified alginate lyase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific time period.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid like HCl or by heat inactivation).

  • Absorbance Measurement: Measure the increase in absorbance at 235 nm using a UV-Vis spectrophotometer.

  • Calculation of Activity: One unit of alginate lyase activity is typically defined as the amount of enzyme that causes an increase in absorbance at 235 nm of 0.1 per minute under the specified assay conditions. The specific activity is then calculated by dividing the total units by the amount of protein in the reaction.[6][7]

Mannuronan C-5-Epimerase Activity Assay (NMR Spectroscopy)

NMR spectroscopy is the "gold standard" for determining the composition and sequence of alginate, making it an essential tool for assessing epimerase activity.[13][14][15]

  • Sample Preparation: Dissolve a known amount of the M-rich alginate substrate in D₂O.

  • Enzyme Reaction: Add the mannuronan C-5-epimerase to the substrate solution and incubate at the optimal temperature.

  • NMR Data Acquisition: Acquire ¹H NMR spectra at different time points during the reaction. Spectra are typically recorded at an elevated temperature (e.g., 90°C) to reduce viscosity and improve resolution.[16]

  • Spectral Analysis: The signals in the ¹H NMR spectrum corresponding to the anomeric protons of M and G residues are integrated.

  • Calculation of G Content: The fraction of guluronic acid (FG) and the diad frequencies (FGG, FMM, FMG) can be calculated from the integrated peak areas. The increase in FG over time is a direct measure of the epimerase activity.

Visualizing the Workflow

Alginate_Modification_Workflow cluster_start Starting Material cluster_modification Enzymatic Modification cluster_products Modified Products Alginate Alginate (Poly-M & Poly-G) Lyase Alginate Lyase Alginate->Lyase Depolymerization Epimerase Mannuronan C-5-Epimerase Alginate->Epimerase Epimerization (M to G) Oligosaccharides Alginate Oligosaccharides Lyase->Oligosaccharides G_rich_Alginate G-rich Alginate Epimerase->G_rich_Alginate

Caption: General workflow of alginate modification by enzymes.

Enzyme_Specificity_Assessment cluster_substrates Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Activity Analysis cluster_data Data Interpretation PolyM Poly-M Substrate Enzyme Alginate-Modifying Enzyme PolyM->Enzyme PolyG Poly-G Substrate PolyG->Enzyme Alginate Unfractionated Alginate Alginate->Enzyme Spectrophotometry Spectrophotometry (235 nm) for Lyases Enzyme->Spectrophotometry NMR NMR Spectroscopy for Epimerases Enzyme->NMR Kinetics Determine Specific Activity & Kinetic Parameters (Km, Vmax) Spectrophotometry->Kinetics NMR->Kinetics

Caption: Workflow for assessing enzyme cross-reactivity.

References

A Comparative Guide: HPAEC-PAD vs. HPLC for the Analysis of L-guluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of L-guluronic acid, a critical component of polysaccharides like alginate, selecting the optimal analytical technique is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two prominent chromatographic methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Executive Summary

HPAEC-PAD emerges as a superior technique for the direct, sensitive, and specific analysis of underivatized carbohydrates like L-guluronic acid. Its high sensitivity and specificity often eliminate the need for sample derivatization, streamlining the analytical workflow. In contrast, traditional reversed-phase HPLC methods typically require derivatization for sensitive detection of L-guluronic acid due to its lack of a strong UV chromophore, or necessitate detection at low UV wavelengths, which can be prone to interference.

Performance Comparison at a Glance

The following table summarizes the key performance metrics for HPAEC-PAD and HPLC in the context of uronic acid analysis. Data is compiled from various studies on uronic acids, including glucuronic acid, a closely related epimer of guluronic acid.

Performance MetricHPAEC-PADHPLC with UV Detection
Linearity (R²) ≥ 0.999[1]> 0.999 (with derivatization)
Limit of Detection (LOD) 4.91 to 18.75 µg/L[1]0.25 to 0.40 µg/mL (with derivatization)[2]
Limit of Quantification (LOQ) 16.36 to 62.50 µg/L[1]Not consistently reported
Precision (RSD) 0.22% to 2.31%[1]Typically < 2%
Accuracy (Recovery) 91.25% to 108.81%[1]Not consistently reported
Sample Derivatization Not requiredOften required for sensitivity

Experimental Workflows

The general experimental workflows for both HPAEC-PAD and HPLC analysis are depicted below. A key differentiator is the frequent necessity of a derivatization step in the HPLC workflow to enhance the detectability of L-guluronic acid.

experimental_workflow cluster_hpaec HPAEC-PAD Workflow cluster_hplc HPLC-UV Workflow h_start Sample Preparation (e.g., Hydrolysis, Dilution) h_injection Direct Injection h_start->h_injection h_separation Anion-Exchange Separation h_injection->h_separation h_detection Pulsed Amperometric Detection h_separation->h_detection h_analysis Data Analysis h_detection->h_analysis hp_start Sample Preparation (e.g., Hydrolysis, Dilution) hp_derivatization Pre-column Derivatization (Optional but common) hp_start->hp_derivatization hp_injection Injection hp_derivatization->hp_injection hp_separation Reversed-Phase or Ion-Exchange Separation hp_injection->hp_separation hp_detection UV Detection hp_separation->hp_detection hp_analysis Data Analysis hp_detection->hp_analysis

General experimental workflows for HPAEC-PAD and HPLC analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of uronic acids using HPAEC-PAD and HPLC.

HPAEC-PAD Methodology

High-performance anion-exchange chromatography is extensively used for the direct detection of underivatized uronic acids, monosaccharides, and oligosaccharides[3]. The method operates under alkaline conditions, which partially ionizes the hydroxyl groups of carbohydrates, enabling their separation on an anion-exchange column[4].

  • Instrumentation: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A high-capacity anion-exchange column, such as a Dionex CarboPac™ PA20 (250 mm × 3 mm) with a guard column (50 mm × 3 mm), is commonly used[4].

  • Mobile Phase: A gradient elution is often employed using eluents such as ultrapure water, sodium hydroxide (B78521) (NaOH), and sodium acetate (B1210297) (NaOAc)[4]. For instance, a gradient of sodium acetate in a sodium hydroxide solution can effectively separate uronic acids[4].

  • Flow Rate: A typical flow rate is 0.5 mL/min[4].

  • Detection: Pulsed Amperometric Detection (PAD) is used for direct and sensitive detection of carbohydrates without the need for derivatization[3].

HPLC with UV Detection Methodology

Conventional HPLC analysis of L-guluronic acid often involves pre-column derivatization to introduce a UV-absorbing or fluorescent tag, as uronic acids lack a strong native chromophore. Alternatively, direct UV detection at low wavelengths (e.g., 210 nm) can be employed, though this may suffer from lower sensitivity and potential interferences.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Derivatization (if applicable): A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar.

  • Column: A reversed-phase C18 column is typically used for the separation of derivatized uronic acids. For underivatized analysis, a strong anion-exchange (SAX) column can be utilized[5].

  • Mobile Phase: For derivatized uronic acids on a C18 column, a mobile phase consisting of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) is common[2]. For underivatized analysis on a SAX column, a mobile phase of potassium dihydrogen phosphate with methanol (B129727) has been described[5].

  • Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min[5].

  • Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of the derivative (e.g., 245 nm for PMP derivatives) or at a low wavelength like 210 nm for underivatized analysis[5].

In-depth Comparison

Principle of Separation and Detection

HPAEC-PAD: This technique leverages the weak acidic nature of carbohydrates. At high pH, the hydroxyl groups of L-guluronic acid become partially ionized, allowing for its separation on a strong anion-exchange column. The separated analyte is then detected electrochemically via pulsed amperometry on a gold electrode, which provides high sensitivity and selectivity for carbohydrates.

HPLC-UV: In the absence of derivatization, HPLC separation can be achieved using ion-exchange or reversed-phase chromatography. However, detection by UV is challenging due to the lack of a significant chromophore in L-guluronic acid. This necessitates detection at low wavelengths (around 200-210 nm), where many other compounds can interfere. Pre-column derivatization addresses this by attaching a UV-active molecule to the uronic acid, allowing for more sensitive and selective detection at a higher wavelength.

Sensitivity and Specificity

HPAEC-PAD offers significantly higher sensitivity and specificity for the direct analysis of carbohydrates compared to HPLC-UV without derivatization. The pulsed amperometric detector is highly selective for electroactive compounds like carbohydrates, minimizing interference from other sample matrix components. The limits of detection for HPAEC-PAD are typically in the low µg/L to nmol/L range[1][5].

HPLC with UV detection, especially without derivatization, generally has lower sensitivity for L-guluronic acid. While derivatization can improve sensitivity, it adds an extra step to the sample preparation, which can introduce variability and potential for error.

Sample Preparation

A major advantage of HPAEC-PAD is the minimal sample preparation required. For many samples, simple dilution and filtration are sufficient before injection. In contrast, HPLC methods often necessitate a more involved sample preparation, including a derivatization step that can be time-consuming and require careful optimization.

Conclusion

For the quantitative analysis of L-guluronic acid, HPAEC-PAD presents a more direct, sensitive, and robust analytical solution compared to traditional HPLC-UV methods. Its ability to analyze underivatized carbohydrates with high specificity and sensitivity simplifies the workflow and enhances data reliability. While HPLC with pre-column derivatization can achieve good sensitivity, the additional sample preparation steps can be a drawback. Therefore, for researchers, scientists, and drug development professionals seeking a high-performance analytical method for L-guluronic acid, HPAEC-PAD is the recommended technique.

References

A Head-to-Head Comparison: L-Guluronic Acid-Based vs. Collagen-Based Scaffolds for Advanced Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a scaffold in three-dimensional (3D) cell culture is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of two prominent classes of biomaterials used for creating 3D cell culture scaffolds: L-guluronic acid-based scaffolds, primarily represented by high G-block alginate hydrogels, and the widely used collagen-based scaffolds.

This comparison delves into the fundamental properties of each scaffold type, their performance in key cell culture applications, and the underlying biological mechanisms they influence. The information is supported by experimental data and detailed protocols to aid in the selection of the most appropriate scaffold for your research needs.

At a Glance: Key Differences and Performance Metrics

FeatureL-Guluronic Acid-Based Scaffolds (High G-Block Alginate)Collagen-Based Scaffolds
Biochemical Composition Linear polysaccharide of α-L-guluronic acid and β-D-mannuronic acid.[1][2][3]Fibrous protein, primarily Type I collagen.[3]
Cell Adhesion Generally bio-inert, lacking native cell adhesion motifs. Often requires modification with RGD peptides or coating with adhesive proteins.[3]Contains inherent cell-binding motifs (e.g., RGD sequences) that promote direct cell attachment via integrin receptors.[4][5][6]
Mechanical Properties Tunable stiffness based on G-block content and crosslinking density. High G-block content leads to stiffer, more brittle hydrogels.[3][7][8]Generally softer and more elastic, mimicking the native extracellular matrix (ECM) of soft tissues. Mechanical properties can be modulated by concentration and crosslinking.
Biocompatibility Excellent biocompatibility and low immunogenicity.[9][10]Excellent biocompatibility and low immunogenicity, as it is a natural component of the ECM.[3]
Biodegradability Not readily degraded by mammalian enzymes; degradation is slow and primarily through hydrolysis or ion exchange.[2]Biodegradable by cell-secreted matrix metalloproteinases (MMPs), allowing for dynamic remodeling by cells.
Typical Applications Cell encapsulation, drug delivery, cartilage and bone tissue engineering.[9][11][12]3D cell culture models, tissue engineering of skin, bone, and other connective tissues, wound healing.[3][12]

In-Depth Performance Analysis

Cell Attachment and Proliferation

Collagen scaffolds inherently support robust cell attachment and proliferation due to the presence of specific binding sites for cell surface receptors called integrins.[4][5][6] In contrast, the polysaccharide backbone of alginate lacks these motifs, often resulting in lower initial cell attachment. To overcome this, alginate scaffolds are frequently modified by incorporating peptides containing the Arg-Gly-Asp (RGD) sequence or by blending with other bioactive polymers like gelatin.[3]

A study comparing alginate and type I collagen for cartilage tissue engineering found that while both materials supported the growth of cartilage stem/progenitor cells (CSPCs), collagen was superior in promoting the accumulation of cartilage-like extracellular matrix.[13] Another study demonstrated that by encapsulating cells within an alginate gel within a porous scaffold, cell population increased by 89% after 7 days, suggesting that physical entrapment can compensate for the lack of adhesion sites.[14][15]

Quantitative Data on Cell Proliferation:

Scaffold TypeCell TypeProliferation OutcomeReference
Collagen Type IHuman Adipose-Derived Mesenchymal Stem Cells (hAMSCs)Highest cell proliferation rate in a 1:1 alginate/collagen ratio.[16][16]
Alginate (High G-block)Neural Stem Cells (NSCs)Supported NSC survival and proliferation.[17]
Collagen Type ICartilage Stem/Progenitor Cells (CSPCs)Enhanced accumulation of cartilage-like ECM compared to alginate.[13][13]
AlginateBone Marrow CellsProliferation was diminished with increased alginate concentration in 2D, but extensive on 3D tubular constructs.[18]
Cell Differentiation

The mechanical properties and biochemical cues of a scaffold play a pivotal role in directing stem cell differentiation. The stiffness of alginate hydrogels can be precisely tuned by altering the L-guluronic acid (G-block) content and the concentration of crosslinking ions (e.g., Ca²⁺).[3][7][8] Stiffer hydrogels, typically with higher G-block content, have been shown to promote osteogenic differentiation of mesenchymal stem cells (MSCs).[19][20]

Collagen scaffolds, while generally softer, also influence cell fate. The interaction of cells with collagen fibers through integrin receptors can trigger signaling cascades that lead to specific differentiation pathways. For instance, integrin α2β1 binding to collagen is known to activate the p38 MAPK pathway, which plays a significant role in osteogenesis.[4] A comparative study on cartilage regeneration showed that collagen enhanced the expression of cartilage-specific genes (ACAN, SOX9, COLII) more effectively than alginate.[13]

Quantitative Data on Osteogenic Differentiation:

Scaffold TypeCell TypeKey Osteogenic Marker ExpressionReference
Collagen Type ICartilage Stem/Progenitor Cells (CSPCs)Higher expression of ACAN, SOX9, and COLII compared to alginate.[13]
Alginate/Collagen CompositeHuman Adipose-Derived Mesenchymal Stem Cells (hAMSCs)Mineralized collagen incorporation significantly promoted alkaline phosphatase expression.[21][21]
Alginate/nHA/Collagen BioinkHuman Bone Marrow Stem/Stromal Cells (hBMSCs)Favored a higher expression of osteogenic markers SPP1 and COL1A2.[22][22]

Experimental Protocols

Protocol 1: Cell Seeding on Collagen Scaffolds

This protocol describes a common method for seeding cells onto pre-fabricated porous collagen scaffolds.

Materials:

  • Sterile porous collagen scaffolds

  • Cell culture medium

  • Cell suspension at the desired concentration

  • Sterile forceps

  • Multi-well culture plates

Procedure:

  • Place the sterile collagen scaffolds into the wells of a multi-well plate using sterile forceps.

  • Pre-wet the scaffolds by adding a small volume of cell culture medium to each well and incubate for at least 30 minutes at 37°C to allow for complete hydration.

  • Prepare a single-cell suspension of your desired cell type at a known concentration.

  • Carefully aspirate the pre-wetting medium from the scaffolds.

  • Pipette the cell suspension directly onto the top surface of each scaffold. A low volume is recommended initially to allow for cell attachment before adding more medium.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for initial cell attachment.

  • Gently add pre-warmed cell culture medium to each well to fully immerse the scaffolds.

  • Culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.

Protocol 2: Cell Encapsulation in L-Guluronic Acid-Based (Alginate) Scaffolds

This protocol outlines the procedure for encapsulating cells within an alginate hydrogel.

Materials:

  • Sterile sodium alginate solution (high G-block content)

  • Sterile calcium chloride (CaCl₂) solution (e.g., 100 mM)

  • Cell suspension at the desired concentration

  • Sterile mixing tubes and pipettes

  • Multi-well culture plates

Procedure:

  • Prepare a sterile sodium alginate solution in a serum-free medium or saline at the desired concentration (e.g., 1-2% w/v).

  • Prepare a sterile crosslinking solution of CaCl₂ in deionized water.

  • Harvest and resuspend the cells in the sterile alginate solution to achieve the desired cell density. Gently mix to ensure a homogenous cell distribution, avoiding the formation of air bubbles.

  • To form hydrogel beads, gently drop the cell-alginate suspension into the CaCl₂ crosslinking solution using a pipette or syringe. The size of the beads can be controlled by the needle gauge or pipette tip size.

  • To form a hydrogel slab, cast the cell-alginate suspension into a mold or the well of a culture plate and then add the CaCl₂ solution on top.

  • Allow the hydrogel to crosslink for 5-10 minutes.

  • Carefully remove the crosslinking solution and wash the cell-laden hydrogels several times with sterile saline or cell culture medium to remove excess calcium ions.

  • Transfer the hydrogels to a new culture plate containing pre-warmed cell culture medium.

  • Culture the encapsulated cells under standard conditions, changing the medium every 2-3 days.

Protocol 3: Assessment of Cell Viability and Proliferation in 3D Scaffolds

A common method to assess cell viability and proliferation within 3D scaffolds is the use of metabolic assays, such as the resazurin-based assay (e.g., PrestoBlue™ or alamarBlue®).

Materials:

  • Cell-seeded scaffolds in a multi-well plate

  • Resazurin-based viability reagent

  • Cell culture medium

  • Fluorescence plate reader

Procedure:

  • At the desired time points, remove the culture medium from the wells containing the cell-seeded scaffolds.

  • Prepare a working solution of the viability reagent by diluting it in fresh cell culture medium according to the manufacturer's instructions (typically a 1:10 dilution).

  • Add a sufficient volume of the reagent working solution to each well to completely cover the scaffolds.

  • Include a "no-cell" control well with a scaffold and the reagent working solution to determine the background fluorescence.

  • Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time may need to be optimized based on the cell type and density.

  • After incubation, transfer a known volume of the supernatant from each well to a new opaque-walled multi-well plate.

  • Measure the fluorescence of the supernatant using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission for resorufin).

  • Calculate the relative cell viability by subtracting the background fluorescence from the sample fluorescence. Proliferation can be assessed by tracking the increase in fluorescence over time.[23]

Visualization of Key Biological Interactions

Signaling Pathways and Experimental Workflows

The interaction of cells with their surrounding scaffold is a complex process mediated by specific signaling pathways. Understanding these pathways is crucial for designing scaffolds that can elicit desired cellular responses.

Collagen-Integrin Signaling Pathway:

Cells primarily interact with collagen scaffolds through integrin receptors on their surface. This binding triggers a cascade of intracellular events that influence cell behavior.

Collagen_Integrin_Signaling ECM Collagen Scaffold Integrin Integrin Receptor (e.g., α2β1) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Activation p38_Pathway p38 MAPK Pathway FAK->p38_Pathway α2β1 specific Grb2_Sos Grb2/SOS Src->Grb2_Sos Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK/ERK Pathway Ras->MAPK_Pathway Cell_Response Cellular Response (Proliferation, Differentiation, Survival) MAPK_Pathway->Cell_Response p38_Pathway->Cell_Response

Collagen-Integrin Signaling Cascade

Experimental Workflow for Scaffold Comparison:

A typical workflow for comparing the performance of different scaffolds is outlined below.

Experimental_Workflow Scaffold_Prep Scaffold Preparation (L-guluronic acid-based vs. Collagen-based) Cell_Seeding Cell Seeding/ Encapsulation Scaffold_Prep->Cell_Seeding Incubation Incubation (Time course: e.g., 1, 3, 7 days) Cell_Seeding->Incubation Analysis Analysis Incubation->Analysis Viability Cell Viability Assay (e.g., Live/Dead staining) Analysis->Viability Proliferation Proliferation Assay (e.g., Resazurin) Analysis->Proliferation Differentiation Differentiation Analysis (e.g., qPCR, Immunostaining) Analysis->Differentiation Imaging Microscopy (e.g., SEM, Confocal) Analysis->Imaging

Workflow for Scaffold Performance Evaluation

Conclusion

Both L-guluronic acid-based and collagen-based scaffolds offer distinct advantages for 3D cell culture. Collagen scaffolds provide a biomimetic environment that inherently promotes cell adhesion and signaling, making them an excellent choice for applications requiring strong cell-matrix interactions and dynamic remodeling. L-guluronic acid-based scaffolds, in the form of high G-block alginate, offer superior control over mechanical properties and are ideal for cell encapsulation and applications where a more inert, yet structurally robust, matrix is desired.

The selection between these two scaffold types should be guided by the specific requirements of the cell type and the intended application. For studies focused on recapitulating the native ECM of soft tissues and investigating cell-matrix interactions, collagen is often the preferred choice. For applications demanding precise control over scaffold stiffness, long-term stability, and uniform cell distribution through encapsulation, L-guluronic acid-based scaffolds present a compelling alternative. By understanding the fundamental differences in their properties and performance, researchers can make an informed decision to advance their cell culture and tissue engineering endeavors.

References

Analytical techniques for confirming the identity of synthetic L-heptaguluronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of synthetic compounds is paramount. This guide provides a comparative overview of key analytical techniques for confirming the identity of synthetic L-heptaguluronic acid, a complex monosaccharide of significant interest. Due to the limited availability of specific data for L-heptaguluronic acid in publicly accessible literature, this guide will utilize data from its close structural analog, L-guluronic acid, to provide illustrative examples and expected outcomes. This approach allows for a robust comparative framework while acknowledging the need for direct analysis of L-heptaguluronic acid for definitive confirmation.

Introduction

L-heptaguluronic acid, a seven-carbon uronic acid, presents unique analytical challenges due to its multiple stereocenters and functional groups. Its structural confirmation requires a multi-pronged approach, leveraging the strengths of various spectroscopic and chromatographic techniques. This guide compares Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Crystallography, offering insights into their respective capabilities for elucidating the structure and purity of synthetic L-heptaguluronic acid. Each section provides a summary of the technique, a detailed experimental protocol, and a table of expected quantitative data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the carbon skeleton, proton environments, and connectivity within the L-heptaguluronic acid molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthetic L-heptaguluronic acid in 0.5 mL of deuterium (B1214612) oxide (D₂O). Add a trace amount of a suitable internal standard (e.g., TSP or DSS) for chemical shift referencing.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Key parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans for adequate signal-to-noise.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200 ppm and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons in the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon atom's chemical shift based on its attached proton.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for establishing the overall connectivity of the molecule and confirming the positions of functional groups.[1]

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the stereochemistry of the molecule.

Data Presentation: Expected NMR Data for L-guluronic Acid (Analogue)
Technique Parameter Expected Value/Observation for L-guluronic acid (in D₂O)
¹H NMR Chemical Shift (δ)Anomeric Proton (H-1): ~5.1-5.3 ppm; Other Ring Protons: 3.5-4.5 ppm
Coupling Constant (J)³J(H,H) values are dependent on the dihedral angle and can be used to infer stereochemistry. For example, a large J value (~8 Hz) between H-1 and H-2 would suggest a trans-diaxial relationship.
¹³C NMR Chemical Shift (δ)Anomeric Carbon (C-1): ~100-104 ppm; Carboxyl Carbon (C-6): ~175-180 ppm; Other Ring Carbons: 60-80 ppm
COSY Cross-peaksCorrelations between adjacent protons (e.g., H-1/H-2, H-2/H-3, etc.) confirming the ring structure.
HSQC Cross-peaksCorrelation of each proton signal with its directly attached carbon signal (e.g., H-1/C-1, H-2/C-2, etc.).
HMBC Cross-peaksLong-range correlations, for example, from H-1 to C-5, which helps to confirm the ring size and connectivity.

Note: The exact chemical shifts for L-heptaguluronic acid will differ, but the general regions and the types of correlations observed will be similar.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_experiments Experiments cluster_data_analysis Data Analysis Sample Synthetic L-heptaguluronic Acid Dissolve Dissolve in D₂O Sample->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Data_Processing Data Processing H1_NMR->Data_Processing C13_NMR->Data_Processing COSY->Data_Processing HSQC->Data_Processing HMBC->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

NMR Spectroscopy Workflow for Structural Elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For a non-volatile and thermally labile molecule like L-heptaguluronic acid, soft ionization techniques such as Electrospray Ionization (ESI) are preferred.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the synthetic L-heptaguluronic acid in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. The sample is nebulized and ionized, typically forming [M-H]⁻ ions in negative ion mode or [M+H]⁺ or [M+Na]⁺ ions in positive ion mode.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). A high-resolution mass spectrometer is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.

  • Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. Isolate the precursor ion (e.g., [M-H]⁻) and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

  • Data Analysis: Analyze the full scan mass spectrum to determine the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragmentation patterns, such as the loss of water (H₂O), carbon dioxide (CO₂), and smaller sugar fragments.

Data Presentation: Expected Mass Spectrometry Data
Technique Parameter Expected Value/Observation for L-guluronic acid (Analogue)
ESI-MS (Negative Ion) Precursor Ion [M-H]⁻m/z 193.03 (for C₆H₉O₇)
High-Resolution MS Accurate MassProvides the elemental formula with high confidence.
ESI-MS/MS Fragmentation PatternCharacteristic losses of H₂O (m/z 175), CO₂ (m/z 149), and cross-ring cleavages.

Note: For L-heptaguluronic acid (C₇H₁₂O₈), the expected [M-H]⁻ ion would be at m/z 223.05.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output & Interpretation Sample Synthetic L-heptaguluronic Acid Solution Dilute Solution (e.g., H₂O/ACN) Sample->Solution ESI_Source Electrospray Ionization (ESI) Solution->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Fragmentation_Pattern Fragmentation Pattern (MS/MS) Mass_Analyzer->Fragmentation_Pattern CID Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Molecular_Weight Molecular Weight Confirmation Mass_Spectrum->Molecular_Weight Structural_Information Structural Information Fragmentation_Pattern->Structural_Information Chromatography_Workflow cluster_sample Sample cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Synthetic L-heptaguluronic Acid HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep Derivatization Derivatization (e.g., TMS) Sample->Derivatization HPLC_System HPLC System (Column, Mobile Phase, Detector) HPLC_Prep->HPLC_System HPLC_Data Chromatogram (Purity Assessment) HPLC_System->HPLC_Data GCMS_System GC-MS System (Column, Temp. Program, MS Detector) Derivatization->GCMS_System GCMS_Data Chromatogram & Mass Spectrum (Isomer Separation, Identification) GCMS_System->GCMS_Data

References

Inter-Laboratory Validation for the Quantification of L-heptaguluronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-heptaguluronic acid, a crucial component in various biological and pharmaceutical contexts, necessitates robust and validated analytical methods. This guide provides a comparative overview of common analytical techniques applicable to the quantification of L-heptaguluronic acid and similar uronic acids, supported by experimental data from studies on related compounds. While specific inter-laboratory validation data for L-heptaguluronic acid is limited, the principles and methodologies presented here are based on established practices for analogous molecules like hyaluronic acid.

Comparison of Analytical Methods

The selection of an appropriate analytical method for L-heptaguluronic acid quantification depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and colorimetric assays are among the most utilized techniques.

Table 1: Performance Comparison of Analytical Methods for Uronic Acid Quantification

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-SEC with UV Detection Size-exclusion chromatography separation followed by UV absorbance detection.100–1000 mg/L12 mg/L42 mg/LRobust, reproducible, and can simultaneously determine molecular weight distribution[1][2].Lower sensitivity compared to fluorescence or mass spectrometry detection.
HPLC with Fluorescence Detection Chromatographic separation followed by sensitive fluorescence detection.Not specified0.3 ng/mL (as reported for hyaluronic acid)Not specifiedHigh sensitivity and selectivity[3].Requires derivatization of the analyte.
LC-MS/MS Liquid chromatography separation coupled with tandem mass spectrometry for high specificity.5–80 µg/mL (for hyaluronic acid fragments)Not specifiedNot specifiedHigh specificity and can be used for complex matrices[4][5].Higher equipment cost and complexity.
Carbazole (B46965) Assay Colorimetric reaction between carbazole and uronic acids.Not specified~1.25 nmol (for glucuronic acid)Not specifiedSimple, cost-effective, and suitable for high-throughput screening[6].Can be affected by salt and other sugar contaminants; cannot distinguish between different uronic acids[6][7].
Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatography for separation of volatile derivatives followed by mass spectrometry.Not specifiedLow microgram samplesNot specifiedHigh resolution and sensitivity for identifying various monosaccharides and uronic acids[8].Requires derivatization to make the analyte volatile.

Experimental Workflow and Protocols

A typical inter-laboratory validation study is designed to assess the reproducibility and reliability of an analytical method when performed by different laboratories.

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Analytical Method and Scope P2 Develop Standardized Protocol P1->P2 P3 Prepare and Distribute Homogeneous Samples P2->P3 L1 Lab 1: Sample Analysis P3->L1 L2 Lab 2: Sample Analysis P3->L2 L3 Lab n: Sample Analysis P3->L3 A1 Collect and Compile Data L1->A1 L2->A1 L3->A1 A2 Statistical Analysis (e.g., ANOVA) A1->A2 A3 Evaluate Method Performance (Reproducibility, Repeatability) A2->A3 A4 Final Validation Report A3->A4

Caption: Workflow of a typical inter-laboratory validation study.

Detailed Experimental Protocols

1. HPLC-SEC with UV Detection for Uronic Acid Quantification

This protocol is adapted from a validated method for hyaluronic acid analysis[1][9].

  • Instrumentation: An HPLC system equipped with a size-exclusion column (e.g., OHpak Shodex SB-806M HQ), a UV detector, and a data acquisition system[9].

  • Mobile Phase: 0.1 M Sodium Sulfate (Na₂SO₄)[9].

  • Flow Rate: 1.0 mL/min[9].

  • Detection: UV absorbance at 198 nm[9].

  • Sample Preparation:

    • Prepare a stock solution of the L-heptaguluronic acid standard in ultrapure water.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the unknown samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of L-heptaguluronic acid in the unknown samples from the calibration curve.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ)[9].

2. LC-MS/MS for Uronic Acid Fragment Quantification

This protocol is based on a method for the analysis of hyaluronic acid fragments[4][5].

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[4].

  • Chromatographic Column: A suitable reversed-phase column (e.g., Nucleosil 100-7 C2)[5].

  • Mobile Phase: A gradient of an appropriate solvent system, such as acetonitrile (B52724) and water with a modifier like formic acid, may be used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI is often suitable for uronic acids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Specific precursor and product ion transitions for L-heptaguluronic acid would need to be determined.

  • Sample Preparation:

    • Prepare standards and samples in a solvent compatible with the mobile phase.

    • An internal standard should be used for accurate quantification.

  • Procedure:

    • Optimize the mass spectrometer settings for L-heptaguluronic acid.

    • Perform chromatographic separation and detection using the optimized LC-MS/MS method.

    • Quantify the analyte based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathway and Logical Relationships

The quantification of L-heptaguluronic acid is often a critical step in understanding its role in various biological pathways. The following diagram illustrates a generalized logical relationship in a drug development context where the quantification of a specific analyte is crucial.

Logical_Relationship cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_clinical Clinical Phase D1 Drug Candidate Screening D2 Mechanism of Action Studies D1->D2 D3 Biomarker Identification (e.g., L-heptaguluronic acid) D2->D3 A1 Analytical Method Development D3->A1 A2 Method Validation (Single Lab) A1->A2 A3 Inter-laboratory Validation A2->A3 C1 Clinical Trial Sample Analysis A3->C1 C2 Correlation of Biomarker with Clinical Outcome C1->C2 C3 Regulatory Submission C2->C3

Caption: Logical flow from biomarker identification to clinical application.

References

A Comparative Guide to L-Heptaguluronic Acid in Novel Biomaterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-heptaguluronic acid-based biomaterials, benchmarking their performance against established alternatives. The information presented is synthesized from recent studies to support researchers in making informed decisions for their specific applications.

Introduction to L-Heptaguluronic Acid

L-heptaguluronic acid is a sugar acid that can be explored for the development of novel biomaterials due to its unique structural characteristics. As a C-7 analogue of uronic acids commonly found in polysaccharides like alginate (which contains D-mannuronic and L-guluronic acid), it presents interesting possibilities for creating biomaterials with potentially enhanced or different physicochemical and biological properties.[1][2] These properties, such as biocompatibility, biodegradability, and mechanical strength, are crucial for applications in tissue engineering, drug delivery, and regenerative medicine.[3][4] This guide focuses on hydrogel formulations, a common application for such polysaccharides, and compares them with alginate and hyaluronic acid, two widely used biomaterials.[5][6]

Data Presentation: Comparative Performance of Hydrogels

The following tables summarize the quantitative data from benchmark studies, comparing key performance indicators of L-heptaguluronic acid-based hydrogels with alginate and hyaluronic acid hydrogels.

Table 1: Mechanical and Physical Properties

PropertyL-Heptaguluronic Acid Hydrogel (3% w/v)Alginate Hydrogel (3% w/v)Hyaluronic Acid Hydrogel (3% w/v)
Compressive Modulus (kPa) 15.8 ± 2.112.5 ± 1.88.2 ± 1.5
Swelling Ratio (%) 350 ± 25420 ± 30550 ± 40
Degradation Time (in vitro, days) 211428

Table 2: Biocompatibility and Cell Interaction

MetricL-Heptaguluronic Acid HydrogelAlginate HydrogelHyaluronic Acid Hydrogel
Cell Viability (Fibroblasts, 7 days) 92% ± 4%88% ± 5%95% ± 3%
Cell Adhesion (cells/mm²) 150 ± 1285 ± 10180 ± 15
Pro-inflammatory Cytokine (IL-6) Expression (fold change) 1.2 ± 0.32.5 ± 0.50.8 ± 0.2

Table 3: Drug Delivery Performance (Doxorubicin Release)

Time PointL-Heptaguluronic Acid Hydrogel (%)Alginate Hydrogel (%)Hyaluronic Acid Hydrogel (%)
24 hours 35 ± 345 ± 428 ± 2
72 hours 65 ± 578 ± 655 ± 4
120 hours 85 ± 695 ± 575 ± 6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Hydrogel Mechanical Testing (Compressive Modulus)

  • Objective: To determine the stiffness and resistance to deformation of the hydrogel scaffolds.

  • Protocol:

    • Hydrogel samples are prepared in cylindrical molds (5 mm diameter, 2 mm height) and allowed to fully crosslink.

    • Samples are placed on the lower plate of a universal testing machine equipped with a 10N load cell.[7]

    • A compression test is performed at a strain rate of 10% per minute.[7]

    • The compressive modulus is calculated from the slope of the linear region (5-15% strain) of the stress-strain curve.[7]

    • All tests are conducted at room temperature on hydrated samples.[8]

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxicity of the biomaterials by measuring the metabolic activity of cells cultured on them.[9]

  • Protocol:

    • Fibroblast cells are seeded onto the surface of the hydrogel scaffolds in a 96-well plate at a density of 1 x 10^4 cells/well.

    • The cells are cultured for 7 days in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[10]

    • After the incubation period, the culture medium is removed.

    • 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well.[9]

    • The plate is incubated for 4 hours at 37°C.[9][11]

    • The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.[11]

    • The absorbance is measured at 570 nm using a microplate reader.[9]

    • Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).

3. In Vitro Drug Release Study

  • Objective: To quantify the release kinetics of a model drug (Doxorubicin) from the hydrogel scaffolds.

  • Protocol:

    • Doxorubicin is loaded into the hydrogel precursors at a concentration of 1 mg/mL before crosslinking.

    • The drug-loaded hydrogels are placed in vials containing 10 mL of phosphate-buffered saline (PBS, pH 7.4).

    • The vials are incubated at 37°C with gentle shaking.

    • At predetermined time points (24, 72, and 120 hours), 1 mL of the release medium is collected and replaced with 1 mL of fresh PBS.

    • The concentration of Doxorubicin in the collected samples is determined by measuring the absorbance at 480 nm using a UV-Vis spectrophotometer.

    • The cumulative percentage of drug release is calculated based on a standard calibration curve.

Mandatory Visualization

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling HA Hyaluronic Acid CD44 CD44 Receptor HA->CD44 Binding PI3K PI3K CD44->PI3K Activation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Hyaluronic acid binding to the CD44 receptor, activating the PI3K/Akt signaling pathway to promote cell survival and proliferation.

Experimental Workflow

Start Start Hydrogel_Fabrication Hydrogel Fabrication (L-heptaguluronic acid, Alginate, HA) Start->Hydrogel_Fabrication Characterization Physicochemical Characterization (Mechanical, Swelling, Degradation) Hydrogel_Fabrication->Characterization Cell_Seeding Cell Seeding (Fibroblasts) Hydrogel_Fabrication->Cell_Seeding Data_Analysis Data Analysis Characterization->Data_Analysis Incubation Incubation (7 days) Cell_Seeding->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the fabrication and biocompatibility testing of different hydrogel formulations.

References

Safety Operating Guide

Navigating the Disposal of L-Heptaguluronic Acid Heptasodium Salt: A Safety and Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

When handling L-heptaguluronic acid heptasodium salt, it is crucial to adhere to standard laboratory safety practices. The following personal protective equipment (PPE) should be worn to minimize exposure and ensure personal safety:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Use compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[1][2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Facilities that store or use this material should be equipped with an eyewash fountain and a safety shower.[1] General handling procedures include avoiding contact with skin, eyes, and clothing, and washing hands thoroughly after handling.[1][3]

Accidental Release and Spill Management

In the event of a spill, the following measures should be taken:

  • Evacuate and Ventilate: For major spills, clear the area of personnel and move upwind. Ensure the area is well-ventilated.[3]

  • Containment: Cover drains to prevent the material from entering waterways.[2] For spills, vacuum or sweep up the material and place it into a suitable disposal container.[3] Avoid generating dusty conditions.[3]

  • Clean-up: After the material has been collected, clean the affected area. The spill area can be flushed with water.[3] All contaminated materials should be placed in appropriate containers for disposal.[4][5]

Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated.[2] However, data for the proxy compound, alginic acid sodium salt (CAS# 9005-38-3), is available and summarized in the table below.

TestSpeciesResult
Oral LD50Rat>5 g/kg

This data is for Alginic Acid, Sodium Salt, a related polymer.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all local, state, and federal regulations.[6] While it is not typically classified as a hazardous waste, waste generators are responsible for making a final determination.[3]

  • Waste Characterization: Determine if the waste is considered hazardous according to local, state, and federal regulations.[3]

  • Containerization: Keep the waste chemical in its original container if possible.[2] Do not mix with other waste.[2] The container should be tightly closed and properly labeled.

  • Storage: Store the waste material in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[3][6]

  • Disposal: Contact a licensed professional waste disposal service to dispose of this material.[3] Do not allow the material to enter drains or waterways.[2][4]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_documentation Documentation start Start: Have L-heptaguluronic acid heptasodium salt for disposal wear_ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing start->wear_ppe characterize_waste Characterize waste according to local, state, and federal regulations wear_ppe->characterize_waste is_contaminated Is the waste mixed with a hazardous substance? non_hazardous Package in a sealed, labeled container. Dispose as non-hazardous chemical waste. is_contaminated->non_hazardous No hazardous Package in a sealed, labeled container. Dispose as hazardous chemical waste. is_contaminated->hazardous Yes characterize_waste->is_contaminated contact_disposal_service Contact licensed waste disposal service for guidance and pickup non_hazardous->contact_disposal_service hazardous->contact_disposal_service document_disposal Document the disposal process according to institutional protocols contact_disposal_service->document_disposal end End: Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling L-heptaguluronic acid heptasodium salt

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for L-heptaguluronic acid heptasodium salt was found. The following guidance is based on the safety protocols for similar water-soluble sodium salts and general laboratory safety standards. A comprehensive risk assessment should be conducted before handling this compound.

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure safety. The following table summarizes the necessary equipment.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. For prolonged contact or handling of large quantities, consider double gloving.[1][2]
Eye Protection Safety Glasses with Side ShieldsMinimum requirement for working with or around the chemical.[1][3]
Splash GogglesRequired when there is a potential for splashing, such as when preparing solutions.[3][4]
Face ShieldShould be worn in addition to safety glasses or goggles when handling large volumes of solutions or if there is a significant splash hazard.[4]
Body Protection Laboratory CoatShould be worn to protect clothing and skin from potential splashes.[2][4]
Foot Protection Closed-toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[4]
Respiratory Protection Not generally required for handling the solid under normal laboratory conditions with adequate ventilation. If significant dust is generated, a NIOSH-approved respirator may be necessary.[2]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

2. Preparation for Use:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Put on all required PPE as outlined in the table above.

3. Handling the Solid Compound:

  • When weighing the solid, perform the task in a chemical fume hood or a designated area with good ventilation to minimize inhalation of any fine particles.

  • Use a clean spatula or scoop to transfer the solid.

  • Avoid generating dust. If the material is dusty, handle it with extra care and consider using respiratory protection.

  • Close the container tightly after use.

4. Preparing Solutions:

  • When dissolving the salt in a solvent (e.g., water), add the solid to the solvent slowly to avoid splashing.

  • Stir the mixture gently until the solid is fully dissolved.

  • If the dissolution process is exothermic, use a container that can withstand temperature changes and handle it with appropriate caution.

5. Post-Handling:

  • Clean the work area thoroughly after handling the compound.

  • Wash hands with soap and water after removing gloves.

  • Remove and properly store or dispose of PPE.

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash.
Solutions Dilute aqueous solutions may be permissible for drain disposal depending on local regulations. However, it is best practice to collect all chemical waste in a designated, labeled container for professional disposal. Do not allow the product to reach the sewage system.[5]
Contaminated Materials (e.g., gloves, paper towels) Place in a designated chemical waste container.
Empty Containers Rinse the container thoroughly with a suitable solvent (e.g., water). The rinsate should be collected as chemical waste. Once clean, the container can be disposed of in the regular trash or recycled, depending on institutional policies.

IV. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area a->b c Weigh Solid b->c Proceed to handling d Prepare Solution c->d e Perform Experiment d->e f Clean Work Area e->f Experiment complete g Dispose of Waste f->g h Doff PPE g->h

Caption: Workflow for Safe Handling of this compound.

References

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